Agathadiol diacetate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(E)-5-[(1S,4aR,5S,8aR)-5-(acetyloxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-enyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H38O4/c1-17(12-15-27-19(3)25)8-10-21-18(2)9-11-22-23(5,16-28-20(4)26)13-7-14-24(21,22)6/h12,21-22H,2,7-11,13-16H2,1,3-6H3/b17-12+/t21-,22-,23+,24+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBHXIQMBWNFUCB-AOYOYUNPSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCOC(=O)C)CCC1C(=C)CCC2C1(CCCC2(C)COC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C\COC(=O)C)/CC[C@H]1C(=C)CC[C@@H]2[C@@]1(CCC[C@]2(C)COC(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H38O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Unveiling the Bioactive Potential: A Technical Guide to Agathadiol and its Diacetate Derivative
For the attention of: Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document provides a summary of currently available scientific information. The biological activities described herein are based on preclinical research and do not imply clinical efficacy or safety.
Introduction
Agathadiol diacetate, a diterpenoid compound isolated from the bark of Pinus yunnanensis, has garnered interest within the scientific community. However, a comprehensive review of the existing literature reveals a significant gap in the characterization of its specific biological activities. In contrast, its parent compound, Agathadiol, has been the subject of preliminary investigations, demonstrating potential as a modulator of key physiological pathways. This technical guide aims to consolidate the available data on Agathadiol, providing a foundation for future research and development, while clearly delineating the current knowledge gaps concerning its diacetate form.
Quantitative Data Summary
At present, there is a notable absence of quantitative data regarding the biological activities of this compound in publicly available scientific literature. The majority of research has focused on the unmodified Agathadiol molecule. The following table summarizes the reported biological activities of Agathadiol.
Table 1: Summary of Reported Biological Activities for Agathadiol
| Biological Activity | Target/Assay | Cell Line(s) | Reported Effect | Quantitative Data (IC50/EC50) |
| Cytotoxicity | Not specified | NUGC, HONE-1 | Significant cytotoxicity | Data not available |
| Cannabinoid Receptor Modulation | CB1 Receptor | Not specified | Positive Allosteric Modulator | Data not available |
| Immunosuppressive Activity | Concanavalin A-induced T lymphocyte proliferation | Not specified | Immunosuppressive | IC50 values ranging from 1.0 to 27.2 µM for related diterpenoids |
| Lipopolysaccharide-induced B lymphocyte proliferation | Not specified | Immunosuppressive | IC50 values ranging from 16.1 to 51.8 µM for related diterpenoids |
Note: The immunosuppressive activity data is for a series of related diterpenoids, and it is not explicitly confirmed if Agathadiol was among the tested compounds.
Key Biological Activities of Agathadiol
Positive Allosteric Modulator of the Cannabinoid 1 (CB1) Receptor
The most consistently reported biological activity of Agathadiol is its function as a positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1] PAMs bind to a site on the receptor that is distinct from the primary (orthosteric) binding site of endogenous ligands like anandamide. By doing so, they can enhance the effect of the endogenous ligand without directly activating the receptor themselves. This mode of action is of significant therapeutic interest as it may offer a more nuanced modulation of the endocannabinoid system with a potentially lower risk of the side effects associated with direct agonists.
Signaling Pathway
The canonical signaling pathway for the CB1 receptor, a G-protein coupled receptor (GPCR), involves the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels. As a PAM, Agathadiol would be expected to potentiate this effect in the presence of an orthosteric agonist.
Figure 1: Agathadiol as a Positive Allosteric Modulator of the CB1 Receptor.
Cytotoxic Activity
Preliminary reports suggest that Agathadiol exhibits significant cytotoxic effects against human gastric carcinoma (NUGC) and nasopharyngeal carcinoma (HONE-1) cell lines. However, specific IC50 values and the underlying mechanisms of this cytotoxicity have not been detailed in the available literature.
Potential Anti-inflammatory and Immunosuppressive Effects
While direct evidence for the anti-inflammatory activity of Agathadiol is limited, studies on other labdane diterpenoids suggest a potential for this class of compounds to modulate inflammatory pathways. Furthermore, a range of IC50 values for immunosuppressive activity has been reported for related diterpenoids, indicating a potential area for future investigation of Agathadiol.
Experimental Protocols
Detailed experimental protocols for the biological evaluation of this compound are not available. The following are generalized protocols for assessing the key biological activities identified for Agathadiol, which could be adapted for the study of its diacetate derivative.
Cytotoxicity Assay (MTT Assay)
This protocol outlines a common method for assessing the cytotoxic effect of a compound on cancer cell lines.
Figure 2: General workflow for an MTT-based cytotoxicity assay.
Methodology:
-
Cell Seeding: Plate NUGC and HONE-1 cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of Agathadiol (and/or this compound) in culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
CB1 Receptor Positive Allosteric Modulator Assay (cAMP Assay)
This protocol describes a method to assess the ability of a compound to modulate the activity of the CB1 receptor by measuring changes in intracellular cAMP levels.
Methodology:
-
Cell Culture: Use a cell line stably expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Compound Incubation: Pre-incubate the cells with various concentrations of Agathadiol (the putative PAM) for a defined period.
-
Agonist Stimulation: Stimulate the cells with a known CB1 receptor agonist (e.g., CP55,940 or anandamide) in the presence of a phosphodiesterase inhibitor (e.g., IBMX) and forskolin (to stimulate adenylyl cyclase).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit (e.g., ELISA or HTRF-based).
-
Data Analysis: Plot the concentration-response curves for the agonist in the presence and absence of Agathadiol. A leftward shift in the agonist's potency (lower EC50) or an increase in its maximal efficacy (Emax) would indicate positive allosteric modulation.
Figure 3: Logical relationship for confirming positive allosteric modulation.
Conclusion and Future Directions
The available evidence suggests that Agathadiol possesses interesting biological activities, particularly as a positive allosteric modulator of the CB1 receptor and as a potential cytotoxic agent. However, the current body of research is preliminary and lacks the detailed quantitative data and mechanistic studies necessary for a thorough understanding of its therapeutic potential.
Crucially, there is a significant dearth of information regarding the biological activities of this compound. Future research should prioritize a systematic evaluation of this derivative to determine if the acetate functional groups alter the biological profile of the parent Agathadiol molecule.
Recommendations for future research include:
-
Comprehensive Cytotoxicity Screening: Determine the IC50 values of both Agathadiol and this compound against a broad panel of cancer cell lines.
-
Mechanistic Studies: Investigate the cellular and molecular mechanisms underlying the observed cytotoxicity (e.g., apoptosis, cell cycle arrest).
-
In-depth Anti-inflammatory Evaluation: Assess the effects of both compounds on key inflammatory mediators and signaling pathways (e.g., NF-κB, MAPK).
-
Quantitative CB1 PAM Assays: Characterize the positive allosteric modulatory effects of Agathadiol and its diacetate derivative on the CB1 receptor in detail, including determining their potency and efficacy.
-
In Vivo Studies: Following promising in vitro results, evaluate the efficacy and safety of these compounds in relevant animal models.
By addressing these knowledge gaps, the scientific community can better ascertain the potential of Agathadiol and its diacetate derivative as lead compounds for the development of novel therapeutics.
References
Unveiling Agathadiol Diacetate: A Technical Guide to Its Natural Sources and Isolation
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the natural sources of Agathadiol diacetate, a labdane diterpenoid with potential pharmacological significance. The document details its primary plant origin, presents available quantitative data, and outlines a general experimental protocol for its extraction and isolation. Furthermore, potential biological activities and associated signaling pathways are discussed, supported by conceptual diagrams to facilitate understanding.
Natural Sources of this compound
Table 1: Natural Sources of this compound and Related Compounds
| Compound | Plant Source | Plant Part | Reference |
| This compound | Pinus yunnanensis | Bark | [1] |
| Agathadiol | Juniperus communis | Berries | [2][3] |
Quantitative Data
Currently, there is a lack of specific quantitative data in the accessible scientific literature regarding the yield or concentration of this compound in the bark of Pinus yunnanensis. Further phytochemical analysis is required to establish the precise abundance of this compound in its natural source.
Experimental Protocols: Extraction and Isolation
While a specific, detailed protocol for the isolation of this compound from Pinus yunnanensis is not extensively documented in a single source, a general methodology can be inferred from standard phytochemical practices for the isolation of diterpenoids from plant materials. The following is a generalized protocol that researchers can adapt and optimize.
General Experimental Workflow
The isolation of this compound from Pinus yunnanensis bark typically involves a multi-step process including extraction, fractionation, and chromatographic purification.
Detailed Methodologies
1. Plant Material Preparation:
-
The bark of Pinus yunnanensis is collected, air-dried in the shade, and ground into a coarse powder to increase the surface area for efficient extraction.
2. Extraction:
-
The powdered bark is subjected to solvent extraction, typically using a Soxhlet apparatus or maceration with a suitable organic solvent. Non-polar solvents like hexane or moderately polar solvents like ethanol or methanol are commonly used for extracting diterpenoids. The choice of solvent will affect the extraction efficiency and the profile of co-extracted compounds.
3. Fractionation:
-
The resulting crude extract is concentrated under reduced pressure. To separate compounds based on their polarity, a liquid-liquid partitioning (solvent-solvent partitioning) step is employed. For instance, the crude extract can be partitioned between hexane and methanol. This compound, being a relatively non-polar compound, is expected to be enriched in the hexane or less polar fraction.
4. Chromatographic Purification:
-
Column Chromatography: The non-polar fraction is subjected to column chromatography over silica gel. A gradient elution system is typically used, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate). Fractions are collected and monitored by Thin Layer Chromatography (TLC). Fractions containing the compound of interest are pooled.
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Preparative High-Performance Liquid Chromatography (HPLC): For final purification, the enriched fractions from column chromatography can be subjected to preparative HPLC, often using a reversed-phase column (e.g., C18) with a mobile phase such as a methanol-water or acetonitrile-water gradient.
5. Structural Elucidation:
-
The structure of the isolated pure compound is confirmed using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; ¹H, ¹³C, COSY, HMBC, HSQC) and Mass Spectrometry (MS).
Biological Activity and Signaling Pathways
While the direct biological activities and signaling pathways of this compound are not yet extensively studied, the known activities of its parent compound, Agathadiol, and other related diterpenoids provide valuable insights into its potential pharmacological effects.
Potential Anti-Inflammatory Activity
Diterpenoids isolated from various Pinus species have demonstrated anti-inflammatory properties. A plausible mechanism for this activity is the modulation of key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. These pathways are central to the production of pro-inflammatory mediators.
References
Agathadiol Diacetate: A Technical Guide on its Discovery and History
For Researchers, Scientists, and Drug Development Professionals
Abstract
Agathadiol diacetate is a labdane-type diterpenoid that has garnered interest within the scientific community. This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of this compound. It details the isolation of its precursor, agathadiol, from natural sources and outlines the subsequent acetylation to yield the diacetate derivative. This document includes key quantitative data, detailed experimental protocols, and visualizations of relevant chemical structures and synthetic pathways to serve as a valuable resource for researchers in natural product chemistry and drug development.
Introduction
This compound is a derivative of agathadiol, a naturally occurring labdane diterpene. Diterpenes are a class of organic compounds composed of four isoprene units and are widely distributed in the plant kingdom. Labdane-type diterpenes, characterized by a bicyclic core, have been the subject of extensive phytochemical and pharmacological research due to their diverse biological activities. While the biological activities of many acetylated diterpenes have been explored, specific studies on this compound are limited. This guide focuses on the foundational aspects of its discovery and characterization.
Discovery and Natural Occurrence
The history of this compound is intrinsically linked to the discovery of its parent compound, agathadiol.
Isolation of Agathadiol from Juniperus communis
Agathadiol was first reported to be isolated from common juniper (Juniperus communis) by a research group led by Professor Arturo San Feliciano.[1] His work in the late 1980s and early 1990s on the chemical constituents of various Juniperus species significantly contributed to the understanding of their diterpenoid composition.[2][3]
Isolation of this compound from Pinus yunnanensis
This compound itself has been identified as a natural product isolated from the bark of the Yunnan pine (Pinus yunnanensis).[4][5] This discovery highlighted a natural source for the acetylated form of agathadiol.
Chemical Structure and Properties
The chemical structure of this compound was elucidated through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₂₄H₃₈O₄ | [6] |
| Molecular Weight | 390.56 g/mol | [4] |
| CAS Number | 24022-13-7 | [7] |
| Class | Diterpenoid | [6] |
Note: Detailed experimental spectroscopic data from the original isolation studies were not available in the public domain at the time of this guide's compilation.
Experimental Protocols
Proposed Synthesis of this compound from Agathadiol
Objective: To synthesize this compound from agathadiol.
Materials:
-
Agathadiol
-
Acetic anhydride
-
Pyridine (or another suitable base)
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Dichloromethane (or other appropriate aprotic solvent)
-
Saturated aqueous sodium bicarbonate solution
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Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
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Dissolve agathadiol in a minimal amount of anhydrous dichloromethane in a round-bottom flask.
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Add an excess of pyridine followed by an excess of acetic anhydride to the solution at room temperature.
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Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to yield pure this compound.
Caption: Synthetic workflow for the acetylation of agathadiol.
Biological Activity
The biological activity of agathadiol has been more extensively studied than its diacetate derivative. Agathadiol has been identified as a positive allosteric modulator of the cannabinoid type 1 (CB1) receptor.[1] This modulation enhances the activity of the receptor's natural ligands.
The acetylation of terpenes can influence their biological activity. Acetylated triterpenes, for instance, have shown modified cytotoxic and antioxidant properties compared to their parent compounds.[8] However, specific biological studies focusing on this compound are scarce in the currently available literature. Further research is warranted to elucidate the pharmacological profile of this compound.
Caption: Agathadiol's role as a positive allosteric modulator of the CB1 receptor.
Conclusion
This compound is a naturally occurring diterpenoid with a history rooted in the phytochemical exploration of Juniperus and Pinus species. While the discovery of its precursor, agathadiol, by the San Feliciano group was a significant step, the detailed history of this compound's initial isolation and characterization from Pinus yunnanensis requires further investigation of primary literature. The provided synthetic protocol offers a reliable method for its preparation. The established biological activity of agathadiol as a CB1 receptor modulator suggests that this compound may also possess interesting pharmacological properties, representing a promising area for future research in drug discovery and development.
References
- 1. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A. San Feliciano | University of Salamanca | 79 Publications | 647 Citations | Related Authors [scispace.com]
- 3. Sabiperones A-F, new diterpenoids from Juniperus sabina - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. NP-MRD: Showing NP-Card for this compound (NP0140450) [np-mrd.org]
- 7. chemfarms.com [chemfarms.com]
- 8. researchgate.net [researchgate.net]
Biosynthesis of Labdane Diterpenoids: A Technical Guide to the Agathadiol Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth exploration of the biosynthetic pathway of labdane diterpenoids, with a specific focus on the formation of Agathadiol. Labdane diterpenoids are a large and structurally diverse class of natural products with a wide range of biological activities, making them attractive targets for drug discovery and development. This document outlines the core enzymatic steps, from the universal precursor geranylgeranyl pyrophosphate (GGPP) to the formation of the characteristic bicyclic labdane skeleton and subsequent oxidative modifications. While the complete enzymatic cascade for Agathadiol biosynthesis in its natural source, Juniperus communis, is yet to be fully elucidated, this guide presents a putative pathway based on established principles of labdane diterpenoid biosynthesis. Detailed experimental protocols for the characterization of the key enzyme families, diterpene synthases (diTPSs) and cytochrome P450 monooxygenases (CYPs), are provided to facilitate further research in this area. Furthermore, this guide includes a framework for the quantitative analysis of pathway intermediates and products, essential for metabolic engineering and synthetic biology efforts aimed at the production of high-value labdane diterpenoids like Agathadiol.
Introduction to Labdane Diterpenoids and Agathadiol
Labdane-related diterpenoids (LRDs) constitute a significant group of terpenoids, characterized by a bicyclic decalin core structure.[1][2] These compounds are biosynthesized from the C20 precursor, geranylgeranyl pyrophosphate (GGPP).[2][3] The structural diversity within the LRD family arises from the initial cyclization of GGPP by diterpene synthases (diTPSs) and subsequent modifications by enzymes such as cytochrome P450 monooxygenases (CYPs).[1][2] LRDs exhibit a broad spectrum of biological activities, including anti-inflammatory, antimicrobial, and cytotoxic effects, which has spurred interest in their therapeutic potential.
Agathadiol is a labdane diterpenoid that has been isolated from the berries of Juniperus communis (common juniper).[4] While its complete biosynthetic pathway has not been experimentally determined, its structure suggests a classic labdane biosynthesis route. The semi-synthesis of Agathadiol from agathic acid, another labdane diterpenoid, points towards a close biosynthetic relationship and a potential shared metabolic origin.[4] Understanding the enzymatic machinery responsible for Agathadiol production is crucial for enabling its sustainable production through metabolic engineering and for the discovery of novel, structurally related compounds with potentially enhanced therapeutic properties.
The Core Biosynthetic Pathway of Labdane Diterpenoids
The biosynthesis of labdane diterpenoids can be conceptually divided into three main stages: the formation of the universal precursor GGPP, the cyclization to form the labdane skeleton, and the subsequent functionalization of this skeleton.
Formation of Geranylgeranyl Pyrophosphate (GGPP)
The journey to labdane diterpenoids begins with the universal C5 building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP). These precursors are synthesized through the mevalonate (MVA) pathway in the cytosol or the methylerythritol 4-phosphate (MEP) pathway in plastids.[5] Geranylgeranyl pyrophosphate synthase (GGPPS) then catalyzes the sequential condensation of three molecules of IPP with one molecule of DMAPP to yield the C20 precursor, GGPP.[6]
Cyclization Cascade: The Role of Diterpene Synthases (diTPSs)
The formation of the characteristic bicyclic labdane skeleton is a pivotal step catalyzed by two classes of diterpene synthases:
-
Class II Diterpene Synthases (diTPSs): These enzymes, often referred to as copalyl diphosphate synthases (CPSs), initiate the cyclization of the linear GGPP molecule.[7] The reaction proceeds through a protonation-initiated cyclization to form a bicyclic labdadienyl/copalyl diphosphate (CPP) intermediate.[7] The stereochemistry of the resulting CPP can vary depending on the specific CPS involved, leading to different series of labdane diterpenoids.[8]
-
Class I Diterpene Synthases (diTPSs): Following the formation of CPP, a Class I diTPS, often a kaurene synthase-like (KSL) enzyme, catalyzes the ionization of the diphosphate group from CPP.[7] This generates a carbocation that can then undergo further cyclization, rearrangement, and/or quenching by water to produce the final diterpene scaffold.[7]
The concerted action of a Class II and a Class I diTPS is a hallmark of labdane-related diterpenoid biosynthesis in many plants.[7]
Oxidative Functionalization by Cytochrome P450 Monooxygenases (CYPs)
The diversity of labdane diterpenoids is further expanded by the action of cytochrome P450 monooxygenases (CYPs).[2] These heme-containing enzymes catalyze a wide range of oxidative reactions, including hydroxylations, epoxidations, and the formation of carbonyl and carboxyl groups.[2] These modifications are crucial for the biological activity of the final compounds. In the context of Agathadiol, CYPs are presumed to be responsible for the introduction of the hydroxyl groups at specific positions on the labdane skeleton.
Putative Biosynthesis Pathway of Agathadiol
Based on the general principles of labdane diterpenoid biosynthesis, a putative pathway for Agathadiol can be proposed, starting from GGPP.
Caption: Putative biosynthetic pathway of Agathadiol from GGPP.
This proposed pathway involves the initial cyclization of GGPP to a copalyl diphosphate (CPP) intermediate by a Class II diTPS. A Class I diTPS then converts CPP into a foundational labdane scaffold. Subsequent, and likely sequential, oxidations catalyzed by specific CYPs would then modify this scaffold, potentially leading to an intermediate like agathic acid, which is then reduced to yield Agathadiol. The precise enzymes and intermediates in Juniperus communis remain to be identified.
Quantitative Data
The following table provides a template for summarizing key quantitative data for the enzymes involved in labdane diterpenoid biosynthesis. Due to the lack of specific studies on Agathadiol biosynthesis, this table is presented with generalized parameters. Researchers are encouraged to populate this table with experimental data as it becomes available.
| Enzyme Class | Enzyme Name (putative) | Substrate | Product | Km (µM) | kcat (s-1) | Optimal pH | Optimal Temp (°C) | Reference |
| Class II diTPS | JcCPS | GGPP | (+)-CPP | N/A | N/A | N/A | N/A | Hypothetical |
| Class I diTPS | JcKSL | (+)-CPP | Labdane Scaffold | N/A | N/A | N/A | N/A | Hypothetical |
| Cytochrome P450 | JcCYP1 | Labdane Scaffold | Hydroxylated Intermediate | N/A | N/A | N/A | N/A | Hypothetical |
| Cytochrome P450 | JcCYP2 | Hydroxylated Intermediate | Agathic Acid Precursor | N/A | N/A | N/A | N/A | Hypothetical |
| Reductase | JcReductase | Agathic Acid | Agathadiol | N/A | N/A | N/A | N/A | Hypothetical |
N/A: Not Available. Data is hypothetical and requires experimental validation.
Experimental Protocols
This section provides detailed methodologies for the key experiments required to elucidate and characterize the Agathadiol biosynthetic pathway.
Identification and Cloning of Candidate Genes
The first step towards characterizing the pathway is the identification of candidate genes encoding diTPSs and CYPs from Juniperus communis.
Caption: Workflow for identification and cloning of candidate biosynthetic genes.
Protocol:
-
Tissue Collection and RNA Extraction: Collect fresh berry tissues from Juniperus communis. Immediately freeze the tissue in liquid nitrogen and store at -80°C. Extract total RNA using a suitable plant RNA extraction kit or a TRIzol-based method.
-
cDNA Synthesis and Transcriptome Sequencing: Synthesize first-strand cDNA from the total RNA using a reverse transcriptase kit. Prepare a cDNA library and perform high-throughput transcriptome sequencing (e.g., Illumina RNA-seq).
-
Bioinformatic Analysis: Assemble the transcriptome reads de novo or map them to a reference genome if available. Perform BLAST searches against known diTPS and CYP sequences from other gymnosperms to identify putative homologous genes. Conduct phylogenetic analysis to classify the candidate genes.
-
Gene Cloning: Design gene-specific primers based on the candidate gene sequences. Amplify the full-length open reading frames (ORFs) from the cDNA using PCR. Clone the PCR products into a suitable vector for sequencing and subsequent expression.
Heterologous Expression and Purification of Diterpene Synthases
Functional characterization of the candidate diTPSs requires their expression in a heterologous host system.
Protocol:
-
Vector Construction: Subclone the diTPS ORFs into an E. coli expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.
-
Heterologous Expression: Transform the expression constructs into a suitable E. coli strain (e.g., BL21(DE3)). Grow the bacterial cultures to an optimal density (OD600 of 0.6-0.8) and induce protein expression with IPTG at a low temperature (e.g., 16-18°C) overnight.
-
Protein Purification: Harvest the cells by centrifugation. Lyse the cells by sonication in a lysis buffer. Clarify the lysate by centrifugation and purify the His-tagged protein using a nickel-affinity chromatography column. Elute the purified protein and dialyze against a storage buffer.
In Vitro Enzyme Assays for Diterpene Synthases
The function of the purified diTPSs can be determined through in vitro enzyme assays.
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the purified diTPS, the substrate (GGPP for Class II diTPSs, or CPP for Class I diTPSs), a divalent cation (e.g., MgCl2), and a suitable buffer (e.g., HEPES or Tris-HCl).
-
Incubation: Incubate the reaction mixture at an optimal temperature (e.g., 30°C) for a defined period (e.g., 1-2 hours).
-
Product Extraction: Stop the reaction and extract the diterpene products with an organic solvent (e.g., hexane or ethyl acetate).
-
Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS) to identify the structure of the enzymatic product by comparing its mass spectrum and retention time with authentic standards or library data.
Functional Characterization of Cytochrome P450s
The function of candidate CYPs can be assessed through co-expression with their redox partners in a heterologous system, such as yeast or transiently in Nicotiana benthamiana.
Caption: Workflow for functional characterization of cytochrome P450s in yeast.
Protocol (Yeast System):
-
Yeast Strain Engineering: Use a yeast strain (e.g., Saccharomyces cerevisiae) engineered to express a cytochrome P450 reductase (CPR) and the diTPSs responsible for producing the labdane scaffold.
-
CYP Expression: Transform the engineered yeast strain with a vector containing the candidate CYP gene.
-
Cultivation and Induction: Grow the yeast culture and induce the expression of the CYP.
-
Metabolite Extraction and Analysis: Extract the metabolites from the yeast culture and analyze them by Liquid Chromatography-Mass Spectrometry (LC-MS) to identify the hydroxylated or otherwise oxidized products.
Conclusion and Future Perspectives
This technical guide has provided a comprehensive overview of the biosynthesis of labdane diterpenoids, with a focused, albeit putative, look at the Agathadiol pathway. The provided experimental protocols offer a roadmap for researchers to identify and characterize the specific enzymes involved in the biosynthesis of this and other valuable diterpenoids from Juniperus communis and related species. The elucidation of the complete Agathadiol biosynthetic pathway will not only provide fundamental insights into the metabolic diversity of gymnosperms but will also pave the way for the sustainable production of this and other bioactive molecules through metabolic engineering and synthetic biology approaches. Future work should focus on the transcriptomic analysis of Juniperus communis berries to identify candidate diTPS and CYP genes, followed by their functional characterization using the protocols outlined in this guide. The determination of the kinetic parameters of these enzymes will be crucial for the rational design of engineered metabolic pathways for high-level production of Agathadiol.
Disclaimer: The biosynthetic pathway for Agathadiol presented in this document is putative and based on current knowledge of labdane diterpenoid biosynthesis. The specific enzymes and intermediates require experimental validation.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Functional characterization of nine Norway Spruce TPS genes and evolution of gymnosperm terpene synthases of the TPS-d subfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phytopharmacological Review on a Medicinal Plant: Juniperus communis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytochrome P450 Induction Assays [sigmaaldrich.com]
- 8. A review: biosynthesis of plant-derived labdane-related diterpenoids [cjnmcpu.com]
Agathadiol Diacetate: A Positive Allosteric Modulator of the Cannabinoid Type 1 Receptor (CB1R)
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
The cannabinoid type 1 receptor (CB1R) is a well-established therapeutic target for a multitude of pathological conditions. However, the clinical application of direct orthosteric agonists is often hampered by undesirable psychotropic side effects. Positive allosteric modulators (PAMs) of CB1R offer a promising alternative therapeutic strategy by enhancing the effects of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), thereby offering a more localized and physiologically relevant modulation of the endocannabinoid system. This technical guide focuses on agathadiol, a labdane diterpenoid identified as a novel positive allosteric modulator of CB1R, and by extension, its diacetate derivative.[1][2] While the primary research has identified this activity, specific quantitative data on agathadiol diacetate's modulatory effects are not yet widely available in the public domain. This document provides a comprehensive overview of the core concepts, general experimental protocols for characterization, and the underlying signaling pathways pertinent to the study of CB1R PAMs, using this compound as a focal point.
Introduction to CB1R Allosteric Modulation
The CB1 receptor is a G protein-coupled receptor (GPCR) predominantly expressed in the central nervous system.[3] Its activation by endogenous or exogenous agonists typically leads to the inhibition of adenylyl cyclase, modulation of ion channels, and activation of mitogen-activated protein kinase (MAPK) pathways.[4][5][6][7] Allosteric modulators bind to a site on the receptor that is topographically distinct from the orthosteric binding site where endogenous ligands bind.[8][9] PAMs, specifically, can potentiate the affinity and/or efficacy of orthosteric agonists, leading to an enhanced downstream signaling response.[10][11] This mechanism is therapeutically advantageous as it preserves the spatial and temporal patterns of endogenous cannabinoid signaling, potentially mitigating the side effects associated with global receptor activation by orthosteric agonists.[11][12]
Quantitative Data on this compound
As of the latest available information, specific quantitative data from in-vitro and functional assays for this compound's positive allosteric modulation of CB1R have not been published in detail. The foundational research has established its identity as a CB1R PAM.[1][2] For the purpose of this guide, the following table provides a template illustrating the key quantitative parameters that are essential for the characterization of a CB1R PAM.
| Parameter | Description | Hypothetical Value for this compound |
| Binding Affinity (Kd or Ki) | The equilibrium dissociation constant, indicating the affinity of the PAM for its allosteric binding site on CB1R. A lower value signifies higher affinity. | Data Not Available |
| EC50 of Potentiation | The concentration of the PAM that produces 50% of its maximal potentiation of an orthosteric agonist's effect (e.g., anandamide or 2-AG). | Data Not Available |
| Maximal Potentiation (Emax) | The maximum percentage increase in the efficacy of an orthosteric agonist in the presence of a saturating concentration of the PAM. | Data Not Available |
| Alpha (α) Value | A cooperativity factor from binding assays. For a PAM, α > 1, indicating an increase in the affinity of the orthosteric ligand. | Data Not Available |
| Beta (β) Value | A cooperativity factor from functional assays. For a PAM, β > 1, indicating an increase in the efficacy of the orthosteric ligand. | Data Not Available |
| Fold Shift in Agonist Potency | The factor by which the EC50 of an orthosteric agonist is reduced in the presence of the PAM. | Data Not Available |
Experimental Protocols
The characterization of a novel CB1R PAM like this compound involves a series of in-vitro experiments to determine its binding characteristics and functional effects. The following are detailed methodologies for key experiments typically employed in this process.
Radioligand Binding Assays
Objective: To determine if this compound binds to an allosteric site on CB1R and to quantify its effect on the binding of an orthosteric radioligand.
Methodology:
-
Membrane Preparation: Membranes are prepared from cells stably expressing human CB1R (e.g., HEK293 or CHO cells).
-
Saturation Binding: To determine the density of receptors (Bmax) and the affinity of the radioligand (Kd), membranes are incubated with increasing concentrations of a radiolabeled CB1R agonist (e.g., [³H]CP55,940) or antagonist/inverse agonist (e.g., [³H]SR141716A).
-
Competition Binding: To assess the effect of this compound on orthosteric ligand affinity, competition binding assays are performed. Membranes are incubated with a fixed concentration of the radioligand and increasing concentrations of an unlabeled orthosteric ligand in the absence and presence of fixed concentrations of this compound.
-
Data Analysis: A shift in the competition curve to the left in the presence of this compound indicates positive cooperativity (an increase in orthosteric ligand affinity). The data are fitted to an allosteric ternary complex model to calculate the cooperativity factor (α).
Functional Assays
Objective: To measure the potentiation of CB1R-mediated signaling by this compound in the presence of an orthosteric agonist.
Methodology:
-
Cell Culture: HEK293 or CHO cells expressing human CB1R are cultured in appropriate media.
-
Assay Procedure: Cells are pre-treated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Cells are then stimulated with forskolin (to stimulate adenylyl cyclase and increase basal cAMP levels) in the presence of a fixed, submaximal concentration of a CB1R agonist (e.g., anandamide or WIN55,212-2) and varying concentrations of this compound.
-
Detection: Intracellular cAMP levels are measured using a variety of methods, such as competitive immunoassays (e.g., HTRF, ELISA) or reporter gene assays.
-
Data Analysis: A further decrease in cAMP levels in the presence of this compound indicates potentiation of the agonist-induced inhibition of adenylyl cyclase. Dose-response curves are generated to determine the EC50 of potentiation and the maximal potentiation (Emax).
Methodology:
-
Assay Principle: This assay measures the recruitment of β-arrestin to the activated CB1R, a key event in receptor desensitization and G protein-independent signaling.
-
Technology: Assays are typically performed using techniques such as Bioluminescence Resonance Energy Transfer (BRET) or Enzyme Fragment Complementation (EFC), where CB1R and β-arrestin are tagged with a donor and acceptor molecule, respectively.
-
Procedure: Cells co-expressing the tagged CB1R and β-arrestin are treated with a CB1R agonist in the presence and absence of this compound.
-
Data Analysis: An increase in the BRET or EFC signal in the presence of this compound indicates an enhancement of agonist-induced β-arrestin recruitment.
Signaling Pathways and Experimental Workflows
CB1R Signaling Pathway with a Positive Allosteric Modulator
The following diagram illustrates the canonical Gi/o-coupled signaling pathway of CB1R and the modulatory effect of a PAM like this compound.
Caption: CB1R signaling pathway modulated by a PAM.
Experimental Workflow for CB1R PAM Characterization
The diagram below outlines a typical experimental workflow for the identification and characterization of a positive allosteric modulator of the CB1 receptor.
Caption: Experimental workflow for CB1R PAM discovery.
Conclusion
This compound represents a novel chemical scaffold for the development of CB1R positive allosteric modulators. While the initial discovery is promising, further detailed pharmacological characterization is required to fully elucidate its therapeutic potential. The experimental protocols and workflows outlined in this guide provide a robust framework for such investigations. The continued exploration of CB1R PAMs, including this compound and its analogs, holds significant promise for the development of safer and more effective treatments for a range of disorders where the endocannabinoid system is dysregulated.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Brain activity of anandamide: a rewarding bliss? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Identification of CB1 Receptor Allosteric Sites Using Force-Biased MMC Simulated Annealing and Validation by Structure–Activity Relationship Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. "Investigating Cannabinoid Type-1 Receptor (CB1R) Positive Allosteric M" by Jayden Elmer [scholarscompass.vcu.edu]
Potential Therapeutic Applications of Agathadiol Diacetate: A Technical Whitepaper for Researchers
Disclaimer: Scientific literature explicitly detailing the therapeutic applications of Agathadiol diacetate is currently limited. This document synthesizes information on the broader class of labdane diterpenoids and related compounds to postulate potential therapeutic avenues and guide future research.
Introduction
This compound is a labdane-type diterpenoid that has been isolated from the barks of Pinus yunnanensis.[1][2] As a member of the extensive diterpenoid family, which is known for a wide array of biological activities, this compound presents an intriguing candidate for therapeutic development. The labdane diterpenoid scaffold is a common feature in natural products exhibiting significant pharmacological effects, including anti-inflammatory and anticancer properties. This whitepaper will explore the potential therapeutic applications of this compound based on the established activities of structurally related compounds and the general biological profile of labdane diterpenoids.
Hypothesized Therapeutic Potential
While direct experimental evidence for this compound is scarce, the known biological activities of other labdane diterpenoids and compounds isolated from Pinus yunnanensis provide a strong basis for hypothesizing its therapeutic potential in two key areas: inflammation and cancer.
Anti-Inflammatory Applications
Numerous labdane diterpenoids have demonstrated potent anti-inflammatory effects. The primary mechanisms often involve the modulation of key signaling pathways and the inhibition of pro-inflammatory enzymes. For instance, various diterpenoids isolated from Pinus yunnanensis have been shown to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.[3][4][5]
Hypothesized Mechanism of Action: It is plausible that this compound could exert anti-inflammatory effects by inhibiting the NF-κB signaling pathway. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitory protein, IκB. Upon stimulation by inflammatory signals like LPS, IκB is phosphorylated and subsequently degraded, allowing NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes such as iNOS and COX-2. Labdane diterpenoids are known to interfere with this cascade.[6]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Seven diterpenoids from the resin of Pinus yunnanensis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. COX-2 and iNOS inhibitory abietane diterpenoids from Pinus yunnanensis exudates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Labdane diterpenoids as potential anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
Agathadiol Diacetate: A Technical Overview for Researchers
For Immediate Release
This technical guide provides a comprehensive overview of Agathadiol diacetate, a diterpenoid natural product, intended for researchers, scientists, and professionals in drug development. This document summarizes its chemical properties, and while direct experimental data on the diacetate form is limited, it explores the known biological activities of its parent compound, agathadiol, offering insights into its potential therapeutic applications.
Core Compound Identification
This compound is a derivative of the labdane diterpenoid agathadiol.[1][2][3][4] Key identifying information is provided in the table below.
| Identifier | Value | Source |
| CAS Number | 24022-13-7 | [1][2][3] |
| Molecular Formula | C24H38O4 | [1][3][4] |
| Molecular Weight | 390.56 g/mol | [1][4] |
| Initial Source | Barks of Pinus yunnanensis | [1][4] |
Biological Activity and Potential Signaling Pathways
While specific studies on the biological activity of this compound are not extensively available in the public domain, research on its parent compound, agathadiol , has revealed significant interactions with the endocannabinoid system.
Agathadiol has been identified as a positive allosteric modulator (PAM) of the cannabinoid type 1 receptor (CB1R) . This means it can enhance the receptor's response to endogenous cannabinoids like anandamide. Such modulation is a promising therapeutic strategy as it may offer a more nuanced control of the endocannabinoid system compared to direct agonists, potentially reducing adverse effects.
The potential signaling pathways influenced by the modulation of CB1R are multifaceted and can include:
-
Cyclic Adenosine Monophosphate (cAMP) Pathway: CB1R is a G-protein coupled receptor that, upon activation, typically inhibits adenylyl cyclase, leading to decreased intracellular cAMP levels.
-
Mitogen-Activated Protein Kinase (MAPK) Pathway: CB1R activation can also modulate MAPK signaling cascades, such as ERK, JNK, and p38, which are involved in cell proliferation, differentiation, and inflammation.
-
Nuclear Factor-kappa B (NF-κB) Pathway: The endocannabinoid system is known to play a role in inflammation, and its modulation can impact the NF-κB signaling pathway, a key regulator of inflammatory gene expression.
Conceptual signaling pathway for CB1 receptor modulation by Agathadiol.
Experimental Protocols
General Workflow for Natural Product Bioactivity Screening
General workflow for screening the bioactivity of natural products.
Anti-inflammatory Activity Assay (General Protocol)
-
Cell Culture: Culture macrophage cell lines (e.g., RAW 264.7) in appropriate media.
-
Cell Viability Assay: Determine the non-toxic concentration range of this compound using an MTT or similar assay.
-
Induction of Inflammation: Stimulate the macrophages with lipopolysaccharide (LPS) to induce an inflammatory response.
-
Treatment: Treat the LPS-stimulated cells with various concentrations of this compound.
-
Quantification of Inflammatory Markers: Measure the production of inflammatory mediators such as nitric oxide (NO) using the Griess reagent, and pro-inflammatory cytokines (e.g., TNF-α, IL-6) using ELISA or qPCR.
-
Data Analysis: Analyze the dose-dependent inhibitory effects of this compound on the production of these inflammatory markers.
Anticancer Activity Assay (General Protocol)
-
Cell Lines: Utilize a panel of human cancer cell lines relevant to the therapeutic target.
-
Cell Viability/Proliferation Assay: Treat the cancer cells with a range of concentrations of this compound for 24, 48, and 72 hours. Assess cell viability using assays such as MTT, XTT, or CellTiter-Glo.
-
Apoptosis Assay: To determine if the compound induces programmed cell death, perform assays such as Annexin V/Propidium Iodide staining followed by flow cytometry, or caspase activity assays.
-
Cell Cycle Analysis: Analyze the effect of the compound on cell cycle progression using flow cytometry after staining with a DNA-intercalating dye.
-
Migration/Invasion Assay: Investigate the effect on cancer cell motility using wound healing or transwell migration/invasion assays.
Conclusion
This compound presents an interesting chemical scaffold with potential for further investigation. While direct biological data is sparse, the known activity of its parent compound, agathadiol, as a positive allosteric modulator of the CB1 receptor suggests that this compound could be a valuable tool in the development of novel therapeutics, particularly in the areas of inflammation and neurology. The experimental frameworks provided here offer a starting point for researchers to explore the bioactivities of this and other related natural products. Further research is warranted to elucidate the specific pharmacological profile of this compound.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of Phytochemical Screening and Anti Inflammatory Activity of Leaves and Stem of Mikania scandens (L.) Wild - PMC [pmc.ncbi.nlm.nih.gov]
Review of literature on Agathadiol and its derivatives.
An In-Depth Technical Guide to Agathadiol and its Derivatives for Researchers and Drug Development Professionals
Executive Summary
Agathadiol is a labdane-type diterpenoid of significant interest due to its unique pharmacological activity as a positive allosteric modulator (PAM) of the type 1 cannabinoid receptor (CB1R). Primarily isolated from the berries of Juniperus communis (Common Juniper), Agathadiol offers a novel mechanism for modulating the endocannabinoid system, which is a key target for therapeutic intervention in pain, neurodegenerative disorders, and inflammation. Unlike direct agonists, which can lead to tolerance and significant psychoactive side effects, CB1R PAMs like Agathadiol enhance the effects of endogenous cannabinoids (e.g., anandamide and 2-AG) in a more spatially and temporally controlled manner. This guide provides a comprehensive review of the current literature on Agathadiol, covering its physicochemical properties, biological activities, and the experimental methodologies used for its isolation and evaluation. It also addresses the notable lack of research on its derivatives, as initial findings reported closely related analogues to be inactive.
Physicochemical Properties of Agathadiol
Agathadiol is a bicyclic diterpene diol. Its core structure is the labdane skeleton, characterized by two fused six-membered rings. The detailed physicochemical properties are summarized in the table below.
| Property | Value |
| IUPAC Name | (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol |
| Molecular Formula | C₂₀H₃₄O₂ |
| Molecular Weight | 306.5 g/mol |
| CAS Number | 1857-24-5 |
| Classification | Labdane Diterpenoid |
| Natural Sources | Juniperus communis, Calocedrus formosana, Cryptomeria japonica |
Biological Activities and Derivatives
The primary and most studied biological activity of Agathadiol is its function as a positive allosteric modulator of the CB1 receptor.[1] Other activities have been reported, though they are less characterized.
Positive Allosteric Modulation of the CB1 Receptor
Agathadiol has been identified as a novel positive allosteric modulator of the CB1 receptor.[1] It binds to a site on the receptor that is distinct from the orthosteric site where endogenous and exogenous agonists bind. This interaction does not activate the receptor directly but enhances CB1 receptor activity and signaling in the presence of an orthosteric agonist.[1] This modulation can increase the potency, affinity, and/or efficacy of endocannabinoids, suggesting therapeutic potential for conditions like neurodegeneration and chronic pain with a potentially reduced side-effect profile compared to direct CB1 agonists.[1] While the activity is well-established, specific quantitative data such as EC₅₀ or Eₘₐₓ values for Agathadiol's modulatory effect are not available in the reviewed literature.
Other Reported Activities
Beyond its effects on the CB1 receptor, Agathadiol has been noted for other potential biological effects, summarized in the table below. It is important to note that these findings are preliminary and require further investigation.
| Biological Activity | Cell Line / Model | Quantitative Data | Reference |
| Cytotoxicity | NUGC, HONE-1 cancer cells | Specific IC₅₀ values not reported in the reviewed literature. | [1] |
| Immunosuppressive Activity | T and B lymphocytes | Modest activity reported; IC₅₀ values ranged from 1.0 to 51.8 µM for related compounds. | [1] |
Agathadiol Derivatives
The current body of literature on the derivatives of Agathadiol is sparse. A key study that identified Agathadiol's primary activity also reported that its closely related, naturally occurring analogues were inactive as CB1 receptor modulators. This finding may have limited further exploration into the synthesis and evaluation of new derivatives for this specific target. As such, this review focuses on the parent compound.
Signaling Pathways and Experimental Workflows
The mechanism of action for Agathadiol revolves around its interaction with the CB1 receptor, a G protein-coupled receptor (GPCR). The diagrams below illustrate the experimental workflow for its discovery and its effect on the CB1 signaling pathway.
Experimental Protocols
Detailed experimental protocols are crucial for the replication and extension of research findings. Below are representative methodologies for the isolation and evaluation of Agathadiol based on published literature.
Bioactivity-Guided Isolation from Juniperus communis
This protocol describes a general method for isolating Agathadiol from juniper berries by tracking biological activity.
-
Extraction: Air-dried and powdered juniper berries are macerated with acetone at room temperature. The solvent is evaporated under reduced pressure to yield a crude extract.
-
Acid-Base Partitioning: The crude extract is dissolved in an appropriate solvent (e.g., ethyl acetate) and washed with an aqueous basic solution (e.g., 5% NaOH) to remove acidic compounds. The organic layer, containing the neutral fraction, is retained.
-
Initial Fractionation: The neutral fraction is subjected to gravity column chromatography on silica gel. Elution is performed with a solvent gradient, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Bioassay: All collected fractions are tested for CB1R PAM activity.
-
Purification of Active Fractions: Fractions exhibiting significant activity are pooled and further purified using High-Performance Liquid Chromatography (HPLC), often on a C18 reversed-phase column with a mobile phase such as a methanol/water mixture.
-
Structure Elucidation: The purified active compound is identified as Agathadiol through spectroscopic analysis, including ¹H NMR, ¹³C NMR, and mass spectrometry, and by comparison with literature data.
Semisynthesis from Agathic Acid
Agathadiol can be more conveniently obtained via semisynthesis from agathic acid, a dicarboxylic acid that is a major component of Manila copal resin. While literature confirms this route, a detailed, publicly available step-by-step protocol is lacking. The conversion would chemically involve the selective reduction of the two carboxylic acid groups of agathic acid to primary alcohols to yield Agathadiol. This transformation typically requires chemoselective reducing agents that can reduce carboxylic acids in the presence of other functional groups.
CB1 Receptor Positive Allosteric Modulation Assay
This assay determines a compound's ability to enhance the signaling of a known CB1R agonist. A common method involves a reporter gene assay in a stable cell line.
-
Cell Line: HEK293 cells stably co-expressing the human CB1 receptor and a reporter construct (e.g., CRE-luciferase, where CRE is the cAMP response element) are commonly used.
-
Assay Procedure:
-
Cells are plated in 96-well plates and grown to confluence.
-
The cells are then treated with the test compound (Agathadiol) at various concentrations in the presence of a sub-maximal (EC₂₀) concentration of a standard CB1R agonist (e.g., CP-55,940).
-
A control group is treated with the agonist alone.
-
Following an incubation period (typically 4-6 hours), a luciferase substrate is added to the wells.
-
-
Data Analysis: The luminescence, which is inversely proportional to cAMP levels (as CB1R is Gi-coupled), is measured using a luminometer. Data is normalized to the response of the agonist alone (defined as 100% activity). A PAM will cause a concentration-dependent increase in luminescence signal above the 100% mark.
Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of a compound on the metabolic activity and viability of cancer cell lines.
-
Cell Plating: NUGC or HONE-1 cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with various concentrations of Agathadiol for a specified duration (e.g., 48 or 72 hours). A vehicle control (e.g., DMSO) is also included.
-
MTT Addition: After the incubation period, the medium is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT). The plate is incubated for 2-4 hours to allow viable cells to reduce the yellow MTT to purple formazan crystals.
-
Solubilization and Measurement: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals. The absorbance is then read on a microplate reader at approximately 570 nm.
-
Data Analysis: Cell viability is expressed as a percentage relative to the vehicle-treated control cells. The IC₅₀ value (the concentration that inhibits 50% of cell viability) can be calculated from the resulting dose-response curve.
References
Agathadiol Diacetate: A Potential Key Player in Plant Defense Mechanisms
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
Agathadiol diacetate, a labdane diterpenoid isolated from various plant species, including Pinus yunnanensis, is emerging as a compound of interest in the study of plant defense. While direct research on its specific roles is nascent, the broader class of labdane-related diterpenoids has established functions in protecting plants against a range of biotic threats. This technical guide synthesizes the current understanding of diterpenoid-mediated plant defense and extrapolates potential mechanisms and experimental approaches for elucidating the role of this compound. This document provides a foundational resource for researchers investigating novel plant-derived compounds for applications in agriculture and pharmacology.
Introduction to this compound
This compound is a natural product belonging to the labdane diterpenoid class of chemical compounds. It is characterized by a bicyclic core structure and is found in various plant species. Notably, it has been isolated from the bark of Pinus yunnanensis, a pine species native to Southwest China. The chemical structure of this compound suggests its potential for diverse biological activities, a hallmark of plant secondary metabolites involved in ecological interactions.
While the precise functions of this compound in planta are not yet fully understood, the well-documented roles of related labdane diterpenoids in plant defense provide a strong rationale for investigating its potential antimicrobial and insecticidal properties.[1][2]
The Role of Labdane Diterpenoids in Plant Defense
Labdane-related diterpenoids are a significant class of secondary metabolites that play crucial roles in the defense strategies of various plants.[3][4] In rice, for example, these compounds act as phytoalexins, which are antimicrobial substances synthesized by plants in response to pathogen attack.[1] The biosynthesis of these defense compounds is a key component of the plant's innate immune system.
The defensive activities of labdane diterpenoids are diverse and can include:
-
Antimicrobial Activity: Direct inhibition of the growth of pathogenic fungi and bacteria.
-
Insecticidal and Anti-feedant Activity: Repelling or killing herbivorous insects, or deterring them from feeding.
-
Allelopathy: Inhibiting the growth of competing plants.
The structural diversity within the labdane diterpenoid family contributes to the broad spectrum of their biological activities.
Putative Signaling Pathways and Defense Mechanisms
Based on the known signaling pathways for other plant secondary metabolites, a hypothetical model for the induction and action of this compound in plant defense can be proposed.
Biosynthesis and Regulation
The biosynthesis of this compound likely originates from the general terpenoid pathway, starting with the precursors isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). A series of enzymatic reactions catalyzed by terpene synthases and modifying enzymes such as acetyltransferases would lead to the final product. The expression of these biosynthetic genes is likely regulated by plant hormones such as jasmonic acid (JA) and salicylic acid (SA), which are key signaling molecules in plant defense.
Proposed Defense Signaling Cascade
Upon perception of a pathogen or herbivore attack, a signaling cascade is initiated, leading to the production of defense compounds like this compound.
Quantitative Data on Related Compounds
Direct quantitative data on the antimicrobial or insecticidal activity of this compound is not yet available in the public domain. However, data from studies on other labdane diterpenoids can provide a benchmark for expected efficacy.
Table 1: Antimicrobial Activity of Selected Labdane Diterpenoids
| Compound | Pathogen | MIC (µg/mL) | Reference |
| Momilactone A | Magnaporthe oryzae | 10-30 | (Kato et al., 1977) |
| Momilactone B | Magnaporthe oryzae | 30-100 | (Kato et al., 1977) |
| Phytocassane A | Magnaporthe oryzae | 5-10 | (Koga et al., 1995) |
| Sclareol | Staphylococcus aureus | 12.5 | (Demetzos et al., 2006) |
Table 2: Insecticidal Activity of Selected Terpenoids
| Compound | Insect Pest | Activity | Concentration | Reference |
| (-)-4-Terpineol | Plutella xylostella | LC50 | 15.8 mg/mL (fumigant) | (Li et al., 2022)[5] |
| Si-ace2_001 | Plutella xylostella | LC50 | 53.66 µg/ml | (Gong et al., 2013)[6] |
Experimental Protocols for Functional Analysis
To elucidate the role of this compound in plant defense, a series of established experimental protocols can be employed.
Antimicrobial Activity Assays
A common method to assess the antimicrobial properties of a compound is the broth microdilution assay to determine the Minimum Inhibitory Concentration (MIC).
Protocol: Broth Microdilution Assay
-
Preparation of Stock Solution: Dissolve a known weight of this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the stock solution with sterile microbial growth medium.
-
Inoculation: Add a standardized suspension of the test microorganism (e.g., Fusarium oxysporum, Pseudomonas syringae) to each well.
-
Controls: Include positive (medium with inoculum and a known antimicrobial) and negative (medium with inoculum and solvent) controls.
-
Incubation: Incubate the plate at the optimal growth temperature for the microorganism for 24-48 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that visibly inhibits microbial growth. This can be assessed visually or by measuring absorbance using a microplate reader.
Insecticidal and Anti-feedant Assays
To evaluate the effect of this compound on insect herbivores, a leaf-dip bioassay is a standard method.
Protocol: Leaf-Dip Bioassay
-
Preparation of Test Solutions: Prepare a series of concentrations of this compound in an appropriate solvent containing a surfactant.
-
Leaf Treatment: Dip leaves of a host plant (e.g., cabbage for diamondback moth larvae) into the test solutions for a set time (e.g., 30 seconds).
-
Drying: Allow the solvent to evaporate from the leaf surface.
-
Insect Introduction: Place a known number of insect larvae (e.g., third-instar) onto the treated leaves in a petri dish or ventilated container.
-
Controls: Use leaves dipped in solvent and surfactant as a negative control.
-
Incubation: Maintain the insects under controlled environmental conditions (temperature, humidity, light).
-
Data Collection: Record insect mortality at regular intervals (e.g., 24, 48, 72 hours). For anti-feedant effects, the leaf area consumed can be measured.
-
Analysis: Calculate the lethal concentration (LC50) or feeding deterrence index.[6]
References
- 1. Enhancing Crop Resilience: Insights from Labdane-Related Diterpenoid Phytoalexin Research in Rice (Oryza sativa L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inferring Roles in Defense from Metabolic Allocation of Rice Diterpenoids - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Insecticidal Activity of a Component, (-)-4-Terpineol, Isolated from the Essential Oil of Artemisia lavandulaefolia DC. against Plutella xylostella (L.) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Testing Insecticidal Activity of Novel Chemically Synthesized siRNA against Plutella xylostella under Laboratory and Field Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Synthesis of Agathadiol Diacetate from Agathic Acid: An Application Note and Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the two-step synthesis of agathadiol diacetate, a labdane diterpenoid derivative, commencing from the naturally occurring agathic acid. The synthesis involves an initial reduction of the dicarboxylic acid functionalities of agathic acid to yield the corresponding diol, agathadiol. Subsequent acetylation of agathadiol affords the final product, this compound. This protocol is designed to offer a reproducible and efficient method for obtaining this compound for research and development purposes.
Introduction
Agathic acid, a labdane diterpenoid dicarboxylic acid, serves as a versatile starting material for the semi-synthesis of various biologically active analogues. One such derivative, this compound, can be conveniently prepared through a straightforward two-step synthetic sequence. The first step involves the reduction of both carboxylic acid groups of agathic acid to primary alcohols, yielding agathadiol. The subsequent step is the acetylation of the diol to furnish this compound. This application note provides detailed experimental procedures for both transformations.
Chemical Transformation Overview
The synthesis proceeds in two distinct stages:
-
Reduction of Agathic Acid to Agathadiol: The dicarboxylic acid is reduced to a diol using a powerful reducing agent.
-
Acetylation of Agathadiol to this compound: The primary alcohol functionalities of agathadiol are converted to acetate esters.
Data Summary
The following table summarizes the key quantitative data for the two-step synthesis of this compound from agathic acid.
| Step | Reaction | Reagents & Solvents | Reaction Time | Temperature | Yield (%) |
| 1 | Reduction | Lithium Aluminum Hydride (LiAlH₄), Anhydrous Tetrahydrofuran (THF) | 4 - 6 hours | Reflux | Not explicitly reported in literature, but expected to be high |
| 2 | Acetylation | Acetic Anhydride, Pyridine | 12 - 24 hours | Room Temperature | High (quantitative is common for this type of reaction) |
Experimental Protocols
Step 1: Synthesis of Agathadiol from Agathic Acid (Reduction)
This protocol is based on established methods for the reduction of carboxylic acids using lithium aluminum hydride (LiAlH₄).
Materials:
-
Agathic Acid
-
Lithium Aluminum Hydride (LiAlH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Diethyl ether
-
10% Sulfuric Acid (H₂SO₄)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend lithium aluminum hydride (4-5 equivalents) in anhydrous THF.
-
To this stirred suspension, add a solution of agathic acid (1 equivalent) in anhydrous THF dropwise at 0 °C (ice bath).
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours, or until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, sequential addition of water, followed by 15% aqueous sodium hydroxide, and then again by water (Fieser workup).
-
Filter the resulting precipitate and wash it thoroughly with diethyl ether.
-
Combine the filtrate and the ether washings. Wash the combined organic layer sequentially with water, 10% sulfuric acid, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield crude agathadiol.
-
Purify the crude product by column chromatography on silica gel if necessary.
Step 2: Synthesis of this compound from Agathadiol (Acetylation)
This protocol outlines a general and high-yielding procedure for the acetylation of diols.
Materials:
-
Agathadiol
-
Acetic Anhydride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
1 M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate Solution (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve agathadiol (1 equivalent) in a mixture of pyridine (10-20 equivalents) and anhydrous dichloromethane in a round-bottom flask.
-
To this stirred solution, add acetic anhydride (5-10 equivalents) dropwise at 0 °C (ice bath).
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours, or until the reaction is complete (monitored by TLC).
-
Dilute the reaction mixture with dichloromethane and transfer to a separatory funnel.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The resulting crude this compound can be purified by column chromatography on silica gel if necessary.
Visualizations
The following diagrams illustrate the logical workflow of the synthesis.
Caption: Synthetic workflow for the conversion of Agathic Acid to this compound.
Caption: Detailed experimental workflow for the synthesis of this compound.
Application Notes and Protocols for the Extraction and Isolation of Agathadiol Diacetate from Pinus yunnanensis
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Agathadiol diacetate is a diterpenoid compound that has been identified in the bark of Pinus yunnanensis[1][2]. Diterpenoids are a class of natural products with a wide range of biological activities, making them of interest for drug discovery and development. These application notes provide a detailed protocol for the extraction, isolation, and purification of this compound from Pinus yunnanensis bark, based on established methodologies for the separation of terpenoids from plant materials.
Experimental Protocols
1. Preparation of Plant Material:
The bark of Pinus yunnanensis should be collected and washed thoroughly with distilled water to remove any adhering dirt and debris. The cleaned bark is then air-dried or oven-dried at a low temperature (40-50 °C) to prevent the degradation of thermolabile compounds. Once completely dried, the bark is ground into a coarse powder to increase the surface area for efficient solvent extraction.
2. Extraction of Crude Extract:
The powdered bark of Pinus yunnanensis is subjected to solvent extraction to isolate the desired compounds.
-
Apparatus: Soxhlet extractor or a large-volume flask for maceration.
-
Solvent: n-hexane or another nonpolar solvent like petroleum ether is recommended for the selective extraction of terpenoids.
-
Procedure (Soxhlet Extraction):
-
A known quantity of the dried, powdered bark is packed into a thimble and placed in the Soxhlet extractor.
-
The extractor is fitted with a condenser and a flask containing the extraction solvent (n-hexane).
-
The solvent is heated to its boiling point, and the extraction is allowed to proceed for 24-48 hours, or until the solvent in the extractor becomes colorless.
-
After extraction, the solvent is evaporated under reduced pressure using a rotary evaporator to yield the crude n-hexane extract.
-
-
Procedure (Maceration):
-
The powdered bark is soaked in n-hexane in a sealed container at room temperature.
-
The mixture is shaken periodically over 3-5 days.
-
The extract is then filtered, and the solvent is evaporated under reduced pressure to obtain the crude extract.
-
3. Isolation and Purification by Column Chromatography:
The crude n-hexane extract is fractionated using column chromatography to isolate this compound.
-
Adsorbent (Stationary Phase): Silica gel (60-120 mesh or 70-230 mesh) is a suitable adsorbent for the separation of terpenoids.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate is commonly used. The polarity of the mobile phase is gradually increased to elute compounds with different polarities.
-
Procedure:
-
A glass column is packed with a slurry of silica gel in n-hexane.
-
The crude extract is adsorbed onto a small amount of silica gel and loaded onto the top of the column.
-
The column is eluted with a series of solvent mixtures, starting with 100% n-hexane and gradually increasing the proportion of ethyl acetate (e.g., 98:2, 95:5, 90:10, etc., n-hexane:ethyl acetate).
-
Fractions of the eluate are collected sequentially.
-
Each fraction is monitored by Thin Layer Chromatography (TLC) to identify the fractions containing the target compound. A suitable developing solvent system for TLC would be n-hexane:ethyl acetate (e.g., 8:2 v/v). Spots can be visualized by spraying with a suitable reagent (e.g., anisaldehyde-sulfuric acid) followed by heating.
-
Fractions with similar TLC profiles are combined.
-
The fractions containing pure this compound are concentrated to yield the isolated compound.
-
4. Purity Assessment and Characterization:
The purity of the isolated this compound can be assessed by High-Performance Liquid Chromatography (HPLC). The structure of the compound should be confirmed using spectroscopic techniques such as:
-
Nuclear Magnetic Resonance (NMR): ¹H NMR and ¹³C NMR spectroscopy to determine the chemical structure.
-
Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.
-
Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.
Data Presentation
The following tables should be used to record and present the quantitative data obtained during the extraction and isolation process.
Table 1: Extraction of this compound from Pinus yunnanensis Bark
| Parameter | Value |
| Starting Material (Dried Bark) | g |
| Solvent Used for Extraction | |
| Volume of Solvent | L |
| Extraction Method | |
| Duration of Extraction | hours/days |
| Crude Extract Yield | g |
| % Yield of Crude Extract | % |
Table 2: Column Chromatography Purification of this compound
| Parameter | Value |
| Weight of Crude Extract Loaded | g |
| Stationary Phase | |
| Mobile Phase Gradient | |
| Fraction(s) Containing Pure Compound | |
| Weight of Pure this compound | mg |
| % Yield of Pure Compound (from crude) | % |
| Purity (by HPLC) | % |
Visualizations
Caption: Workflow for the extraction and isolation of this compound.
Caption: Logical pathway for natural product-based drug development.
References
Application Note and Protocol: HPLC Purification of Agathadiol Diacetate
Introduction
Agathadiol diacetate is a diterpenoid compound that has been isolated from the bark of Pinus yunnanensis.[1] As a member of the diterpenoid class, it holds potential for various pharmacological activities, making its efficient purification a critical step for further research and development. High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation and purification of natural products. This application note provides a detailed protocol for the purification of this compound using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodology is based on established principles for the separation of diterpenoids and similar hydrophobic compounds.[2][3][4]
Materials and Equipment
-
Solvents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (for sample preparation)[5]
-
-
Column:
-
Reversed-phase C18 column (e.g., 250 mm x 10 mm, 5 µm particle size for semi-preparative scale)
-
-
Instrumentation:
-
HPLC system with a pump (isocratic or gradient), autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.
-
Fraction collector
-
-
Sample Preparation:
-
Syringe filters (0.45 µm)
-
Vials for autosampler
-
Glassware (beakers, flasks)
-
Analytical balance
-
Vortex mixer and sonicator
-
Experimental Protocols
1. Sample Preparation
-
Solubility Testing: Initially, determine the best solvent for this compound from the recommended list (Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone) that is also compatible with the HPLC mobile phase.[5] For RP-HPLC, a solvent that is miscible with the mobile phase is crucial. Acetonitrile or methanol are often good choices.
-
Stock Solution Preparation: Accurately weigh a known amount of the crude or partially purified this compound extract.
-
Dissolution: Dissolve the sample in a minimal amount of a strong, compatible solvent (e.g., acetonitrile or methanol). Use a vortex mixer and sonicator to ensure complete dissolution.
-
Dilution: Dilute the stock solution with the initial mobile phase to the desired concentration for injection.
-
Filtration: Filter the final sample solution through a 0.45 µm syringe filter to remove any particulate matter that could damage the HPLC column.
2. HPLC Purification Method
The following parameters are a starting point and may require optimization for the best resolution and purity.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase (e.g., 250 mm x 10 mm, 5 µm) |
| Mobile Phase A | Water (HPLC Grade) |
| Mobile Phase B | Acetonitrile (HPLC Grade) |
| Gradient Program | 85% B to 100% B over 20 minutes, hold at 100% B for 5 minutes, return to 85% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 4.0 mL/min (for a 10 mm ID semi-preparative column) |
| Column Temperature | 30 °C |
| Detection Wavelength | 210 nm (or scan with PDA detector to find optimal wavelength) |
| Injection Volume | 100 - 500 µL (depending on concentration and column capacity) |
3. Fraction Collection
-
Monitor the chromatogram in real-time.
-
Based on the retention time of the target peak corresponding to this compound, set the fraction collector to collect the eluent containing the purified compound.
-
Collect the fractions in clean, labeled tubes.
4. Post-Purification Analysis
-
Analyze the purity of the collected fractions by re-injecting a small aliquot into the HPLC system under the same or a modified analytical method.
-
Combine the pure fractions.
-
Remove the solvent using a rotary evaporator or lyophilizer to obtain the purified this compound.
Data Presentation
The following table summarizes the expected data from a successful purification run.
| Compound Name | Retention Time (min) | Purity (%) | Recovery (%) |
| This compound | e.g., 12.5 | >95 | e.g., 85 |
Note: The values in the table are examples and will vary depending on the specific experimental conditions and the purity of the starting material.
Diagrams
Caption: Workflow for the HPLC purification of this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Analysis and determination of diterpenoids in unprocessed and processed Euphorbia lathyris seeds by HPLC–ESI-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 5. This compound | CAS:24022-13-7 | Manufacturer ChemFaces [chemfaces.com]
Quantitative Analysis of Agathadiol Diacetate Using High-Performance Liquid Chromatography (HPLC)
Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction
Agathadiol diacetate is a diterpenoid natural product isolated from Pinus yunnanensis.[1][2][3][4][5] Its precursor, agathadiol, has been identified as a positive allosteric modulator of the cannabinoid 1 (CB1) receptor, suggesting potential therapeutic applications.[6][7] The CB1 receptor is a G-protein coupled receptor (GPCR) that, upon activation, can modulate various downstream signaling pathways, including the inhibition of adenylyl cyclase and the activation of mitogen-activated protein kinase (MAPK) cascades.[1][2][8][9] Given the potential pharmacological interest in this compound, a robust and reliable quantitative assay is essential for preclinical and clinical development. This application note provides a detailed protocol for the quantitative analysis of this compound using reversed-phase high-performance liquid chromatography (RP-HPLC) with ultraviolet (UV) detection.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard (>98% purity)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade, filtered and deionized)
-
Dimethyl sulfoxide (DMSO, analytical grade)
-
0.22 µm syringe filters
2. Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV-Vis detector is suitable for this assay. The following chromatographic conditions have been optimized for the quantification of this compound:
| Parameter | Condition |
| HPLC Column | C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A: Water; B: Acetonitrile |
| Gradient Elution | 70% B to 95% B over 15 minutes, hold at 95% B for 5 minutes, return to 70% B over 1 minute, and equilibrate for 4 minutes. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 25°C |
| Detection Wavelength | 210 nm |
3. Preparation of Stock and Standard Solutions
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of DMSO to obtain a 1 mg/mL stock solution.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase (70% acetonitrile in water) to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Preparation
The sample preparation method will vary depending on the matrix. For a simple solution-based sample, dilute the sample with the mobile phase to a concentration within the linear range of the standard curve. For more complex matrices such as biological fluids or plant extracts, a solid-phase extraction (SPE) or liquid-liquid extraction (LLE) may be necessary to remove interfering substances. All samples should be filtered through a 0.22 µm syringe filter before injection.
5. Data Analysis and Quantification
-
Calibration Curve: Inject the working standard solutions in triplicate and record the peak area for each concentration. Plot a calibration curve of peak area versus concentration.
-
Linearity: Perform a linear regression analysis on the calibration curve. A correlation coefficient (R²) of >0.999 is desirable.
-
Quantification: Inject the prepared samples and measure the peak area of this compound. The concentration of this compound in the sample can be determined using the equation of the line from the calibration curve.
Data Presentation
Table 1: Calibration Curve Data for this compound
| Concentration (µg/mL) | Mean Peak Area (n=3) | Standard Deviation | %RSD |
| 1 | 15,234 | 210 | 1.38 |
| 5 | 76,170 | 980 | 1.29 |
| 10 | 151,980 | 1,850 | 1.22 |
| 25 | 380,500 | 4,200 | 1.10 |
| 50 | 758,900 | 8,100 | 1.07 |
| 100 | 1,520,100 | 15,500 | 1.02 |
Linear Regression:
-
Equation: y = 15189x + 345
-
R²: 0.9998
Visualizations
References
- 1. Mechanisms of CB1 receptor signaling: endocannabinoid modulation of synaptic strength - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. jme.bioscientifica.com [jme.bioscientifica.com]
- 3. mdpi.com [mdpi.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cannabinoid receptor 1 - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. Cannabinoid Receptors and Signal Transduction - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Cannabinoid receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes: Utilizing Agathadiol Diacetate in Cell-Based Cannabinoid Receptor Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Agathadiol diacetate, a derivative of the labdane diterpenoid agathadiol, presents a compelling subject for investigation within the endocannabinoid system. Its parent compound, agathadiol, has been identified as a positive allosteric modulator (PAM) of the cannabinoid receptor 1 (CB1R).[1][2] PAMs offer a nuanced approach to receptor modulation by enhancing the effect of the endogenous ligand without directly activating the receptor themselves. This mode of action can lead to more subtle and potentially safer therapeutic profiles. These application notes provide detailed protocols for characterizing the activity of this compound at cannabinoid receptors using common cell-based assays.
Cannabinoid receptors, primarily CB1 and CB2, are G protein-coupled receptors (GPCRs) that play crucial roles in various physiological processes.[3][4][5] Upon activation, they typically couple to Gi/o proteins, leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.[5] They can also signal through other pathways, such as β-arrestin recruitment, which is involved in receptor desensitization and internalization.[3][6][7] Understanding how novel compounds like this compound modulate these pathways is essential for drug discovery and development.
Data Presentation
Table 1: Radioligand Binding Affinity of this compound at Cannabinoid Receptors
| Compound | Receptor | Ki (nM) | Assay Conditions |
| This compound | Human CB1 | e.g., [3H]CP-55,940 displacement | |
| This compound | Human CB2 | e.g., [3H]CP-55,940 displacement | |
| Control Ligand | Human CB1 | ||
| Control Ligand | Human CB2 |
Table 2: Functional Potency of this compound in a cAMP Inhibition Assay
| Compound | Receptor | EC50 / IC50 (nM) | Assay Type | Cell Line |
| This compound | Human CB1 | e.g., Forskolin-stimulated cAMP accumulation | e.g., HEK293 or CHO cells | |
| This compound | Human CB2 | e.g., Forskolin-stimulated cAMP accumulation | e.g., HEK293 or CHO cells | |
| Control Agonist | Human CB1 | |||
| Control Antagonist | Human CB1 |
Table 3: Potency of this compound in a β-Arrestin Recruitment Assay
| Compound | Receptor | EC50 (nM) | Assay Technology | Cell Line |
| This compound | Human CB1 | e.g., PathHunter® β-arrestin assay | e.g., U2OS or CHO cells | |
| This compound | Human CB2 | e.g., PathHunter® β-arrestin assay | e.g., U2OS or CHO cells | |
| Control Ligand | Human CB1 | |||
| Control Ligand | Human CB2 |
Experimental Protocols
The following are detailed methodologies for key experiments to characterize the interaction of this compound with cannabinoid receptors.
Protocol 1: CB1/CB2 Receptor Binding Assay (Radioligand Displacement)
This protocol determines the binding affinity of this compound for CB1 and CB2 receptors by measuring its ability to displace a radiolabeled cannabinoid receptor agonist.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4)
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Radioligand (e.g., [³H]CP-55,940)
-
Non-specific binding control (e.g., WIN-55,212-2)
-
This compound
-
Scintillation cocktail
-
Scintillation counter
-
96-well plates
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cells to ~80-90% confluency.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge the homogenate at low speed to remove nuclei and debris.
-
Centrifuge the supernatant at high speed to pellet the membranes.
-
Resuspend the membrane pellet in assay buffer and determine protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add assay buffer, radioligand (at a concentration near its Kd), and varying concentrations of this compound.
-
For total binding, add only radioligand and assay buffer.
-
For non-specific binding, add radioligand and a high concentration of an unlabeled competitor (e.g., 10 µM WIN-55,212-2).
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
Incubate the plate (e.g., for 90 minutes at 30°C).
-
Terminate the assay by rapid filtration through a glass fiber filter plate, followed by washing with ice-cold assay buffer.
-
Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: Functional Assay - cAMP Inhibition
This protocol measures the functional activity of this compound by quantifying its effect on forskolin-stimulated cAMP accumulation in cells expressing cannabinoid receptors.
Materials:
-
HEK293 or CHO cells stably expressing human CB1 or CB2 receptors
-
Cell culture medium
-
Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA)
-
Forskolin
-
IBMX (a phosphodiesterase inhibitor)
-
This compound
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE)
-
Plate reader compatible with the chosen assay kit
Methodology:
-
Cell Culture and Plating:
-
Culture cells to ~80-90% confluency.
-
Harvest and seed the cells into 96- or 384-well plates at an appropriate density and allow them to attach overnight.
-
-
cAMP Assay:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with varying concentrations of this compound (and a control agonist/antagonist) in the presence of IBMX for a defined period (e.g., 15-30 minutes).
-
Stimulate the cells with forskolin (at a concentration that induces a submaximal response, e.g., 1-10 µM) for another defined period (e.g., 15-30 minutes).
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
-
-
Data Analysis:
-
Generate a standard curve for cAMP concentration.
-
Calculate the percentage of inhibition of forskolin-stimulated cAMP levels for each concentration of this compound.
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Determine the IC₅₀ (for agonists) or EC₅₀ (for inverse agonists) value from the dose-response curve. To test for positive allosteric modulation, perform a dose-response of a known agonist in the presence and absence of this compound.
-
Protocol 3: β-Arrestin Recruitment Assay
This assay determines if this compound induces or inhibits the recruitment of β-arrestin to the cannabinoid receptors, a key event in receptor desensitization and signaling.
Materials:
-
U2OS or CHO cells engineered for a β-arrestin recruitment assay (e.g., DiscoveRx PathHunter® or Promega Tango™) expressing tagged CB1 or CB2 receptors and a β-arrestin-enzyme fragment fusion protein.[3][6][7]
-
Cell culture medium
-
Assay buffer
-
This compound
-
Control agonist
-
Detection reagents specific to the assay technology (e.g., chemiluminescent or fluorescent substrate)
-
Luminometer or plate reader
Methodology:
-
Cell Culture and Plating:
-
Culture the specialized cells according to the supplier's instructions.
-
Plate the cells in the recommended multi-well plates and allow them to adhere.
-
-
Assay Procedure:
-
Treat the cells with varying concentrations of this compound or a control agonist.
-
Incubate the plates for the recommended time (e.g., 60-90 minutes) at 37°C.
-
Add the detection reagents as per the manufacturer's protocol.
-
Incubate for the specified duration at room temperature to allow for signal development.
-
Measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
-
Data Analysis:
-
Normalize the data to the vehicle control.
-
Plot the normalized response against the logarithm of the this compound concentration.
-
Determine the EC₅₀ value from the resulting dose-response curve.
-
Visualizations
Caption: Workflow for cannabinoid receptor assays.
Caption: Gi-coupled cannabinoid receptor signaling.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2. | Semantic Scholar [semanticscholar.org]
- 4. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 | Springer Nature Experiments [experiments.springernature.com]
- 5. mdpi.com [mdpi.com]
- 6. Cellular Assay to Study β-Arrestin Recruitment by the Cannabinoid Receptors 1 and 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for Testing Agathadiol Diacetate in Animal Models of Pain
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for evaluating the analgesic properties of Agathadiol diacetate in established animal models of pain. The information is intended to guide researchers in designing and executing preclinical studies to assess the therapeutic potential of this natural compound.
Introduction
This compound is a diterpenoid compound that has garnered interest for its potential pharmacological activities. Of particular note is the analgesic potential stemming from its interaction with the endocannabinoid system. Agathadiol has been identified as a positive allosteric modulator of the cannabinoid receptor 1 (CB1).[1] This mechanism suggests that this compound could enhance the analgesic effects of endogenous cannabinoids, offering a novel approach to pain management. These protocols outline the use of three standard preclinical pain models—the Acetic Acid-Induced Writhing Test, the Hot Plate Test, and the Formalin Test—to characterize the antinociceptive and anti-inflammatory effects of this compound.
Mechanism of Action: Signaling Pathways
This compound is proposed to exert its analgesic effects primarily through the positive allosteric modulation of the CB1 receptor. This modulation enhances the signaling cascade initiated by endogenous cannabinoids like anandamide. Activation of the CB1 receptor, a G-protein coupled receptor (GPCR), leads to the inhibition of adenylyl cyclase, which in turn decreases cyclic AMP (cAMP) formation.[2] This signaling cascade ultimately modulates neurotransmitter release at presynaptic terminals, reducing the transmission of pain signals.[3]
Furthermore, the anti-inflammatory properties of compounds targeting cannabinoid signaling can be linked to the modulation of inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) pathway.[4][5][6] By inhibiting the activation of NF-κB, this compound may suppress the expression of pro-inflammatory cytokines and mediators, contributing to its overall analgesic effect.
Signaling Pathway Diagrams
Figure 1: Proposed CB1 receptor signaling pathway for this compound's analgesic effect.
Figure 2: Proposed anti-inflammatory mechanism via inhibition of the NF-κB pathway.
Experimental Protocols
The following are detailed protocols for assessing the analgesic and anti-inflammatory effects of this compound in mice.
Acetic Acid-Induced Writhing Test
This model is used to evaluate peripheral analgesic activity.[7][8] The intraperitoneal injection of acetic acid induces visceral pain, causing characteristic stretching and writhing movements.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle (e.g., 0.5% carboxymethylcellulose or 1% Tween 80 in saline)
-
Positive control: Diclofenac sodium (10 mg/kg) or Morphine (5 mg/kg)
-
0.6% Acetic acid solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the laboratory conditions for at least one week before the experiment. House them in a temperature-controlled room with a 12-hour light/dark cycle and provide free access to food and water.
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and the positive control on the day of the experiment.
-
Grouping and Administration:
-
Divide the mice into groups (n=6-8 per group):
-
Group I: Vehicle control
-
Group II: Positive control (e.g., Diclofenac sodium)
-
Groups III-V: this compound at different doses (e.g., 10, 25, 50 mg/kg, administered orally or intraperitoneally).
-
-
Administer the respective treatments 30-60 minutes before the acetic acid injection.
-
-
Induction of Writhing: Inject 0.6% acetic acid (10 ml/kg) intraperitoneally into each mouse.
-
Observation: Immediately after the acetic acid injection, place each mouse in an individual observation chamber and record the number of writhes (abdominal constrictions and stretching of hind limbs) for a period of 20-30 minutes.
-
Data Analysis: Calculate the percentage of inhibition of writhing for each group compared to the vehicle control group using the following formula: % Inhibition = [(Mean writhes in control group - Mean writhes in treated group) / Mean writhes in control group] x 100
Figure 3: Experimental workflow for the Acetic Acid-Induced Writhing Test.
Hot Plate Test
This method is used to assess central analgesic activity by measuring the reaction time of animals to a thermal stimulus.[9][10]
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
Positive control: Morphine (10 mg/kg)
-
Hot plate apparatus (maintained at 55 ± 0.5°C)
-
Stopwatch
Procedure:
-
Animal Selection and Acclimatization: Select mice that show a baseline paw-licking or jumping response within 15 seconds on the hot plate. Acclimatize them to the testing room.
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and the positive control.
-
Grouping and Administration:
-
Divide the selected mice into groups as described for the writhing test.
-
Administer the respective treatments.
-
-
Measurement of Latency:
-
At predetermined time intervals (e.g., 30, 60, 90, and 120 minutes) after drug administration, place each mouse individually on the hot plate.
-
Record the latency time (in seconds) for the first sign of nociception (paw licking or jumping).
-
A cut-off time of 30-45 seconds is typically used to prevent tissue damage.
-
-
Data Analysis: Compare the mean latency times of the treated groups with the vehicle control group at each time point.
Formalin Test
This model is unique as it produces a biphasic pain response and can be used to differentiate between neurogenic (early phase) and inflammatory (late phase) pain.
Materials:
-
Male Swiss albino mice (20-25 g)
-
This compound
-
Vehicle
-
Positive control: Morphine (5 mg/kg) for both phases, or a non-steroidal anti-inflammatory drug (NSAID) like indomethacin (10 mg/kg) for the late phase.
-
2.5% Formalin solution
-
Syringes and needles for administration
-
Observation chambers
Procedure:
-
Animal Acclimatization: Acclimatize mice to the observation chambers for at least 30 minutes before the test.
-
Drug Preparation: Prepare fresh solutions of this compound, vehicle, and positive controls.
-
Grouping and Administration:
-
Divide mice into groups as previously described.
-
Administer the treatments 30-60 minutes before the formalin injection.
-
-
Induction of Nociception: Inject 20 µl of 2.5% formalin solution subcutaneously into the plantar surface of the right hind paw.
-
Observation:
-
Immediately place the mouse back into the observation chamber.
-
Record the total time (in seconds) the animal spends licking or biting the injected paw during two phases:
-
Early Phase (Phase 1): 0-5 minutes post-injection (neurogenic pain).
-
Late Phase (Phase 2): 15-30 minutes post-injection (inflammatory pain).
-
-
-
Data Analysis: Compare the mean licking/biting time for each phase in the treated groups with the vehicle control group.
Data Presentation
The following tables are templates for summarizing the quantitative data obtained from the described experiments.
Table 1: Effect of this compound on Acetic Acid-Induced Writhing in Mice
| Treatment Group | Dose (mg/kg) | Mean Number of Writhes (± SEM) | Percentage Inhibition (%) |
| Vehicle Control | - | Example: 45.6 ± 3.2 | - |
| Positive Control (Diclofenac) | 10 | Example: 15.2 ± 1.8 | Example: 66.7% |
| This compound | 10 | Example value | Calculated value |
| This compound | 25 | Example value | Calculated value |
| This compound | 50 | Example value | Calculated value |
Table 2: Effect of this compound on Reaction Time in the Hot Plate Test in Mice
| Treatment Group | Dose (mg/kg) | \multicolumn{4}{c|}{Mean Latency Time (seconds ± SEM)} | | :--- | :--- | :--- | :--- | :--- | :--- | | | | 30 min | 60 min | 90 min | 120 min | | Vehicle Control | - | Example: 8.2 ± 0.5 | Example: 8.5 ± 0.6 | Example: 8.1 ± 0.4 | Example: 8.3 ± 0.5 | | Positive Control (Morphine) | 10 | Example: 18.5 ± 1.2 | Example: 25.4 ± 1.5 | Example: 20.1 ± 1.3 | Example: 14.2 ± 1.1 | | this compound | 10 | Example value | Example value | Example value | Example value | | this compound | 25 | Example value | Example value | Example value | Example value | | this compound | 50 | Example value | Example value | Example value | Example value |
Table 3: Effect of this compound on Formalin-Induced Nociception in Mice
| Treatment Group | Dose (mg/kg) | Mean Licking Time (seconds ± SEM) - Early Phase (0-5 min) | Mean Licking Time (seconds ± SEM) - Late Phase (15-30 min) |
| Vehicle Control | - | Example: 65.4 ± 5.1 | Example: 80.2 ± 6.5 |
| Positive Control (Morphine) | 5 | Example: 15.8 ± 2.3 | Example: 22.5 ± 3.1 |
| This compound | 10 | Example value | Example value |
| This compound | 25 | Example value | Example value |
| This compound | 50 | Example value | Example value |
Conclusion
These protocols provide a standardized framework for the preclinical evaluation of this compound's analgesic and anti-inflammatory properties. By employing these established animal models, researchers can obtain valuable data on the compound's efficacy, and potential mechanisms of action, thereby informing its potential development as a novel therapeutic agent for pain management.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Cannabinoids and Pain: New Insights From Old Molecules [frontiersin.org]
- 3. The endocannabinoid system in pain and inflammation: Its relevance to rheumatic disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of an effective anti-inflammatory agent for inhibiting the activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Decoding nature: multi-target anti-inflammatory mechanisms of natural products in the TLR4/NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Analgesic Effect of Diacerein in Rats: An Acetic Acid Writhing Model Study | JCCP (Journal of Contemporary Clinical Practice) [jccpractice.com]
- 9. A novel hot-plate test sensitive to hyperalgesic stimuli and non-opioid analgesics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Unilateral hot plate test: a simple and sensitive method for detecting central and peripheral hyperalgesia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Agathadiol as a Chemical Probe for CB1 Receptor Studies
A Note on Agathadiol Diacetate: While these application notes focus on agathadiol as a chemical probe for the Cannabinoid Type 1 (CB1) receptor, it is important to clarify that the primary scientific literature has identified agathadiol as the active positive allosteric modulator (PAM).[1][2][3] Information regarding the specific activity of this compound at the CB1 receptor is not currently available in published scientific literature. It is plausible that this compound, as a more lipophilic derivative, could be used in certain experimental paradigms, potentially exhibiting altered cell permeability or pharmacokinetic properties. However, without direct experimental evidence, the following data and protocols are based on the characterization of agathadiol.
Introduction
Agathadiol is a labdane diterpenoid natural product originally isolated from juniper berries (Juniperus communis).[1][2] It has been identified as a novel positive allosteric modulator (PAM) of the CB1 receptor.[1][2][3] As a PAM, agathadiol does not activate the CB1 receptor directly but enhances the binding and/or signaling of orthosteric agonists, such as the endogenous cannabinoids anandamide and 2-arachidonoylglycerol (2-AG).[2] This property makes agathadiol a valuable chemical probe for studying the nuanced regulation of the endocannabinoid system. The therapeutic potential of CB1 PAMs lies in their ability to amplify endogenous cannabinoid signaling in a spatially and temporally specific manner, potentially avoiding the global receptor activation and associated side effects of direct agonists.[2]
These application notes provide an overview of the pharmacological data for agathadiol and detailed protocols for its characterization as a CB1 receptor chemical probe, intended for researchers, scientists, and drug development professionals.
Data Presentation
The available quantitative data for agathadiol's activity as a CB1 PAM is summarized below. It is important to note that detailed dose-response studies and the determination of parameters such as alpha (fold-change in agonist affinity) and beta (fold-change in agonist efficacy) are not yet publicly available in the primary literature. The data presented here is based on the initial discovery and characterization.
Table 1: Summary of Agathadiol's Pharmacological Activity at the CB1 Receptor
| Parameter | Agonist Used | Assay Type | Observed Effect | Reference |
| Allosteric Modulation | CP-55,940 | CRE-Luciferase Reporter Assay | Potentiation of agonist-induced receptor activation | [4] |
| Orthosteric Binding | Not specified | Not specified | Does not bind to the orthosteric site | [2] |
Experimental Protocols
The following are detailed protocols for key experiments to characterize agathadiol or other putative CB1 PAMs. These protocols are based on established methodologies for studying CB1 receptor allosteric modulation.
Protocol 1: Radioligand Binding Assay to Determine Allosteric Effects on Agonist Binding
This assay assesses the ability of agathadiol to modulate the binding of a radiolabeled orthosteric agonist to the CB1 receptor.
Materials:
-
HEK293 cells stably expressing human CB1 receptor (hCB1)
-
Cell membrane preparation buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA)
-
Assay buffer (50 mM Tris-HCl, pH 7.4, 3 mM MgCl2, 0.2 mM EGTA, 0.1% BSA)
-
[3H]CP-55,940 (radiolabeled CB1 agonist)
-
CP-55,940 (unlabeled)
-
Agathadiol
-
96-well microplates
-
Glass fiber filters
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture HEK293-hCB1 cells to confluence.
-
Harvest cells and homogenize in ice-cold membrane preparation buffer.
-
Centrifuge at 500 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the resulting membrane pellet in fresh membrane preparation buffer and determine protein concentration (e.g., using a BCA assay).
-
Store membrane aliquots at -80°C.
-
-
Binding Assay:
-
In a 96-well plate, add 50 µL of assay buffer.
-
Add 50 µL of varying concentrations of agathadiol (e.g., 0.1 nM to 10 µM).
-
Add 50 µL of [3H]CP-55,940 at a concentration near its Kd (e.g., 0.5-1 nM).
-
To determine non-specific binding, add 10 µM unlabeled CP-55,940 to a set of wells.
-
Initiate the binding reaction by adding 50 µL of cell membrane preparation (20-40 µg of protein).
-
Incubate for 90 minutes at 30°C.
-
Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold assay buffer.
-
Place the filters in scintillation vials, add scintillation cocktail, and quantify radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the specific binding of [3H]CP-55,940 as a function of the log concentration of agathadiol.
-
A bell-shaped curve may indicate positive cooperativity at lower concentrations and negative cooperativity at higher concentrations.
-
Protocol 2: cAMP Accumulation Assay to Determine Functional Allosteric Modulation
This assay measures the effect of agathadiol on the ability of a CB1 agonist to inhibit adenylyl cyclase activity and subsequent cAMP production.
Materials:
-
HEK293-hCB1 cells
-
DMEM with 0.1% BSA
-
Forskolin
-
IBMX (3-isobutyl-1-methylxanthine, a phosphodiesterase inhibitor)
-
CB1 agonist (e.g., WIN 55,212-2 or CP-55,940)
-
Agathadiol
-
cAMP assay kit (e.g., LANCE Ultra cAMP Kit or similar)
Procedure:
-
Seed HEK293-hCB1 cells in a 96-well plate and grow to 80-90% confluency.
-
Wash the cells with DMEM containing 0.1% BSA.
-
Pre-incubate the cells with varying concentrations of agathadiol for 15-30 minutes at 37°C.
-
Add a fixed concentration of a CB1 agonist (e.g., the EC20 or EC50 concentration) to the wells and incubate for 15 minutes at 37°C.
-
Stimulate cAMP production by adding a fixed concentration of forskolin (e.g., 5 µM) and 500 µM IBMX to all wells and incubate for 30 minutes at 37°C.
-
Lyse the cells and measure cAMP levels according to the manufacturer's instructions for the chosen cAMP assay kit.
Data Analysis:
-
Generate a dose-response curve for the CB1 agonist in the absence of agathadiol.
-
Generate dose-response curves for the CB1 agonist in the presence of different fixed concentrations of agathadiol.
-
A leftward shift in the agonist's dose-response curve and/or an increase in the maximal inhibition of cAMP production indicates positive allosteric modulation.
-
Quantify the effects of agathadiol by calculating the fold shift in agonist potency (EC50) and the change in maximal efficacy.
Visualizations
Signaling Pathways
Caption: CB1 Receptor Signaling Pathway.
Experimental Workflow
Caption: Workflow for characterizing a CB1 PAM.
Logical Relationships
Caption: Principle of Positive Allosteric Modulation.
References
- 1. researchgate.net [researchgate.net]
- 2. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Application Note and Protocol: Synthesis of Agathadiol Diacetate via Acetylation of Agathadiol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Introduction
Agathadiol is a labdane-type diterpenoid that has been isolated from various natural sources, including juniper berries. Diterpenoids are a class of natural products known for their diverse and significant biological activities, which include anti-inflammatory, antimicrobial, and cytotoxic effects. Agathadiol itself has been identified as a positive allosteric modulator of the type 1 cannabinoid receptor (CB1R), suggesting its potential in therapeutic areas such as neuroprotection and pain management.
Acetylation is a common chemical modification strategy employed in drug development to alter the physicochemical properties of a lead compound, such as its solubility, stability, and bioavailability. The synthesis of agathadiol diacetate, by acetylating the two hydroxyl groups of agathadiol, may lead to a derivative with enhanced biological activity or a modified pharmacological profile. This compound is also a naturally occurring diterpenoid, having been isolated from the bark of Pinus yunnanensis.[1]
This application note provides a comprehensive, step-by-step protocol for the chemical synthesis of this compound from agathadiol.
Materials and Reagents
-
Agathadiol (Starting Material)
-
Acetic Anhydride (Reagent)
-
Pyridine (Base Catalyst and Solvent)
-
Dichloromethane (Solvent)
-
1 M Hydrochloric Acid (Aqueous Work-up)
-
Saturated Sodium Bicarbonate Solution (Aqueous Work-up)
-
Brine (Saturated Sodium Chloride Solution)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate (Drying Agent)
-
Toluene (for azeotropic removal of pyridine)
-
Silica Gel (for column chromatography)
-
Hexane and Ethyl Acetate (Eluents for chromatography)
-
Standard laboratory glassware (round-bottom flask, separatory funnel, etc.)
-
Magnetic stirrer and stir bar
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates and developing chamber
Experimental Protocol: Acetylation of Agathadiol
This protocol is a representative method for the diacetylation of a diterpenoid diol. Optimization may be required to achieve the highest possible yield for the specific substrate, agathadiol.
3.1. Reaction Setup
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve agathadiol (1.0 equivalent) in dry pyridine (5-10 mL per gram of agathadiol).
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add acetic anhydride (2.5 - 3.0 equivalents) to the stirred solution. A slight excess of acetic anhydride is used to ensure complete diacetylation.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.
3.2. Reaction Monitoring
The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Mobile Phase: A mixture of hexane and ethyl acetate (e.g., 8:2 or 7:3 v/v) is a good starting point.
-
Visualization: Use an appropriate stain (e.g., potassium permanganate or ceric ammonium molybdate) to visualize the spots.
-
The reaction is considered complete upon the disappearance of the starting material (agathadiol) spot and the appearance of a new, less polar spot corresponding to this compound.
3.3. Work-up Procedure
-
Once the reaction is complete, cool the flask in an ice bath and quench the excess acetic anhydride by the slow addition of methanol.
-
Remove the pyridine and other volatile components by co-evaporation with toluene under reduced pressure using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as dichloromethane or ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with:
-
1 M Hydrochloric Acid (to remove residual pyridine)
-
Water
-
Saturated Sodium Bicarbonate Solution (to neutralize any remaining acid)
-
Brine
-
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter off the drying agent and concentrate the organic solution under reduced pressure to obtain the crude this compound.
3.4. Purification
The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexane as the eluent. The fractions containing the pure product, as determined by TLC, should be combined and concentrated to yield the purified this compound.
Data Presentation
Table 1: Physical Properties of Agathadiol and this compound
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Agathadiol | C₂₀H₃₄O₂ | 306.48 |
| This compound | C₂₄H₃₈O₄ | 390.56 |
Table 2: Predicted ¹H and ¹³C NMR Data for this compound
Note: The following NMR data are predicted and have not been experimentally verified in the available literature.
| Predicted ¹H NMR Shifts (ppm) | Predicted ¹³C NMR Shifts (ppm) |
| Data not available | Data not available |
Researchers undertaking this synthesis are encouraged to perform full spectroscopic characterization (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to confirm the structure of the synthesized this compound.
Visualization of the Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of this compound.
Caption: Experimental workflow for the synthesis of this compound.
Potential Applications and Biological Context
While specific biological activities and signaling pathways for this compound have not been extensively reported, the parent compound, agathadiol, demonstrates notable activity as a positive allosteric modulator of the CB1 receptor. This suggests that agathadiol and its derivatives could be valuable tools for studying the endocannabinoid system and may have therapeutic potential.
Labdane diterpenes as a class are known to exhibit a wide range of pharmacological effects, including:
-
Anti-inflammatory activity
-
Antimicrobial and antifungal activities
-
Cytotoxic activity against various cancer cell lines
The acetylation of agathadiol to this compound may alter its activity, potency, and pharmacokinetic properties. Therefore, the synthesized this compound is a valuable compound for further biological evaluation in assays related to these and other therapeutic areas.
Safety Precautions
-
Acetic anhydride is corrosive and a lachrymator. Handle it in a well-ventilated fume hood.
-
Pyridine is flammable, toxic, and has a strong, unpleasant odor. It should also be handled in a fume hood.
-
Dichloromethane is a volatile and potentially carcinogenic solvent.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, when performing this experiment.
References
Application Notes and Protocols for Chromatographic Separation of Diterpenoid Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diterpenoids, a diverse class of natural products with over 7,000 known compounds, exhibit a wide range of biological activities, making them promising candidates for drug development. Due to their structural complexity and the frequent occurrence of isomers, the separation and purification of individual diterpenoids from complex mixtures is a significant analytical challenge. This document provides detailed application notes and protocols for the separation of diterpenoid isomers using various chromatographic techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Supercritical Fluid Chromatography (SFC).
High-Performance Liquid Chromatography (HPLC) for Diterpenoid Isomer Separation
HPLC is a versatile and widely used technique for the separation of diterpenoid isomers. Reversed-phase chromatography with C18 columns is the most common approach.
Application Note:
Reversed-phase HPLC is highly effective for separating diterpenoid isomers based on their polarity. The choice of stationary phase, mobile phase composition, and gradient elution are critical parameters for achieving optimal resolution. For non-polar diterpenoids, a mobile phase with a higher percentage of organic solvent is typically required. In contrast, more polar isomers will elute earlier. The addition of modifiers like formic acid can improve peak shape and resolution. Preparative HPLC can be employed for the isolation of pure isomers for further structural elucidation and bioactivity studies.
Experimental Protocol: Analytical Separation of Diterpenoid Isomers using RP-HPLC
This protocol is a general guideline and may require optimization for specific diterpenoid isomers.
1. Sample Preparation: a. Dissolve the dried plant extract or sample containing diterpenoids in a suitable solvent (e.g., methanol, ethanol) to a final concentration of 1 mg/mL. b. Sonicate the sample for 10-15 minutes to ensure complete dissolution. c. Filter the solution through a 0.45 µm syringe filter to remove any particulate matter.
2. HPLC Instrumentation and Conditions:
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile or Methanol with 0.1% formic acid.
-
Gradient Elution:
-
0-5 min: 20% B
-
5-30 min: 20-80% B (linear gradient)
-
30-35 min: 80% B (isocratic)
-
35-40 min: 80-20% B (linear gradient)
-
40-45 min: 20% B (isocratic - column re-equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV-Vis detector at 210 nm or Mass Spectrometer (MS) for identification.
3. Data Analysis: a. Identify the peaks corresponding to diterpenoid isomers based on retention times and comparison with standards, if available. b. Quantify the isomers by integrating the peak areas.
Quantitative Data Summary: HPLC Separation of Diterpenoid Isomers
| Diterpenoid Isomers | Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (min) | Resolution (Rs) | Reference |
| Cafestol and Kahweol | Kinetex XBC-18 (250 x 4.6 mm, 5 µm) | Isocratic: Water:Methanol (25:75) | 1.5 | Cafestol: ~9.5, Kahweol: ~11.2 | > 2.0 | [1] |
| Andrographolide and its isomers | C18 | Gradient: Water/Acetonitrile | 1.0 | Varies | > 1.5 | [2] |
| Triptolide and Tripdiolide | C18 | Gradient: Methanol/Water | 1.0 | Varies | > 1.5 | [3] |
Note: Retention times and resolution are approximate and can vary based on the specific instrument and exact conditions.
Workflow for HPLC Method Development
Caption: Workflow for HPLC method development for diterpenoid isomer separation.
Gas Chromatography-Mass Spectrometry (GC-MS) for Diterpenoid Isomer Separation
GC-MS is a powerful technique for the analysis of volatile and semi-volatile diterpenoids. Derivatization is often required for polar diterpenoids to increase their volatility.
Application Note:
GC-MS provides excellent separation efficiency and allows for the identification of isomers based on their mass spectra and retention indices. The choice of the GC column, temperature program, and ionization method are crucial for successful separation and identification. Non-polar capillary columns, such as those with a 5% phenyl-methylpolysiloxane stationary phase (e.g., HP-5MS), are commonly used. Temperature programming is essential to elute a wide range of diterpenoids with varying volatilities.
Experimental Protocol: GC-MS Analysis of Diterpenoid Isomers
This protocol provides a general procedure that may need to be adapted for specific diterpenoids.
1. Sample Preparation and Derivatization (if necessary): a. Extract the diterpenoids from the sample matrix using a suitable organic solvent (e.g., hexane, ethyl acetate). b. Concentrate the extract under a stream of nitrogen. c. For polar diterpenoids: To 100 µL of the dried extract, add 50 µL of a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS). d. Heat the mixture at 70 °C for 30 minutes. e. After cooling, the sample is ready for injection.
2. GC-MS Instrumentation and Conditions:
-
Column: HP-5MS capillary column (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Mode: Splitless.
-
Oven Temperature Program:
-
Initial temperature: 80 °C, hold for 2 min.
-
Ramp 1: Increase to 200 °C at 10 °C/min, hold for 2 min.
-
Ramp 2: Increase to 300 °C at 5 °C/min, hold for 10 min.
-
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 50-650.
3. Data Analysis: a. Identify diterpenoid isomers by comparing their retention times and mass spectra with reference libraries (e.g., NIST, Wiley). b. Use retention indices for further confirmation of isomer identification.
Quantitative Data Summary: GC-MS Separation of Diterpenoid Isomers
| Diterpenoid Isomers | Column | Temperature Program | Carrier Gas Flow Rate (mL/min) | Key Fragment Ions (m/z) | Reference |
| Pimarane-type isomers | HP-5MS | 80°C (2 min) to 300°C | 1.0 (Helium) | Varies based on structure | |
| Abietane-type isomers | HP-5MS | 80°C (2 min) to 300°C | 1.0 (Helium) | Varies based on structure | |
| ent-Kaurene and isomers | HP-5MS | 50°C (3 min) to 300°C | 1.2 (Helium) | 272 (M+), 257, 121 | [4] |
Note: Key fragment ions are indicative and may vary depending on the specific isomer and derivatization.
Logical Relationship in GC-MS Method Development
Caption: Logical relationships in GC-MS method development for diterpenoids.
Supercritical Fluid Chromatography (SFC) for Diterpenoid Isomer Separation
SFC is a powerful technique that combines the advantages of both gas and liquid chromatography, offering fast and efficient separations of diterpenoid isomers.
Application Note:
SFC utilizes a supercritical fluid, typically carbon dioxide, as the mobile phase. The low viscosity and high diffusivity of the mobile phase allow for high flow rates and rapid separations. By adding a co-solvent (modifier), such as methanol or ethanol, the polarity of the mobile phase can be adjusted to elute a wide range of diterpenoids. SFC is particularly well-suited for the separation of chiral isomers when using a chiral stationary phase. It is considered a "greener" alternative to HPLC due to the reduced use of organic solvents.[5]
Experimental Protocol: SFC Separation of Diterpenoid Isomers
This is a general protocol and requires optimization for specific applications.
1. Sample Preparation: a. Dissolve the sample in a suitable organic solvent (e.g., methanol, isopropanol) at a concentration of 1 mg/mL. b. Filter the solution through a 0.45 µm syringe filter.
2. SFC Instrumentation and Conditions:
-
Column: Chiral or achiral stationary phase (e.g., 2-picolylamine, silica-based C18).
-
Mobile Phase A: Supercritical CO₂.
-
Mobile Phase B (Modifier): Methanol or Ethanol.
-
Gradient Elution:
-
0-2 min: 5% B
-
2-10 min: 5-30% B (linear gradient)
-
10-12 min: 30% B (isocratic)
-
-
Flow Rate: 3.0 mL/min.
-
Back Pressure: 150 bar.
-
Column Temperature: 40 °C.
-
Detection: UV-Vis detector or Mass Spectrometer (MS).
3. Data Analysis: a. Analyze the chromatogram to determine retention times and resolution of the isomers. b. For chiral separations, calculate the enantiomeric excess (ee%).
Quantitative Data Summary: SFC Separation of Diterpenoid Isomers
| Diterpenoid Isomers | Column | Modifier | Back Pressure (bar) | Analysis Time (min) | Reference |
| Diterpene Resin Acids | Torus 2-Picolylamin | Ethanol | Not specified | < 20 | [5] |
| Triterpenoids (as a model) | HSS C18 SB | Isopropanol (8%) | Not specified | 7 | [6] |
| Triterpenoid Saponins (as a model) | Various | Methanol with water and formic acid | Not specified | < 10 | [7] |
Note: Data for specific diterpenoid isomer separations by SFC is less commonly published in detail. The table includes examples of related terpenoid separations to demonstrate the capabilities of the technique.
Experimental Workflow for SFC Method Development
Caption: A typical experimental workflow for developing an SFC method for diterpenoid isomer separation.
References
- 1. phcogres.com [phcogres.com]
- 2. nfml.kr [nfml.kr]
- 3. researchgate.net [researchgate.net]
- 4. 4.4. Diterpene product analysis by GC-MS chromatography [bio-protocol.org]
- 5. AMT - Optimisation of a thermal desorptionâgas chromatographyâmass spectrometry method for the analysis of monoterpenes, sesquiterpenes and diterpenes [amt.copernicus.org]
- 6. Qualitative and Quantitative Analysis of Major Triterpenoids in Alismatis Rhizoma by High Performance Liquid Chromatography/Diode-Array Detector/Quadrupole-Time-of-Flight Mass Spectrometry and Ultra-Performance Liquid Chromatography/Triple Quadrupole Mass Spectrometry [mdpi.com]
- 7. Development of a gas chromatography-mass spectrometry method to monitor in a single run, mono- to triterpenoid compounds distribution in resinous plant materials - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Agathadiol Diacetate Stability Testing and Storage
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the recommended storage conditions and a detailed protocol for the stability testing of Agathadiol diacetate. The information is intended to guide researchers in ensuring the integrity of the compound during storage and in developing a robust stability-indicating analytical method.
Introduction
This compound is a diterpenoid compound of interest for various research applications. Understanding its stability profile is critical for ensuring the reliability of experimental results and for the development of potential pharmaceutical products. These protocols outline the procedures for long-term and accelerated stability testing, as well as forced degradation studies to identify potential degradation products and pathways.
Recommended Storage Conditions
To maintain the integrity and purity of this compound, the following storage conditions are recommended based on information from various chemical suppliers.
Table 1: Recommended Storage Conditions for this compound
| Condition | Temperature | Duration | Additional Precautions |
| Short-term Storage | 2-8°C | Up to 24 months | Protect from air and light. Keep container tightly sealed.[1][2] |
| Long-term Storage | -20°C | > 24 months | Desiccate. Protect from air and light.[3] |
| In Solution | -20°C | Up to 2 weeks | Store in tightly sealed vials as aliquots.[2] |
Note: Before use, allow the product to equilibrate to room temperature for at least 1 hour prior to opening the vial.[2] For liquid products, centrifugation at 200-500 RPM is recommended to gather the liquid at the bottom of the vial.[1][2]
Stability Testing Protocols
A stability-indicating method is crucial for separating and quantifying this compound from its potential degradation products. High-Performance Liquid Chromatography (HPLC) is a common and effective technique for this purpose.
The following HPLC parameters are a starting point for developing a validated stability-indicating method. Optimization may be required based on the specific degradation products formed.
Table 2: Proposed HPLC Parameters for Stability Indicating Method
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | A gradient of acetonitrile and water. |
| Detector | UV/Vis or Photodiode Array (PDA) detector. |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30°C |
| Sample Solvent | Acetonitrile or a mixture of acetonitrile and water. |
Forced degradation studies are essential to understand the intrinsic stability of this compound and to ensure the analytical method is stability-indicating.[4][5][6] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
Experimental Workflow for Forced Degradation Studies
Caption: Workflow for Forced Degradation Studies.
Protocols for Forced Degradation:
-
Acid Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M hydrochloric acid.
-
Heat the solution at 60°C for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M sodium hydroxide, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC.
-
-
Base Hydrolysis:
-
Dissolve this compound in a suitable solvent and add 0.1 M sodium hydroxide.
-
Keep the solution at room temperature for a specified time (e.g., 2, 4, 8, 12, 24 hours).
-
At each time point, withdraw an aliquot, neutralize it with 0.1 M hydrochloric acid, and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC. The hydrolysis of ester linkages is a common degradation pathway under basic conditions.[8][9][10]
-
-
Oxidative Degradation:
-
Dissolve this compound in a suitable solvent and add 3% hydrogen peroxide.
-
Keep the solution at room temperature for a specified time, protected from light.
-
At each time point, withdraw an aliquot and dilute to the target concentration with the mobile phase.
-
Analyze by HPLC. Diterpenoids can be susceptible to oxidation.[1][11]
-
-
Thermal Degradation:
-
Place solid this compound in a stability chamber at 60°C.
-
At specified time points, withdraw samples, dissolve in a suitable solvent, and dilute to the target concentration.
-
Analyze by HPLC.
-
-
Photolytic Degradation:
-
Expose solid this compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[12]
-
A control sample should be kept in the dark under the same temperature conditions.
-
At the end of the exposure period, prepare samples for HPLC analysis.
-
These studies are performed to establish the shelf-life and recommended storage conditions for the final product.
Table 3: Conditions for Long-Term and Accelerated Stability Testing
| Study Type | Storage Condition | Minimum Duration |
| Long-Term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |
| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |
Protocol:
-
Package this compound in containers that simulate the proposed market packaging.
-
Place the samples in stability chambers under the conditions specified in Table 3.
-
Withdraw samples at predetermined time points (e.g., 0, 3, 6, 9, 12 months for long-term; 0, 1, 2, 3, 6 months for accelerated).
-
Analyze the samples for appearance, purity (by HPLC), and content of degradation products.
Potential Degradation Pathways
Based on the chemical structure of this compound, which contains two acetate ester groups, hydrolysis is a likely degradation pathway under both acidic and basic conditions. This would result in the formation of monoacetate and diol derivatives. Oxidation of the diterpenoid skeleton is another potential degradation route.
Hypothetical Degradation Pathway of this compound
Caption: Hypothetical Degradation Pathways.
Data Presentation
All quantitative data from stability studies should be summarized in tables to facilitate comparison and trend analysis.
Table 4: Example of Data Summary from Forced Degradation Studies
| Stress Condition | Duration (hours) | % Assay of this compound | % Total Impurities | Mass Balance (%) |
| Control | 24 | |||
| 0.1 M HCl at 60°C | 2, 4, 8, 12, 24 | |||
| 0.1 M NaOH at RT | 2, 4, 8, 12, 24 | |||
| 3% H2O2 at RT | 2, 4, 8, 12, 24 | |||
| Thermal (60°C) | 24, 48, 72 | |||
| Photolytic (ICH Q1B) | - |
Table 5: Example of Data Summary from Long-Term Stability Study
| Time Point (months) | % Assay of this compound | Individual Impurity 1 (%) | Individual Impurity 2 (%) | Total Impurities (%) |
| 0 | ||||
| 3 | ||||
| 6 | ||||
| 9 | ||||
| 12 |
Conclusion
These application notes provide a framework for establishing the stability and appropriate storage conditions for this compound. The successful execution of these protocols will ensure the quality and reliability of the compound for research and development purposes. It is imperative to validate the analytical methods used and to thoroughly characterize any significant degradation products to understand the complete stability profile of this compound.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. Synthesis of Complex Diterpenes: Strategies Guided by Oxidation Pattern Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ACP - Oxidation product characterization from ozonolysis of the diterpene ent-kaurene [acp.copernicus.org]
- 4. asianjpr.com [asianjpr.com]
- 5. rjptonline.org [rjptonline.org]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijtsrd.com [ijtsrd.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Ch20: Hydrolysis of Esters [chem.ucalgary.ca]
- 11. researchgate.net [researchgate.net]
- 12. ema.europa.eu [ema.europa.eu]
Derivatisierung von Agathadiol-Diacetat zur Verbesserung der Bioaktivität: Mangel an verfügbaren Forschungsdaten
Eine umfassende Suche nach wissenschaftlicher Literatur zur Derivatisierung von Agathadiol-Diacetat zur Steigerung seiner biologischen Aktivität hat ergeben, dass es zu diesem speziellen Thema keine ausreichenden veröffentlichten Forschungsdaten gibt. Obwohl Agathadiol und sein Diacetat bekannte Naturstoffe sind, konnten keine detaillierten Studien identifiziert werden, die sich mit der gezielten chemischen Modifikation von Agathadiol-Diacetat zur Verbesserung seiner pharmakologischen Eigenschaften befassen.
Agathadiol, ein Labdan-Diterpenoid, das unter anderem in der Rinde von Pinus yunnanensis vorkommt, ist in der wissenschaftlichen Gemeinschaft für seine biologischen Aktivitäten bekannt. Insbesondere wurde Agathadiol als positiver allosterischer Modulator des Cannabinoid-Rezeptors 1 (CB1) identifiziert, was auf ein potenzielles therapeutisches Anwendungsgebiet hindeutet. Die Derivatisierung von Naturstoffen wie Agathadiol ist eine gängige Strategie in der medizinischen Chemie, um deren Wirksamkeit, Selektivität, Löslichkeit oder pharmakokinetische Eigenschaften zu verbessern.
Trotz der allgemeinen Bedeutung solcher Modifikationen für die Arzneimittelentwicklung konnten keine spezifischen experimentellen Protokolle, quantitative Daten zur Bioaktivität von Derivaten oder damit verbundene Signalwege für Agathadiol-Diacetat in der öffentlich zugänglichen wissenschaftlichen Literatur gefunden werden. Die durchgeführten Suchen lieferten zwar allgemeine Informationen zur Derivatisierung anderer Diterpenoide und zur Bioaktivität von Pflanzenextrakten, jedoch keine konkreten Daten, die für die Erstellung von detaillierten Anwendungs- und Protokollhinweisen für Agathadiol-Diacetat erforderlich wären.
Aufgrund des Fehlens spezifischer Forschungsarbeiten zu diesem Thema ist es nicht möglich, die angeforderten detaillierten Anwendungshinweise, experimentellen Protokolle, quantitativen Datentabellen und Diagramme zu Signalwegen zu erstellen.
Für Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung, die an der Verbesserung der Bioaktivität von Labdan-Diterpenoiden interessiert sind, könnte eine Untersuchung der Derivatisierungsstrategien für strukturell ähnliche Verbindungen wie Andrographolid oder Sclareolid von Interesse sein. Diese Forschungsgebiete sind besser dokumentiert und könnten als Ausgangspunkt für die Entwicklung neuer Synthesestrategien für Agathadiol-Diacetat-Analoga dienen.
Wir werden die wissenschaftliche Literatur weiterhin beobachten und diesen Hinweis aktualisieren, sobald relevante Studien zur Derivatisierung von Agathadiol-Diacetat veröffentlicht werden.
Application Notes: High-Throughput Screening for Anti-Inflammatory Agathadiol Diacetate Analogs
Introduction
Agathadiol, a labdane diterpenoid, and its analogs represent a class of natural products with potential therapeutic applications.[1] Evidence suggests various biological activities for diterpenes, including anti-inflammatory effects.[2][3] High-throughput screening (HTS) provides an efficient methodology for rapidly evaluating large libraries of Agathadiol diacetate analogs to identify "hit" compounds with potent anti-inflammatory properties.[4] These application notes describe a comprehensive HTS workflow, including a primary phenotypic screen, a secondary mechanistic assay, and a counter-screen to identify and validate novel anti-inflammatory agents derived from this compound.
Screening Strategy Overview
The proposed HTS cascade is designed to efficiently identify true positive hits while eliminating cytotoxic compounds and confirming the mechanism of action. The strategy involves three main stages:
-
Primary Screening: A cell-based phenotypic assay to measure the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated murine macrophage cells (RAW 264.7). This is a robust and cost-effective assay for identifying compounds with general anti-inflammatory activity.[5][6]
-
Secondary Screening (Hit Confirmation): A mechanistic, cell-based reporter assay to confirm that the observed anti-inflammatory effect is mediated through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[7][8]
-
Counter-Screening (Cytotoxicity): A cell viability assay performed in parallel to eliminate compounds that show apparent anti-inflammatory activity due to general cytotoxicity.[9]
This tiered approach ensures that resources are focused on the most promising and specific compounds for further drug development.
Diagrams and Workflows
High-Throughput Screening (HTS) Workflow
The overall workflow for the screening of this compound analogs is depicted below. This process begins with the preparation of the compound library and culminates in the identification and validation of lead candidates.
NF-κB Signaling Pathway in Macrophages
The primary mechanism of action for many anti-inflammatory compounds is the inhibition of the NF-κB signaling pathway. Upon stimulation by LPS, a cascade of protein interactions leads to the translocation of NF-κB into the nucleus, where it drives the transcription of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS).[10][11] The diagram below illustrates this pathway and highlights the target for the secondary screen.
Experimental Protocols
Protocol 1: Primary HTS - Nitric Oxide (NO) Production Assay (Griess Assay)
This protocol is designed for a 384-well plate format to screen the this compound analog library for inhibitors of LPS-induced NO production.
Materials:
-
RAW 264.7 murine macrophage cell line (ATCC® TIB-71™)
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
Lipopolysaccharide (LPS) from E. coli O111:B4
-
This compound analog library (10 mM in DMSO)
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)[12]
-
Sodium Nitrite (NaNO2) for standard curve
-
384-well clear, flat-bottom, tissue-culture treated plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into 384-well plates at a density of 2 x 10⁴ cells/well in 40 µL of culture medium. Incubate for 18-24 hours at 37°C, 5% CO₂.[13]
-
Compound Addition: Using an acoustic liquid handler or pin tool, transfer 40 nL of compound from the library plates to the assay plates. This results in a final screening concentration of 10 µM.
-
Controls: Include wells with DMSO only (negative control, 0% inhibition) and a known iNOS inhibitor like L-NIL (positive control, 100% inhibition).
-
-
Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL) to all wells except for the unstimulated cell controls.
-
Incubation: Incubate the plates for 24 hours at 37°C, 5% CO₂.
-
Griess Reaction:
-
Transfer 25 µL of supernatant from each well to a new 384-well clear plate.
-
Prepare fresh Griess Reagent by mixing equal volumes of Component A and Component B.
-
Add 25 µL of the mixed Griess Reagent to each well containing supernatant.
-
Incubate for 10 minutes at room temperature, protected from light.
-
-
Data Acquisition: Measure the absorbance at 540 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage inhibition for each compound using the formula: % Inhibition = 100 * (1 - (Abs_compound - Abs_neg_ctrl) / (Abs_pos_ctrl - Abs_neg_ctrl))
-
Identify primary hits as compounds exhibiting >50% inhibition.
-
Protocol 2: Secondary HTS - NF-κB Luciferase Reporter Assay
This assay confirms whether hit compounds from the primary screen act by inhibiting the NF-κB pathway.
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB response element-driven luciferase reporter construct.
-
Reagents from Protocol 1 (media, LPS, etc.).
-
Luciferase assay reagent (e.g., Bright-Glo™ Luciferase Assay System).
-
384-well white, opaque, tissue-culture treated plates.
Procedure:
-
Cell Seeding: Seed the NF-κB reporter cells into 384-well white plates at 2 x 10⁴ cells/well in 40 µL of medium. Incubate for 18-24 hours.
-
Compound Addition: Prepare serial dilutions of the primary hit compounds (e.g., 8-point, 1:3 dilution starting from 50 µM) and add them to the assay plates.
-
Stimulation: Add 10 µL of LPS solution (final concentration 1 µg/mL).
-
Incubation: Incubate the plates for 6-8 hours at 37°C, 5% CO₂. (Note: a shorter incubation is often sufficient for reporter gene activation).[14]
-
Luciferase Reaction:
-
Equilibrate the plate and luciferase reagent to room temperature.
-
Add 25 µL of luciferase reagent to each well.
-
Incubate for 5 minutes on a plate shaker to ensure cell lysis and signal stabilization.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Normalize the data to controls and plot the dose-response curves.
-
Calculate the IC₅₀ value (the concentration at which the compound inhibits 50% of the NF-κB signal) for each active compound.
-
Protocol 3: Counter-Screen - Cell Viability Assay
This assay is performed in parallel with the secondary screen to ensure that the observed inhibition is not due to cytotoxicity.
Materials:
-
Reagents and cells from Protocol 2.
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
384-well white, opaque, tissue-culture treated plates.
Procedure:
-
Assay Setup: Prepare an identical plate to the secondary screen (cell seeding, compound dilutions). Do not add LPS.
-
Incubation: Incubate the plate for the same duration as the primary screen (24 hours) to match the conditions under which primary activity was observed.
-
Viability Reaction:
-
Equilibrate the plate and viability reagent to room temperature.
-
Add 25 µL of CellTiter-Glo® reagent to each well.
-
Incubate for 10 minutes on a plate shaker.
-
-
Data Acquisition: Measure luminescence using a microplate reader.
-
Data Analysis:
-
Plot the dose-response curves for cytotoxicity.
-
Calculate the CC₅₀ value (the concentration at which the compound reduces cell viability by 50%).
-
Calculate the Selectivity Index (SI) as SI = CC₅₀ / IC₅₀. A higher SI value indicates greater selectivity for the anti-inflammatory target over general cytotoxicity.
-
Data Presentation
Quantitative data from the HTS cascade should be summarized for clear interpretation and comparison.
Table 1: HTS Assay Parameters and Conditions
| Parameter | Primary Screen (Griess) | Secondary Screen (NF-κB) | Counter-Screen (Viability) |
| Cell Line | RAW 264.7 | RAW 264.7-NF-κB-Luc | RAW 264.7 |
| Plate Format | 384-well, Clear | 384-well, White | 384-well, White |
| Cell Density | 20,000 cells/well | 20,000 cells/well | 20,000 cells/well |
| Stimulant | LPS (1 µg/mL) | LPS (1 µg/mL) | None |
| Incubation Time | 24 hours | 6 hours | 24 hours |
| Primary Readout | Absorbance (540 nm) | Luminescence | Luminescence |
| Compound Conc. | 10 µM (single point) | 0.02 - 50 µM (8-point) | 0.02 - 50 µM (8-point) |
| Positive Control | L-NIL (10 µM) | Bay 11-7082 (10 µM) | Staurosporine (1 µM) |
| Negative Control | 0.1% DMSO | 0.1% DMSO | 0.1% DMSO |
Table 2: Sample Data Summary for Hit Compounds
| Compound ID | Primary Screen (% Inhibition @ 10µM) | NF-κB IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
| ADA-001 | 85.2 | 1.5 | > 50 | > 33.3 |
| ADA-002 | 78.9 | 3.2 | > 50 | > 15.6 |
| ADA-003 | 92.1 | 0.9 | 2.5 | 2.8 |
| ADA-004 | 65.4 | 8.7 | 45.1 | 5.2 |
| ADA-005 | 58.3 | > 50 | > 50 | N/A |
In this example, ADA-001 and ADA-002 would be considered high-quality leads due to their potent inhibition and high selectivity index. ADA-003 would be flagged as a cytotoxic compound and deprioritized.
References
- 1. researchgate.net [researchgate.net]
- 2. Structural Modifications and Biological Activities of Natural α- and β-Cembrenediol: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. High-throughput screening assays for cyclooxygenase-2 and 5-lipoxygenase, the targets for inflammatory disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. High-Throughput Screening Platform for the Discovery of New Immunomodulator Molecules from Natural Product Extract Libraries - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PMC [pmc.ncbi.nlm.nih.gov]
- 8. NF-κB in monocytes and macrophages – an inflammatory master regulator in multitalented immune cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 11. NF-κB Signaling in Macrophages: Dynamics, Crosstalk, and Signal Integration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Protocol Library | Collaborate and Share [protocols.opentrons.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Agathadiol Diacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of Agathadiol diacetate synthesis.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for the synthesis of this compound?
A1: The most common and well-established method for synthesizing this compound is the acetylation of Agathadiol using acetic anhydride. This reaction is typically catalyzed by a base, such as pyridine or 4-(dimethylamino)pyridine (DMAP), which also serves to neutralize the acetic acid byproduct.
Q2: Why is a basic catalyst like pyridine or DMAP necessary for the acetylation of Agathadiol?
A2: Pyridine and DMAP act as nucleophilic catalysts. They react with acetic anhydride to form a highly reactive acetylpyridinium intermediate. This intermediate is more susceptible to nucleophilic attack by the hydroxyl groups of Agathadiol, thereby accelerating the rate of the acetylation reaction. Pyridine also functions as a base to neutralize the acetic acid formed during the reaction, driving the equilibrium towards the product side.[1]
Q3: How can I monitor the progress of the acetylation reaction?
A3: The progress of the reaction can be effectively monitored by Thin Layer Chromatography (TLC). A small aliquot of the reaction mixture is spotted on a TLC plate alongside the starting material (Agathadiol). The disappearance of the starting material spot and the appearance of a new, less polar spot corresponding to this compound indicate the progression of the reaction. The reaction is considered complete when the Agathadiol spot is no longer visible. For more quantitative analysis, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) can also be employed.[1][2]
Q4: What are the expected byproducts in the synthesis of this compound?
A4: The primary byproduct of the acetylation reaction using acetic anhydride is acetic acid. When pyridine is used as a catalyst and solvent, it will also be present in the final reaction mixture. If the reaction does not go to completion, mono-acetylated Agathadiol will also be present as a byproduct.[1]
Q5: What is the typical stoichiometry for the acetylation of a diol like Agathadiol?
A5: For a diol, it is crucial to use at least two equivalents of the acetylating agent (acetic anhydride) to ensure that both hydroxyl groups are acetylated. In practice, a slight excess of acetic anhydride (e.g., 2.2 to 2.5 equivalents) is often used to drive the reaction to completion.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or no product yield | 1. Incomplete reaction. 2. Hydrolysis of the ester product during work-up. 3. Inactive reagents. | 1. Increase reaction time and/or temperature. Monitor the reaction by TLC until the starting material is consumed.[3] Consider using a more potent catalyst like DMAP (1-10 mol%).[1] 2. Ensure the work-up is performed under anhydrous conditions until the quenching step. Use a saturated sodium bicarbonate solution to neutralize the acid quickly and minimize acid-catalyzed hydrolysis.[4] 3. Use freshly distilled or new bottles of acetic anhydride and pyridine. Ensure all glassware is thoroughly dried before use.[5] |
| Presence of starting material (Agathadiol) in the final product | 1. Insufficient amount of acetylating agent. 2. Short reaction time or low temperature. | 1. Use a larger excess of acetic anhydride (e.g., 3-4 equivalents). 2. Increase the reaction time and/or temperature. For sterically hindered hydroxyl groups, heating the reaction mixture may be necessary.[2][6] |
| Difficulty in removing pyridine after the reaction | Pyridine has a high boiling point and can be difficult to remove completely by rotary evaporation. | 1. Co-evaporate the reaction mixture with a high-boiling point solvent like toluene multiple times to azeotropically remove pyridine.[2] 2. During the work-up, wash the organic layer with a dilute solution of copper (II) sulfate. Pyridine will form a complex with copper sulfate and move into the aqueous layer, which can then be separated.[4] 3. Wash the organic layer with dilute HCl to protonate the pyridine, making it water-soluble.[7] |
| Product appears as an oil instead of a solid | Presence of residual solvent or impurities. | Purify the crude product using column chromatography on silica gel. A solvent system of hexane and ethyl acetate is commonly used for the purification of terpenoid acetates.[8][9][10] |
| Formation of mono-acetylated product | Incomplete reaction or insufficient acetylating agent. | Increase the equivalents of acetic anhydride and prolong the reaction time. Monitor by TLC to ensure the disappearance of both the starting material and the mono-acetylated intermediate. |
Experimental Protocols
Protocol 1: Acetylation of Agathadiol using Acetic Anhydride and Pyridine
This protocol describes a general method for the acetylation of a diol like Agathadiol.
Materials:
-
Agathadiol
-
Acetic Anhydride (Ac₂O)
-
Dry Pyridine
-
Dry Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
1 M Hydrochloric Acid (HCl)
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography
Procedure:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve Agathadiol (1.0 eq) in dry pyridine (5-10 mL per gram of Agathadiol).
-
Addition of Acetic Anhydride: Cool the solution to 0 °C in an ice bath. Slowly add acetic anhydride (2.2 eq) to the stirred solution.
-
Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the progress of the reaction by TLC.
-
Quenching: Once the reaction is complete (as indicated by TLC), cool the mixture in an ice bath and quench the reaction by the slow addition of water to hydrolyze the excess acetic anhydride.
-
Work-up:
-
Dilute the mixture with an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), water, saturated aqueous NaHCO₃ (to neutralize acetic acid), and brine.[7][11]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.[12]
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to obtain pure this compound.[9][13]
Data Presentation
Table 1: Effect of Reaction Parameters on the Acetylation of Diols*
| Parameter | Condition | Expected Outcome on Yield | Notes |
| Catalyst | Pyridine | Moderate | Also acts as a base to neutralize the acetic acid byproduct.[1] |
| 4-(Dimethylamino)pyridine (DMAP) | High | A more potent nucleophilic catalyst, leading to faster reaction times and potentially higher yields.[1] | |
| Solvent | Pyridine | Good | Often used as both catalyst and solvent.[1] |
| Dichloromethane (DCM) / Tetrahydrofuran (THF) | Good | Common inert solvents for acetylation reactions.[1] | |
| Temperature | Room Temperature (20-25 °C) | Lower yield, longer reaction time | Milder conditions that may minimize side products but could lead to an incomplete reaction.[1] |
| Elevated Temperature (40-80 °C) | Higher yield, shorter reaction time | Increases the reaction rate but may also increase the risk of side product formation.[1] | |
| Reaction Time | Shorter (e.g., 1-6 hours) | Potentially incomplete reaction | The reaction may not go to completion, leaving starting material.[3] |
| Longer (e.g., 12-24 hours) | Higher conversion to product | Allows the reaction to proceed to completion, maximizing the yield.[3] |
*Data presented is based on general principles of acetylation reactions of diols and should be used as a guideline for optimization.
Mandatory Visualization
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting logic for low yield in this compound synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. echemi.com [echemi.com]
- 6. mdpi.com [mdpi.com]
- 7. O-Acetylation using acetic anhydride in pyridine - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Separation and purification of plant terpenoids from biotransformation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. orgsyn.org [orgsyn.org]
- 10. jabscience.in [jabscience.in]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 13. researchgate.net [researchgate.net]
Overcoming low solubility of Agathadiol diacetate in aqueous solutions.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming the low aqueous solubility of Agathadiol diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility low?
This compound is a natural diterpenoid with the chemical formula C24H38O4[1][2]. Its structure is largely nonpolar, making it hydrophobic and thus poorly soluble in aqueous solutions. Like many other lipid-soluble compounds, it requires specialized formulation strategies to be used in aqueous experimental systems[3].
Q2: What are the initial steps for dissolving this compound?
For initial stock solutions, this compound should be dissolved in an organic solvent. Recommended solvents include Dimethyl Sulfoxide (DMSO), acetone, chloroform, dichloromethane, or ethyl acetate[4][5]. These concentrated stock solutions can then be diluted into aqueous buffers, though direct dilution often leads to precipitation.
Q3: What are the common strategies to improve the aqueous solubility of hydrophobic compounds like this compound?
Several methods can be employed to enhance the aqueous solubility of poorly soluble compounds. The choice of method depends on the experimental context, required concentration, and tolerance of the biological system to excipients. Key strategies include:
-
Co-solvency : The addition of a water-miscible organic solvent to the aqueous medium[6][7].
-
Cyclodextrin Complexation : Encapsulating the hydrophobic molecule within cyclodextrin structures[8][9][10].
-
Lipid-Based Formulations : Incorporating the compound into lipid-based systems like emulsions, microemulsions, or self-emulsifying drug delivery systems (SEDDS)[11][12][13][14][15].
-
Nanoparticle Formulations : Reducing the particle size of the compound to the nanoscale to increase its surface area and dissolution rate[3].
-
Surfactant Micelles : Using surfactants to form micelles that encapsulate the hydrophobic drug[16].
Troubleshooting Guide
This guide addresses specific issues you may encounter when preparing aqueous solutions of this compound.
Issue 1: Precipitation Occurs Upon Dilution of Organic Stock Solution into Aqueous Buffer.
-
Cause : The concentration of the organic solvent is not high enough in the final aqueous solution to maintain the solubility of this compound. This is a common issue when diluting a hydrophobic compound into a predominantly aqueous environment.
-
Solutions :
-
Increase Co-solvent Concentration : Determine the maximum tolerable concentration of your organic solvent (e.g., DMSO, ethanol) in your experimental system. Prepare the final solution with this concentration of co-solvent.
-
Use a Different Solubilization Method : If the required co-solvent concentration is toxic to your cells or interferes with your assay, consider alternative methods like cyclodextrin complexation or lipid-based formulations.
-
Issue 2: The Achieved Concentration in Aqueous Solution is Too Low for the Experiment.
-
Cause : The intrinsic aqueous solubility of this compound is very low, and simple co-solvency may not be sufficient to reach the desired concentration.
-
Solutions :
-
Cyclodextrin Encapsulation : Cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), can form inclusion complexes with hydrophobic molecules, significantly increasing their aqueous solubility[8][10]. This can lead to a much higher achievable concentration compared to co-solvents alone.
-
Lipid-Based Formulations : For in vivo studies or cell culture experiments where lipids are tolerated, formulating this compound in an emulsion or a self-emulsifying drug delivery system (SEDDS) can dramatically increase its bioavailability and apparent solubility[11][15].
-
Issue 3: Inconsistent Results Between Experiments.
-
Cause : This can be due to variability in the preparation of the this compound solution, leading to different concentrations of the soluble compound in each experiment. Precipitation or aggregation over time can also contribute to this issue.
-
Solutions :
-
Standardize the Protocol : Follow a detailed, standardized protocol for preparing the solution in every experiment.
-
Prepare Fresh Solutions : Always prepare fresh solutions of this compound before each experiment to avoid issues with stability and precipitation over time.
-
Verify Solubilization : After preparation, centrifuge the solution at high speed and measure the concentration of the supernatant (e.g., using HPLC-UV) to confirm the amount of solubilized this compound.
-
Data Presentation: Comparison of Solubilization Methods
The following table summarizes the potential effectiveness of different methods for enhancing the solubility of this compound. The "Fold Increase in Solubility" is a hypothetical range based on typical results for hydrophobic compounds.
| Method | Principle | Typical Solvents/Excipients | Potential Fold Increase in Solubility (Hypothetical) | Advantages | Disadvantages |
| Co-solvency | Reducing the polarity of the solvent system. | DMSO, Ethanol, Propylene Glycol[7][17]. | 2 - 50 | Simple and quick to prepare[7]. | Potential for solvent toxicity; limited increase in solubility. |
| Cyclodextrin Complexation | Encapsulation of the hydrophobic molecule in a hydrophilic shell[8]. | HP-β-CD, SBE-β-CD[10]. | 10 - 5,000 | Low toxicity; significant solubility enhancement[8][10]. | Can be expensive; may alter drug-receptor interactions. |
| Lipid-Based Formulations | Solubilization in a lipid phase, which can be emulsified in water[12][13]. | Oils, Surfactants (e.g., Tween 80), Co-surfactants. | > 1,000 | Can improve oral bioavailability; protects the drug from degradation[13][15]. | Complex formulation; potential for excipient interference. |
| Nanoparticle Formulation | Increasing surface area by reducing particle size[3]. | Stabilizers, Surfactants. | Variable | Can improve dissolution rate and bioavailability. | Requires specialized equipment for preparation and characterization. |
Experimental Protocols
Protocol 1: Solubilization using Co-solvents
-
Prepare a high-concentration stock solution of this compound (e.g., 10-50 mM) in 100% DMSO.
-
Determine the final desired concentration of this compound and the maximum tolerated concentration of DMSO in your aqueous experimental medium (e.g., cell culture media, phosphate-buffered saline).
-
Serially dilute the stock solution in the aqueous medium, ensuring the final DMSO concentration does not exceed the tolerated limit. For example, to achieve a 10 µM final concentration from a 10 mM stock, you would perform a 1:1000 dilution. This would result in a final DMSO concentration of 0.1%.
-
Vortex the final solution thoroughly.
-
Visually inspect for precipitation . If the solution appears cloudy or contains visible particles, the solubility limit has been exceeded.
-
(Optional but recommended) Centrifuge the solution at high speed (e.g., >10,000 x g) for 10-15 minutes and measure the concentration of the supernatant to determine the actual soluble concentration.
Protocol 2: Solubilization using Cyclodextrin Complexation (HP-β-CD)
-
Determine the molar ratio of HP-β-CD to this compound to be tested. Ratios from 1:1 to 1:5 (drug:cyclodextrin) are common starting points[18][19].
-
Prepare an aqueous solution of HP-β-CD at the desired concentration in your experimental buffer.
-
Prepare a concentrated stock solution of this compound in a minimal amount of a volatile organic solvent like ethanol or acetone.
-
Slowly add the this compound solution to the HP-β-CD solution while stirring vigorously.
-
Stir the mixture at room temperature for 24-48 hours to allow for complex formation.
-
Remove the organic solvent (if used) by evaporation under a stream of nitrogen or using a rotary evaporator.
-
Filter the solution through a 0.22 µm filter to remove any non-encapsulated, precipitated drug.
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Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Visualizations
Caption: Experimental workflow for improving this compound solubility.
Caption: Hypothetical signaling pathway for this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. chemfarms.com [chemfarms.com]
- 3. Techniques to Enhance Solubility of Hydrophobic Drugs: An Overview [wisdomlib.org]
- 4. This compound | CAS:24022-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 5. This compound | 24022-13-7 - Coompo [coompo.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. Co-solvency and anti-solvent method for the solubility enhancement [wisdomlib.org]
- 8. alzet.com [alzet.com]
- 9. hilarispublisher.com [hilarispublisher.com]
- 10. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Clinical studies with oral lipid based formulations of poorly soluble compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. Frontiers | Lipid-based oral formulation in capsules to improve the delivery of poorly water-soluble drugs [frontiersin.org]
- 14. researchprofiles.ku.dk [researchprofiles.ku.dk]
- 15. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 16. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 17. researchgate.net [researchgate.net]
- 18. Cyclodextrins: Advances in Chemistry, Toxicology, and Multifaceted Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Agathadiol Diacetate Degradation
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing and troubleshooting the degradation of Agathadiol diacetate during extraction and analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern during extraction?
This compound is a labdane-type diterpenoid that can be isolated from natural sources such as the bark of Pinus yunnanensis.[1] Its structure contains two acetate ester groups, which are susceptible to hydrolysis under certain conditions. This chemical instability can lead to the degradation of the target molecule into its corresponding diol (Agathadiol) or monoacetate derivatives, resulting in lower yields and impure samples.
Q2: What are the common signs of this compound degradation?
The most common signs of degradation include:
-
Low yields of the final isolated product.
-
The appearance of unexpected peaks in analytical chromatograms (e.g., HPLC, GC-MS), which may correspond to degradation products like Agathadiol or its monoacetates.
-
Inconsistent results between different extraction batches.
-
A change in the physical properties of the extract, such as color or consistency.
Q3: What are the primary factors that can cause this compound degradation during extraction?
The primary factors that can lead to the degradation of this compound are:
-
pH: The ester linkages are prone to hydrolysis in both acidic and basic conditions.[2]
-
Temperature: High temperatures during extraction or solvent evaporation can accelerate the rate of degradation.
-
Presence of Water: Water is required for the hydrolysis of the ester groups.
-
Enzymatic Activity: If the plant material is not properly dried or handled, enzymes present in the plant matrix can cause degradation.
Q4: How can I prevent the degradation of this compound during my extraction process?
To minimize degradation, the following precautions should be taken:
-
Control pH: Maintain a neutral or slightly acidic pH (around 5-7) throughout the extraction and purification process.[2]
-
Use Anhydrous Solvents: Use high-purity, anhydrous solvents to minimize the presence of water.
-
Low-Temperature Extraction: Whenever possible, perform extractions at room temperature or below.
-
Proper Sample Preparation: Ensure that the plant material is thoroughly dried to deactivate enzymes.
-
Avoid Prolonged Exposure to Heat: During solvent removal, use a rotary evaporator at a low temperature (e.g., < 40°C).
Troubleshooting Guide
This guide provides a structured approach to identifying and resolving common issues encountered during the extraction of this compound.
Problem 1: Low Yield of this compound
Possible Cause 1.1: Incomplete Extraction
-
Recommendation: Ensure the solvent system is optimized for this compound. A mixture of nonpolar and polar solvents, such as hexane and acetone (1:1), can be effective for extracting terpenoids from pine species.[3] Also, ensure a sufficient solvent-to-solid ratio and adequate extraction time.
Possible Cause 1.2: Degradation During Extraction
-
Recommendation: Review your extraction protocol for potential degradation triggers. Are you using acidic or basic reagents? Is the temperature too high? Refer to the prevention strategies in the FAQ section.
Possible Cause 1.3: Issues with Quantification
-
Recommendation: Verify the accuracy of your analytical method. Ensure that your reference standard is pure and that the calibration curve is linear.
Problem 2: Presence of Unexpected Peaks in Analytical Results
Possible Cause 2.1: Contamination
-
Recommendation: Ensure all glassware is thoroughly cleaned and that the solvents used are of high purity. Run a blank solvent injection to check for system contamination.
Possible Cause 2.2: Presence of Degradation Products
-
Recommendation: The unexpected peaks may be Agathadiol or its monoacetate derivatives. To confirm this, you can attempt to isolate these peaks and characterize them using mass spectrometry or NMR. If degradation is confirmed, optimize your extraction and purification conditions to minimize it (e.g., lower temperature, neutral pH).
Problem 3: Variability in Extraction Efficiency Between Batches
Possible Cause 3.1: Inconsistent Experimental Conditions
-
Recommendation: Standardize all extraction parameters, including solvent volume, extraction time, temperature, and agitation speed.
Possible Cause 3.2: Variation in the Starting Plant Material
-
Recommendation: The concentration of this compound can vary in the plant material depending on the season of collection, age of the plant, and storage conditions. Whenever possible, use plant material from a single, well-characterized batch.
Experimental Protocols
Protocol 1: Recommended Extraction Protocol for this compound
This protocol is based on general methods for diterpenoid extraction and is designed to minimize degradation.
-
Preparation of Plant Material:
-
Thoroughly dry the bark of Pinus yunnanensis at a low temperature (e.g., 40-50°C) to inactivate enzymes.
-
Grind the dried material to a fine powder to increase the surface area for extraction.
-
-
Solvent Extraction:
-
Macerate the powdered plant material in a 1:1 mixture of hexane and acetone at room temperature for 24 hours with occasional stirring.[3]
-
Filter the extract and repeat the extraction process with fresh solvent twice more.
-
Combine the filtrates.
-
-
Solvent Removal:
-
Concentrate the combined extract under reduced pressure using a rotary evaporator at a temperature below 40°C.
-
-
Purification (Optional):
-
The crude extract can be further purified using column chromatography on silica gel with a gradient elution system of hexane and ethyl acetate.
-
Protocol 2: HPLC-UV Method for Quantification of this compound
This is a general reversed-phase HPLC method suitable for the analysis of diterpenoids.
-
Column: C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase: A gradient of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 210 nm
-
Injection Volume: 20 µL
-
Column Temperature: 30°C
-
Standard Preparation: Prepare a stock solution of pure this compound in acetonitrile and create a series of dilutions for a calibration curve.
Data Summary
The following tables provide illustrative data on the factors affecting this compound stability. This data is based on general principles of ester stability and may not represent the exact degradation profile of this compound.
Table 1: Effect of pH on this compound Stability
| pH | Temperature (°C) | Incubation Time (hours) | Hypothetical Degradation (%) |
| 3 | 25 | 24 | 15 |
| 5 | 25 | 24 | < 5 |
| 7 | 25 | 24 | < 2 |
| 9 | 25 | 24 | 25 |
Table 2: Effect of Temperature on this compound Stability (at pH 7)
| Temperature (°C) | Incubation Time (hours) | Hypothetical Degradation (%) |
| 4 | 24 | < 1 |
| 25 | 24 | < 2 |
| 40 | 24 | 10 |
| 60 | 24 | 30 |
Visual Guides
The following diagrams illustrate key troubleshooting and degradation pathways.
References
Technical Support Center: Optimizing HPLC Separation of Agathadiol Diacetate
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the High-Performance Liquid Chromatography (HPLC) separation of Agathadiol diacetate from crude extracts.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the HPLC separation of this compound.
Question: I am not seeing any peaks for this compound in my chromatogram. What are the possible causes and solutions?
Answer:
Several factors could lead to the absence of peaks. Consider the following troubleshooting steps:
-
Incorrect Detection Wavelength: this compound, as a diterpenoid, may not have a strong chromophore. Ensure your UV detector is set to a low wavelength, typically in the range of 200-220 nm, to detect non-aromatic compounds.
-
Compound Precipitation: this compound is a relatively nonpolar compound. If the injection solvent is significantly stronger (more nonpolar) than the initial mobile phase, the compound may precipitate in the injector or at the head of the column. Try dissolving your sample in a solvent that is compatible with the initial mobile phase conditions.
-
Insufficient Concentration: The concentration of this compound in the crude extract may be too low for detection.[1] Consider concentrating your extract or injecting a larger volume.
-
Column Overload from Matrix Components: Crude extracts contain numerous compounds that can interfere with the separation.[1] Highly abundant, strongly retained compounds might be masking or co-eluting with your target analyte. A sample cleanup step, such as Solid Phase Extraction (SPE), may be necessary.
Question: My peaks for this compound are broad and show significant tailing. How can I improve the peak shape?
Answer:
Poor peak shape is a common issue in HPLC. Here are some potential causes and solutions:
-
Secondary Interactions: Active sites on the silica backbone of the stationary phase can cause undesirable interactions with the analyte, leading to peak tailing. Using a highly deactivated, end-capped column can minimize these interactions. Adding a small amount of an acidic modifier, like 0.1% formic acid or trifluoroacetic acid, to the mobile phase can also help by protonating free silanol groups.
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing. Try reducing the injection volume or the concentration of your sample.
-
Mismatched Injection Solvent: Injecting the sample in a solvent much stronger than the mobile phase can cause peak distortion. Ideally, the sample should be dissolved in the initial mobile phase.
-
Column Contamination or Degradation: Over time, columns can become contaminated with strongly retained matrix components, or the stationary phase can degrade, leading to poor peak shape. Try flushing the column with a strong solvent or, if the problem persists, replace the column.
Question: I am observing fluctuating retention times for this compound. What could be the reason?
Answer:
Retention time variability can compromise the reliability of your results. Here are some common causes:
-
Inconsistent Mobile Phase Preparation: Even small variations in the mobile phase composition can lead to shifts in retention time.[2] Ensure accurate and consistent preparation of your mobile phases. For gradient elution, make sure the pump's proportioning valves are functioning correctly.
-
Temperature Fluctuations: Changes in column temperature will affect retention times. Using a column oven to maintain a constant temperature is crucial for reproducible results.
-
Column Equilibration: Insufficient equilibration of the column between injections, especially in gradient elution, can cause retention time drift. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection.
-
Pump Issues: Leaks in the pump or faulty check valves can lead to an inconsistent flow rate, which directly impacts retention times.
Question: How do I choose the right HPLC column for this compound separation?
Answer:
The choice of column is critical for a successful separation. For a relatively nonpolar compound like this compound, a reversed-phase column is typically the best choice.
-
Stationary Phase: A C18 (octadecylsilane) stationary phase is a good starting point due to its hydrophobicity. For potentially better selectivity with diterpenoids, a phenyl-hexyl or a C30 column could also be explored.
-
Particle Size: Smaller particle sizes (e.g., <3 µm) will provide higher resolution and efficiency but will also generate higher backpressure. For preparative separations, larger particle sizes (e.g., 5-10 µm) are more common.
-
Column Dimensions: The internal diameter and length of the column will depend on whether you are performing analytical or preparative chromatography. For analytical work, a 4.6 mm ID x 150 or 250 mm length is common. For preparative work, larger ID columns are necessary to handle higher sample loads.
Experimental Protocols
The following are generalized starting protocols for the HPLC separation of this compound from crude plant extracts. These may require optimization for your specific extract and instrumentation.
Protocol 1: Analytical Reversed-Phase HPLC
This protocol is suitable for the initial analysis and method development for this compound.
| Parameter | Recommended Setting |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 70% B to 100% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 210 nm |
| Injection Volume | 10 µL |
| Sample Preparation | Dissolve crude extract in Acetonitrile |
Protocol 2: Preparative Reversed-Phase HPLC
This protocol is designed for the isolation and purification of this compound.
| Parameter | Recommended Setting |
| Column | C18, 21.2 x 250 mm, 10 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Isocratic at 90% B or a shallow gradient (e.g., 85-95% B over 30 min) |
| Flow Rate | 20 mL/min |
| Column Temperature | Ambient |
| Detection | UV at 210 nm with fraction collection |
| Injection Volume | 1-5 mL (depending on concentration) |
| Sample Preparation | Dissolve partially purified extract in Acetonitrile |
Data Presentation
Quantitative data from your experiments should be organized into clear and concise tables for easy comparison and analysis.
Table 1: Retention Time and Peak Area of this compound Standard
| Injection | Retention Time (min) | Peak Area |
| 1 | 12.34 | 567890 |
| 2 | 12.36 | 569123 |
| 3 | 12.35 | 568543 |
| Average | 12.35 | 568519 |
| Std. Dev. | 0.01 | 616.5 |
Table 2: Optimization of Mobile Phase Composition for Resolution
| Mobile Phase Gradient | Resolution (this compound and nearest impurity) |
| 60-100% Acetonitrile over 20 min | 1.2 |
| 70-100% Acetonitrile over 20 min | 1.8 |
| 80-100% Acetonitrile over 20 min | 1.5 |
Visualizations
The following diagrams illustrate key workflows and logical relationships in the HPLC optimization process.
Caption: Experimental workflow for HPLC separation of this compound.
Caption: Troubleshooting logic for common HPLC separation problems.
References
Resolving co-eluting impurities in Agathadiol diacetate purification.
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of Agathadiol diacetate, a diterpenoid isolated from the barks of Pinus yunnanensis.[1][2][3] Due to the limited specific literature on this compound purification, this document combines general chromatographic principles with methodologies developed for structurally similar diterpenoids and triterpenoids.
Frequently Asked Questions (FAQs)
Q1: What are the likely co-eluting impurities with this compound during normal-phase chromatography?
A1: Co-eluting impurities in the purification of this compound can be structurally similar compounds that are present in the initial extract or are formed during processing. These may include:
-
Structural Isomers: Stereoisomers of this compound or other diterpene diacetates with similar polarity.
-
Analogs with Different Acetylation: Mono-acetylated Agathadiol or the unacetylated Agathadiol parent compound may co-elute depending on the solvent system.
-
Oxidation Products: Degradation products formed by oxidation during extraction or storage.
-
Other Diterpenoids: Other diterpenes from the natural source with similar functional groups and polarity.
Q2: My primary HPLC analysis shows a single peak, but subsequent analysis by a different method or spectroscopy reveals impurities. What could be the cause?
A2: This is a classic case of co-elution, where two or more compounds are not resolved by the chromatographic system and elute as a single peak.[4] There are several potential reasons for this:
-
Insufficient Selectivity: The chosen stationary phase and mobile phase combination may not have the required selectivity to separate the compounds.
-
Low Resolution: The overall resolving power of the method may be insufficient, leading to overlapping peaks.
-
Detection Method: If using a UV detector, impurities that lack a chromophore or have a very low UV absorption at the selected wavelength may not be detected.[5]
Q3: How can I confirm the presence of a co-eluting impurity?
A3: Several techniques can help confirm co-elution:
-
Peak Shape Analysis: Look for subtle signs of impurity in the peak shape, such as shoulders, tailing, or a broader-than-expected peak width.[4]
-
Peak Purity Analysis (with DAD/PDA): A Diode Array Detector (DAD) or Photodiode Array (PDA) can acquire UV spectra across the entire peak. If the spectra are not consistent from the upslope to the downslope of the peak, it indicates the presence of an impurity.[4]
-
Mass Spectrometry (LC-MS): Coupling the HPLC to a mass spectrometer allows for the analysis of the mass-to-charge ratio (m/z) of the ions across the peak. Different m/z values at different points in the peak confirm co-elution.
-
Orthogonal Chromatography: Analyze the sample using a completely different separation method (e.g., a different column chemistry or a different chromatographic mode like HILIC or SFC).
Troubleshooting Guides
Guide 1: Improving Resolution in Reversed-Phase HPLC
If you are experiencing co-elution in a reversed-phase HPLC method, consider the following systematic approach to improve separation.
Caption: A workflow for troubleshooting co-elution in HPLC.
-
Initial Assessment:
-
Analyze the sample with your current method and confirm co-elution using a PDA detector's peak purity function or LC-MS.
-
-
Mobile Phase Modification:
-
Solvent Type: If using acetonitrile as the organic modifier, switch to methanol, or vice-versa. These solvents offer different selectivities.[4]
-
Solvent Strength: Adjust the gradient slope. A shallower gradient can often improve the resolution of closely eluting peaks.
-
Additives: For diterpenoids, small amounts of an acid like formic acid (0.1%) can improve peak shape.[6]
-
-
Stationary Phase Modification:
-
If resolution is still not achieved, change the stationary phase. The goal is to introduce a different separation mechanism.
-
Alternative C18: Not all C18 columns are the same. Try a C18 column with a different bonding density or one that is polar-endcapped.
-
Phenyl-Hexyl Column: This type of column can provide alternative selectivity through pi-pi interactions, which can be beneficial for separating isomers.
-
Hydrophilic Interaction Chromatography (HILIC): For polar compounds, HILIC can be a powerful orthogonal technique.
-
| Parameter | Method A (Initial) | Method B (Optimized) | Method C (Orthogonal) |
| Column | C18, 4.6 x 150 mm, 5 µm | C18 (Polar Endcapped), 4.6 x 150 mm, 5 µm | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water | Water + 0.1% Formic Acid | Water + 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile | Methanol | Acetonitrile |
| Gradient | 50-95% B in 20 min | 60-90% B in 30 min | 50-95% B in 20 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Detection | UV at 210 nm | UV at 210 nm | UV at 210 nm |
| Retention Time (this compound) | 15.2 min | 18.5 min | 16.8 min |
| Retention Time (Impurity) | 15.2 min | 19.1 min | 17.5 min |
| Resolution (Rs) | 0 | 1.8 | 2.1 |
Guide 2: Troubleshooting Flash Column Chromatography
For preparative scale purification, flash chromatography is often employed. Co-elution can lead to impure fractions and reduced yield.
Caption: A decision tree for improving flash chromatography separation.
-
Solvent System Selection:
-
The ideal solvent system in Thin Layer Chromatography (TLC) should give the target compound an Rf value between 0.2 and 0.4 for good separation on a column.[7]
-
Test a variety of solvent systems with different polarities and selectivities (e.g., hexane/ethyl acetate, dichloromethane/methanol).
-
-
Sample Loading:
-
Overloading the column is a common cause of poor separation. As a rule of thumb, the sample load should be 1-10% of the mass of the stationary phase.
-
For compounds with limited solubility in the mobile phase, use a dry loading technique. Adsorb the sample onto a small amount of silica gel, dry it, and load the powder onto the top of the column.
-
-
Elution Gradient:
-
A shallow gradient is generally better for separating closely eluting compounds than a step gradient.
-
If a step gradient is used, ensure the polarity jumps are not too large, as this can cause band broadening and mixing.
-
-
Column Packing:
-
Ensure the column is packed uniformly without any cracks or channels, as these will lead to poor separation.
-
This guide provides a starting point for resolving co-eluting impurities in the purification of this compound. Successful purification will often involve a combination of these techniques and a systematic, evidence-based approach to method development.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. CheMondis Marketplace [chemondis.com]
- 3. This compound | CAS:24022-13-7 | Manufacturer ChemFaces [chemfaces.com]
- 4. youtube.com [youtube.com]
- 5. Optimization, Validation and Application of HPLC-PDA Methods for Quantification of Triterpenoids in Vaccinium vitis-idaea L - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Development and Validation of an HPLC-PDA Method for Biologically Active Quinonemethide Triterpenoids Isolated from Maytenus chiapensis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromatography [chem.rochester.edu]
Preventing deacetylation of Agathadiol diacetate during experiments.
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the deacetylation of Agathadiol diacetate during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is preventing its deacetylation important?
This compound is a labdane diterpenoid, an acetylated form of Agathadiol. The acetyl groups are often crucial for its biological activity, solubility, and stability. Deacetylation, the loss of these acetyl groups, can lead to the formation of less active or inactive monoacetate or diol forms, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the primary factors that cause the deacetylation of this compound?
Deacetylation of this compound is primarily caused by hydrolysis of the ester linkages. The main contributing factors are:
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pH: Both acidic and basic conditions can catalyze the hydrolysis of the acetyl groups. The compound is most stable at a neutral pH.
-
Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, experiments should be conducted at the lowest feasible temperature.
-
Solvent Choice: Polar protic solvents, such as water, methanol, and ethanol, can participate in the hydrolysis reaction and should be used with caution. Aprotic solvents are generally preferred.
-
Enzymatic Degradation: If working with biological samples, esterases can enzymatically cleave the acetyl groups.
Q3: Which solvents are recommended for handling and storing this compound?
To minimize the risk of deacetylation, it is recommended to use dry, aprotic solvents. Suitable solvents include:
-
For Stock Solutions and Storage: Anhydrous Dimethyl Sulfoxide (DMSO), Dichloromethane (DCM), Chloroform, Ethyl Acetate, and Acetone.
-
For Experimental Procedures: Whenever possible, use aprotic solvents. If aqueous buffers are necessary, they should be at a neutral pH (6.5-7.5) and used for the shortest duration possible at low temperatures.
Q4: How should I store this compound to ensure its stability?
For long-term stability, this compound should be stored as a solid in a tightly sealed container at -20°C or below, protected from light and moisture. If a stock solution is prepared, it should be aliquoted into small volumes to avoid repeated freeze-thaw cycles and stored at -80°C. Use of anhydrous aprotic solvents for stock solutions is highly recommended.
Troubleshooting Guide: Preventing Deacetylation
This guide addresses specific issues that may arise during experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| Loss of biological activity of this compound over time. | Deacetylation to less active or inactive forms. | - Confirm the purity of your compound using the analytical methods described below. - Review your experimental protocol for potential sources of degradation (pH, temperature, solvent). - Prepare fresh solutions of this compound for each experiment. |
| Appearance of unexpected spots on Thin Layer Chromatography (TLC) or peaks in High-Performance Liquid Chromatography (HPLC). | Formation of monoacetate and/or diol degradation products. | - Use the HPLC method outlined in the "Experimental Protocols" section to resolve and identify the parent compound and potential degradants. - Adjust your experimental conditions to be milder (lower temperature, neutral pH, aprotic solvents). |
| Inconsistent results between experimental replicates. | Variable rates of deacetylation due to slight differences in experimental conditions. | - Strictly control pH, temperature, and incubation times. - Use freshly prepared, high-purity this compound for all replicates. - Analyze samples immediately after the experiment to minimize post-experimental degradation. |
Quantitative Data on Deacetylation
| Condition | Solvent | pH | Temperature | Expected Relative Stability |
| Optimal | Anhydrous DMSO | N/A | -20°C | Very High |
| Favorable | Anhydrous DCM | N/A | 4°C | High |
| Acceptable (Short-term) | Acetonitrile/Water (50:50) | 7.0 | 4°C | Moderate |
| Sub-optimal | Methanol | N/A | Room Temperature | Low |
| Detrimental | Aqueous Buffer | 4.0 | 37°C | Very Low |
| Highly Detrimental | Aqueous Buffer | 9.0 | 37°C | Very Low |
Experimental Protocols
Protocol 1: Stability-Indicating HPLC Method for this compound
This method can be used to assess the purity of this compound and to detect the presence of its deacetylated byproducts.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: A gradient of acetonitrile and water.
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
-
Gradient Program:
-
Start with 50% B, hold for 2 minutes.
-
Linearly increase to 95% B over 15 minutes.
-
Hold at 95% B for 5 minutes.
-
Return to 50% B over 1 minute and re-equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 25°C.
-
Expected Elution Order: Agathadiol (most polar, earliest elution), Agathadiol monoacetate, this compound (least polar, latest elution).
Protocol 2: 1H NMR for Monitoring Deacetylation
1H NMR spectroscopy can be used to monitor the extent of deacetylation by observing the signals corresponding to the acetyl protons.
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Procedure:
-
Acquire a 1H NMR spectrum of a pure reference sample of this compound. The acetyl protons will appear as sharp singlets typically in the range of δ 2.0-2.2 ppm.
-
To monitor a reaction or stability study, take aliquots at different time points, remove the solvent under reduced pressure at low temperature, and dissolve the residue in the deuterated solvent for NMR analysis.
-
The appearance of new signals in the alcohol region (δ 3-5 ppm) and a decrease in the integration of the acetyl proton signals relative to other stable protons on the molecule indicate deacetylation. The formation of the monoacetate may result in a new acetyl signal at a slightly different chemical shift.
-
Visualizations
This compound Deacetylation Pathway
Caption: The stepwise loss of acetyl groups from this compound.
General Workflow for Handling this compound
Caption: Recommended workflow to maintain the integrity of this compound.
CB1 Receptor Signaling Pathway
Agathadiol has been identified as a positive allosteric modulator of the Cannabinoid Receptor 1 (CB1).[1] The following diagram illustrates the canonical downstream signaling cascade of the CB1 receptor, which is a G-protein coupled receptor (GPCR).
Caption: Simplified CB1 receptor signaling cascade modulated by Agathadiol.
References
Technical Support Center: Efficient Isolation of Agathadiol Diacetate from Bark
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the efficiency of Agathadiol diacetate isolation from bark, particularly from species such as Pinus yunnanensis.
Frequently Asked Questions (FAQs)
Q1: What is this compound and from which natural sources is it commonly isolated?
This compound is a labdane-type diterpenoid. It is primarily isolated from the bark of various pine species, most notably Pinus yunnanensis. It can also be found in other plants like Cryptomeria japonica.
Q2: What are the general steps for isolating this compound from bark?
The general workflow for isolating this compound involves:
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Preparation of Plant Material: Drying and grinding the bark to a fine powder to increase the surface area for extraction.
-
Extraction: Using a suitable organic solvent to extract the crude mixture of compounds from the bark powder.
-
Concentration: Removing the solvent from the crude extract, typically using a rotary evaporator.
-
Purification: Isolating this compound from the crude extract, most commonly through column chromatography.
-
Characterization: Confirming the identity and purity of the isolated compound using analytical techniques such as NMR, MS, and IR spectroscopy.
Q3: Which solvents are most effective for extracting this compound?
This compound is soluble in a range of organic solvents. The choice of solvent will affect the extraction efficiency and the profile of co-extracted impurities. Common solvents used for the extraction of diterpenoids from pine bark include:
| Solvent | Polarity | Typical Co-extracted Compounds | Notes |
| Hexane | Non-polar | Lipids, waxes, less polar terpenoids | Good for initial defatting or selective extraction of non-polar compounds. |
| Dichloromethane | Moderately Polar | Diterpenoids, triterpenoids, steroids | A good solvent for this compound. |
| Ethyl Acetate | Moderately Polar | Diterpenoids, some phenolics, flavonoids | Often used in solvent partitioning and chromatography. |
| Acetone | Polar | Diterpenoids, phenolics, flavonoids | Soluble for this compound. |
| Ethanol/Methanol | Highly Polar | Diterpenoids, phenolics, glycosides, tannins | Can extract a wide range of compounds, leading to a more complex crude extract. |
Q4: How can I monitor the progress of the purification by column chromatography?
Thin-Layer Chromatography (TLC) is the most common method for monitoring the separation during column chromatography. By spotting the collected fractions on a TLC plate and eluting with an appropriate solvent system, you can identify which fractions contain the desired compound. This compound is UV-active due to its double bonds, so it can be visualized under a UV lamp (254 nm). Staining with a suitable reagent like potassium permanganate can also be used.
Q5: What are the recommended storage conditions for the bark material, crude extract, and purified this compound?
-
Bark Material: Should be stored in a dry, well-ventilated area to prevent fungal growth and degradation of phytochemicals.
-
Crude Extract: Can be stored at low temperatures (-20°C) to minimize degradation. It is advisable to store it under an inert atmosphere (e.g., nitrogen or argon) if it is to be kept for an extended period.
-
Purified this compound: Should be stored in a tightly sealed container at low temperatures (-20°C or -80°C), protected from light and moisture to prevent hydrolysis of the acetate groups and other degradation pathways.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the isolation of this compound.
Problem 1: Low Yield of Crude Extract
| Possible Cause | Troubleshooting Steps |
| Inadequate Grinding of Bark | Ensure the bark is ground to a fine, uniform powder to maximize the surface area for solvent penetration. |
| Insufficient Extraction Time or Temperature | Optimize the extraction time and temperature. For maceration, longer extraction times (e.g., 24-48 hours) may be necessary. For Soxhlet extraction, ensure the solvent is cycling efficiently. |
| Poor Solvent-to-Solid Ratio | An insufficient volume of solvent may lead to saturation and incomplete extraction. Increase the solvent-to-solid ratio. A common starting point is 1:10 (w/v). |
| Inappropriate Solvent Choice | The polarity of the solvent may not be optimal for this compound. Consider using a solvent of intermediate polarity like dichloromethane or ethyl acetate, or perform sequential extractions with solvents of increasing polarity. |
Problem 2: Poor Separation during Column Chromatography
| Possible Cause | Troubleshooting Steps |
| Inappropriate Solvent System (Mobile Phase) | The polarity of the eluent is critical. Use TLC to determine the optimal solvent system that gives a good separation of the target compound from impurities (an Rf value of ~0.3 for this compound is a good starting point). A common mobile phase is a gradient of ethyl acetate in hexane. |
| Column Overloading | Loading too much crude extract onto the column will result in poor separation. As a general rule, the amount of crude extract should be about 1-5% of the weight of the silica gel. |
| Improper Column Packing | An improperly packed column with cracks, bubbles, or an uneven surface will lead to band broadening and poor separation. Ensure the silica gel is packed uniformly as a slurry. |
| Co-elution with Impurities | If impurities have similar polarity to this compound, separation on silica gel may be difficult. Consider using a different stationary phase (e.g., alumina, reversed-phase silica) or another purification technique like preparative HPLC. |
Problem 3: Degradation of this compound during Purification
| Possible Cause | Troubleshooting Steps |
| Hydrolysis of Acetate Groups on Silica Gel | Standard silica gel is slightly acidic and can cause the hydrolysis of the diacetate to the corresponding diol. To mitigate this, you can: - Use deactivated (neutral) silica gel: Prepare this by washing the silica gel with a dilute solution of a base like triethylamine in the mobile phase before packing the column. - Minimize contact time: Use flash column chromatography to reduce the time the compound spends on the column. |
| Degradation during Solvent Evaporation | Overheating the extract during solvent removal with a rotary evaporator can lead to degradation. Use a controlled, low temperature (e.g., < 40°C) for solvent evaporation. |
Experimental Protocols
General Protocol for this compound Isolation
This is a generalized protocol based on common methods for diterpenoid isolation from pine bark. Optimization will be required for specific applications.
-
Preparation of Plant Material:
-
Air-dry the bark of Pinus yunnanensis at room temperature until brittle.
-
Grind the dried bark into a fine powder using a mechanical grinder.
-
-
Extraction:
-
Macerate the powdered bark (e.g., 1 kg) with a suitable solvent such as 95% ethanol (e.g., 5 L) at room temperature for 24-48 hours with occasional stirring.
-
Alternatively, perform a Soxhlet extraction with a solvent like hexane or dichloromethane for 8-12 hours.
-
-
Concentration:
-
Filter the extract to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator at a temperature below 40°C to obtain the crude extract.
-
-
Purification by Column Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Column Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane) and pack it into a glass column.
-
Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. After evaporating the solvent, the dried powder can be loaded onto the top of the column (dry loading). Alternatively, dissolve the crude extract in a minimal amount of the initial mobile phase and carefully apply it to the top of the column (wet loading).
-
Elution: Elute the column with a gradient solvent system, starting with a non-polar solvent and gradually increasing the polarity. A common gradient is increasing percentages of ethyl acetate in hexane (e.g., from 100% hexane to 50:50 hexane:ethyl acetate).
-
Fraction Collection: Collect fractions of the eluate and monitor them by TLC.
-
Isolation: Combine the fractions containing pure this compound and evaporate the solvent to obtain the purified compound.
-
Visualizations
Caption: Experimental workflow for the isolation of this compound from pine bark.
Caption: Troubleshooting logic for addressing low crude extract yield.
Minimizing solvent waste in Agathadiol diacetate purification.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing solvent waste during the purification of Agathadiol diacetate.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its purification important?
A1: this compound is a labdane-type diterpenoid natural product.[1][2][3] Pure this compound is essential for accurate biological testing and drug development, necessitating efficient purification methods that also consider environmental and cost implications, such as solvent consumption.
Q2: What are the primary methods for purifying this compound?
A2: The primary methods include traditional flash column chromatography, preparative High-Performance Liquid Chromatography (HPLC), and more modern, solvent-efficient techniques such as Counter-Current Chromatography (CCC) and Supercritical Fluid Chromatography (SFC). Recrystallization is also a key final step for obtaining highly pure crystalline material.
Q3: How can I significantly reduce solvent waste during purification?
A3: To significantly reduce solvent waste, consider implementing techniques like Supercritical Fluid Chromatography (SFC), which uses compressed carbon dioxide as the primary mobile phase, or Counter-Current Chromatography (CCC), a liquid-liquid separation method with low solvent consumption.[4][5][6] Optimizing traditional methods, for instance by using gradient elution in flash chromatography, can also lead to substantial solvent savings.[1]
Q4: Are there "green" solvent alternatives for chromatographic purification?
A4: Yes, replacing hazardous solvents with more environmentally friendly options is a key strategy. For reversed-phase chromatography, ethanol and acetone are considered greener alternatives to acetonitrile and methanol. In normal-phase chromatography, replacing hexane with heptane and finding alternatives to dichloromethane are common goals.
Troubleshooting Guides
Flash Column Chromatography
Q: My this compound is co-eluting with impurities. How can I improve the separation?
A:
-
Optimize the Solvent System: this compound is a relatively nonpolar compound. Start with a nonpolar mobile phase like a hexane/ethyl acetate mixture and gradually increase the polarity. A good starting point for method development is to find a solvent system where the desired compound has an Rf of approximately 0.3 on a TLC plate.[7]
-
Use a Gradient Elution: Instead of isocratic (constant solvent mixture) elution, a gradual increase in the polar solvent (e.g., ethyl acetate in hexane) can effectively separate compounds with close retention times and reduce the total solvent volume used.[1]
-
Change the Solvent Selectivity: If a hexane/ethyl acetate system is not providing adequate separation, consider switching one of the solvents. For instance, replacing ethyl acetate with acetone or methyl tert-butyl ether (MTBE) can alter the selectivity and may improve resolution. MTBE is particularly useful as it has low UV absorbance, which can aid in detection.[8]
Q: The purification is taking a very long time and using a large volume of solvent. What can I do?
A:
-
Increase the Flow Rate: Flash chromatography is designed to be rapid. Ensure you are using appropriate air pressure to achieve a flow rate of about 2 inches per minute.
-
Optimize Column Size: Use a column with a diameter and length appropriate for your sample size. A column that is too large will unnecessarily increase solvent consumption. A general rule is to use a silica gel to crude compound ratio of 20:1 for easy separations, but this can be increased for more difficult separations.[1]
Preparative HPLC
Q: My preparative HPLC runs are generating a large amount of solvent waste. How can this be minimized?
A:
-
Method Optimization: Develop a highly selective method at the analytical scale before scaling up. This includes optimizing the mobile phase composition and gradient profile to achieve the best separation in the shortest time.
-
Recycling HPLC: For challenging separations where peaks are not fully resolved, a recycling HPLC system can be employed. This technique recirculates the eluent containing the unresolved compounds back through the column, effectively increasing the column length and improving separation without additional solvent consumption.
-
Supercritical Fluid Chromatography (SFC): Consider SFC as an alternative to preparative HPLC. SFC uses supercritical CO2 as the main mobile phase, which is non-toxic, inexpensive, and recycled, drastically reducing organic solvent waste.[4][5][9]
Crystallization
Q: I am having trouble crystallizing my purified this compound. It is "oiling out" or no crystals are forming.
A:
-
"Oiling Out": This often occurs when the solution is supersaturated or cools too quickly. Try one of the following:
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Re-heat the solution and add a small amount of additional "good" solvent (the solvent in which the compound is more soluble) to reduce the saturation.
-
Cool the solution more slowly. You can insulate the flask to slow down the cooling rate.[10]
-
-
No Crystal Growth: This can happen if the solution is not sufficiently saturated or if there are no nucleation sites.
-
Induce Crystallization: Try scratching the inside of the flask with a glass rod below the solvent level. This can create microscopic scratches that act as nucleation sites.[9]
-
Seeding: Add a tiny crystal of pure this compound to the solution to initiate crystal growth.
-
Increase Concentration: If the solution is too dilute, you can either evaporate some of the solvent or add an "anti-solvent" (a solvent in which the compound is insoluble but is miscible with the current solvent) dropwise until the solution becomes slightly cloudy. Then, add a drop or two of the "good" solvent to clarify the solution before allowing it to cool slowly.[9][10]
-
Q: How do I choose a suitable solvent system for the recrystallization of this compound?
A:
-
"Like Dissolves Like": this compound is a hydrophobic, nonpolar compound. Good single solvents for recrystallization are typically those in which the compound is sparingly soluble at room temperature but readily soluble when hot. Given its diacetate nature, solvents like ethanol or acetone might be good starting points.[11]
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Solvent Pairs: A solvent pair, consisting of a "good" solvent (in which the compound is very soluble) and a "bad" solvent (in which the compound is poorly soluble), is often effective. The two solvents must be miscible. For a nonpolar compound like this compound, a good solvent pair could be ethyl acetate/hexane or acetone/water.[11][12][13] You would dissolve the compound in a minimal amount of the hot "good" solvent and then slowly add the "bad" solvent until the solution becomes turbid.
Data Presentation: Solvent Consumption Comparison
The following table provides an estimated comparison of solvent consumption for the purification of 1 gram of a diterpenoid like this compound using different techniques. The values are approximations based on literature for similar compounds and can vary depending on the complexity of the mixture and the specific method parameters.
| Purification Technique | Estimated Organic Solvent Volume (L/g of compound) | Key Considerations |
| Flash Chromatography | 2 - 10 L | Highly dependent on column size and separation difficulty. Gradient elution can reduce consumption. |
| Preparative HPLC | 10 - 50 L | High solvent consumption due to the high pressures and flow rates. Method optimization is crucial. |
| Counter-Current Chromatography (CCC) | 1 - 5 L | Significantly lower solvent usage as the stationary phase is also a liquid. The solvent system is recycled within the run.[6] |
| Supercritical Fluid Chromatography (SFC) | < 1 L | The majority of the mobile phase is recycled supercritical CO2, leading to a dramatic reduction in organic solvent waste.[4][9][14] |
Experimental Protocols
Protocol 1: Optimized Flash Chromatography
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TLC Analysis: Develop a thin-layer chromatography (TLC) method to determine the optimal mobile phase. Test various ratios of hexane and ethyl acetate. The ideal system should provide an Rf value of ~0.3 for this compound.
-
Column Packing: Dry pack a silica gel column (e.g., 70:1 silica to crude material ratio by weight).
-
Sample Loading: Dissolve the crude extract containing this compound in a minimal amount of a non-polar solvent (e.g., dichloromethane or the initial mobile phase) and adsorb it onto a small amount of silica gel. Evaporate the solvent and dry-load the sample onto the column.
-
Elution: Begin elution with a mobile phase of lower polarity than determined by TLC (e.g., if 20% ethyl acetate in hexane gave an Rf of 0.3, start with 10% ethyl acetate). Gradually increase the polarity of the mobile phase throughout the separation (gradient elution).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing pure this compound.
Protocol 2: Counter-Current Chromatography (CCC)
-
Solvent System Selection: A common solvent system for diterpenoids is a mixture of hexane, ethyl acetate, methanol, and water (HEMWat).[6] The ratio needs to be optimized to achieve a suitable partition coefficient (K) for this compound (ideally between 0.5 and 2.0).
-
Equilibration: Prepare the chosen biphasic solvent system in a separatory funnel and allow the phases to separate.
-
Column Preparation: Fill the CCC coil with the stationary phase (either the upper or lower phase, depending on the desired mode).
-
Sample Injection: Dissolve the sample in a small volume of the mobile phase and inject it into the system.
-
Elution and Fractionation: Pump the mobile phase through the coil at an optimized flow rate. The rotation of the coil facilitates the partitioning of the sample between the two liquid phases. Collect fractions and analyze by TLC or HPLC.
Mandatory Visualizations
References
- 1. Dimeric Labdane Diterpenes: Synthesis and Antiproliferative Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Advanced Development of Supercritical Fluid Chromatography in Herbal Medicine Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. Chromatography [chem.rochester.edu]
- 8. biotage.com [biotage.com]
- 9. ujps.twistingmemoirs.com [ujps.twistingmemoirs.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. reddit.com [reddit.com]
- 13. m.youtube.com [m.youtube.com]
- 14. Analytical Advantages of SFC : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
Addressing batch-to-batch variability in Agathadiol diacetate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address batch-to-batch variability in the synthesis of Agathadiol diacetate. The information is intended for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its precursor?
A1: this compound is the di-acetylated form of Agathadiol, a labdane diterpenoid.[1][2] The synthesis of this compound is achieved through the acetylation of Agathadiol.
Q2: What are the common reagents used for the acetylation of Agathadiol?
A2: Typically, the acetylation of alcohols and diols is accomplished using acetic anhydride or acetyl chloride as the acetylating agent. A base, such as pyridine or a tertiary amine like triethylamine, is often used as a catalyst and to neutralize the acidic byproduct.
Q3: What are the critical parameters that can influence the yield and purity of this compound?
A3: Several factors can significantly impact the outcome of the synthesis, including the purity of the starting Agathadiol, the quality and stoichiometry of the reagents (acetic anhydride and base), reaction temperature, and reaction time. Inconsistent control of these parameters is a primary source of batch-to-batch variability. The quality of reagents is crucial for achieving accurate and reliable experimental results.[3]
Q4: How can I purify the crude this compound product?
A4: Purification of terpenoid compounds like this compound is commonly achieved using chromatographic techniques.[4][5] Column chromatography using silica gel is a standard method. The choice of solvent system for elution is critical for separating the desired diacetate from starting material, mono-acetylated intermediates, and other impurities.
Q5: What analytical techniques are recommended for characterizing this compound and assessing its purity?
A5: A combination of analytical methods should be employed to confirm the structure and purity of this compound. These include Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C NMR) to elucidate the molecular structure, Mass Spectrometry (MS) to confirm the molecular weight, and High-Performance Liquid Chromatography (HPLC) to determine purity.[6][7][8]
Troubleshooting Guide
Issue 1: Low Yield of this compound
Q: My reaction resulted in a significantly lower yield of this compound than expected. What are the potential causes and how can I improve the yield?
A: Low yields can stem from several factors related to the reactants, reaction conditions, or workup procedure.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Incomplete Reaction | - Extend Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Continue the reaction until the starting material (Agathadiol) is no longer visible on the TLC plate. - Increase Reaction Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can increase the reaction rate. However, avoid excessive heat which can lead to side product formation. |
| Suboptimal Reagent Stoichiometry | - Use Excess Acetylating Agent: Ensure a molar excess of acetic anhydride (typically 2.5 to 5 equivalents relative to Agathadiol) is used to drive the reaction to completion. - Ensure Sufficient Base: The base (e.g., pyridine or triethylamine) should be present in at least a stoichiometric amount to the acetic anhydride to neutralize the generated acetic acid. |
| Degradation of Starting Material or Product | - Maintain Anhydrous Conditions: Moisture can hydrolyze acetic anhydride and the diacetate product. Ensure all glassware is thoroughly dried and use anhydrous solvents. - Control Temperature: Exothermic reactions can lead to degradation. Add reagents slowly and consider using an ice bath to control the initial reaction temperature. |
| Losses During Workup and Purification | - Optimize Extraction: Ensure complete extraction of the product from the aqueous phase during workup by performing multiple extractions with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). - Careful Chromatography: Optimize the column chromatography conditions (solvent system, silica gel loading) to minimize product loss during purification. |
Issue 2: Presence of Impurities in the Final Product
Q: My final product shows the presence of significant impurities, even after purification. What are these impurities and how can I avoid them?
A: The most common impurities are unreacted starting material (Agathadiol) and the mono-acetylated intermediate. The presence of other side products can also occur due to reaction conditions.
Potential Impurities & Prevention Strategies:
| Potential Impurity | Prevention Strategy |
| Unreacted Agathadiol | - Ensure the reaction goes to completion by using an excess of the acetylating agent and allowing for sufficient reaction time. Monitor via TLC. |
| Mono-acetylated Agathadiol | - Similar to unreacted starting material, incomplete reaction is the primary cause. Drive the reaction forward with excess reagents and adequate reaction time. |
| Side Products from Degradation | - Avoid high reaction temperatures and prolonged reaction times beyond what is necessary for completion. - Use high-quality, pure reagents to prevent side reactions catalyzed by impurities.[3] |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the acetylation of Agathadiol.
Materials:
| Reagent/Material | Specification |
| Agathadiol | High Purity |
| Acetic Anhydride | ACS Grade or higher |
| Pyridine (or Triethylamine) | Anhydrous |
| Dichloromethane (DCM) | Anhydrous |
| Saturated Sodium Bicarbonate Solution | |
| Brine (Saturated NaCl Solution) | |
| Anhydrous Magnesium Sulfate (MgSO₄) | |
| Silica Gel | For column chromatography |
| Solvents for Chromatography | Hexane, Ethyl Acetate |
Procedure:
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Dissolution: Dissolve Agathadiol (1 equivalent) in anhydrous dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stir bar.
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Addition of Base: Add pyridine (or triethylamine) (3-5 equivalents) to the solution and stir.
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Acetylation: Slowly add acetic anhydride (2.5-5 equivalents) to the reaction mixture at 0 °C (ice bath).
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Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
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Quenching: Cool the reaction mixture in an ice bath and slowly add saturated sodium bicarbonate solution to quench the excess acetic anhydride.
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Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
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Washing: Combine the organic layers and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
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Drying: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Column Chromatography
Procedure:
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Prepare the Column: Pack a glass column with silica gel in a suitable solvent system (e.g., a mixture of hexane and ethyl acetate).
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Load the Sample: Dissolve the crude this compound in a minimal amount of the chromatography solvent and load it onto the column.
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Elution: Elute the column with a gradient of increasing polarity (e.g., starting with 100% hexane and gradually increasing the percentage of ethyl acetate).
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Collect Fractions: Collect fractions and monitor them by TLC to identify those containing the pure this compound.
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Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.
Visualizations
Caption: Workflow for the synthesis of this compound.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. The Importance of High-Quality Reagents in Accurate Experimental Results [merkel.co.il]
- 4. Purification of Terpenoids | Buchi.com [cloud.infohub.buchi.com]
- 5. Isolation and purification of terpenoid compounds from Ferula haussknechtii and evaluation of their antibacterial effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. chemmethod.com [chemmethod.com]
- 8. chemmethod.com [chemmethod.com]
Technical Support Center: Optimization of Reaction Conditions for Agathadiol Acetylation
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the optimization of agathadiol acetylation.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the acetylation of agathadiol.
| Issue | Potential Cause | Recommended Solution |
| Low or No Conversion to Acetylated Product | 1. Inactive Reagents: Acetic anhydride may have hydrolyzed due to moisture. Catalysts like DMAP or pyridine may be old or degraded. | 1. Reagent Quality Check: Use freshly opened or properly stored acetic anhydride. Ensure catalysts are of high purity and stored under appropriate conditions (e.g., desiccated). |
| 2. Insufficient Catalyst: The amount of catalyst may be too low to effectively promote the reaction. | 2. Optimize Catalyst Loading: Increase the molar ratio of the catalyst (e.g., DMAP) in increments. A common starting point is 0.1 to 0.2 equivalents relative to agathadiol. | |
| 3. Low Reaction Temperature: The reaction may be too slow at the current temperature. | 3. Increase Reaction Temperature: Gradually increase the temperature in 5-10 °C increments, monitoring for product formation and potential side reactions by TLC. | |
| 4. Steric Hindrance: The hydroxyl groups of agathadiol, although primary, might experience some steric hindrance from the bulky diterpene scaffold, slowing down the reaction.[1][2][3][4][5] | 4. Increase Reaction Time or Use a More Potent Catalyst: Extend the reaction time and continue monitoring. Alternatively, consider using a more powerful catalytic system if simple adjustments are ineffective. | |
| Incomplete Reaction: Presence of Mono-acetylated Product | 1. Insufficient Acetylating Agent: Not enough acetic anhydride to acetylate both hydroxyl groups. | 1. Increase Acetic Anhydride Stoichiometry: Use a larger excess of acetic anhydride (e.g., 2.5-3.0 equivalents per hydroxyl group). |
| 2. Different Reactivity of Hydroxyl Groups: One hydroxyl group may be more sterically accessible or electronically favored for acetylation, leading to a faster reaction at one site.[6][7][8][9] | 2. Force Reaction to Completion: Increase reaction temperature and/or time to encourage the acetylation of the less reactive hydroxyl group. | |
| Formation of Side Products | 1. High Reaction Temperature: Elevated temperatures can lead to decomposition of the starting material or product, or promote side reactions. | 1. Lower Reaction Temperature: Attempt the reaction at a lower temperature for a longer duration. |
| 2. Presence of Water: Water can hydrolyze acetic anhydride, leading to the formation of acetic acid, which can potentially catalyze side reactions. | 2. Use Anhydrous Conditions: Ensure all glassware is thoroughly dried. Use anhydrous solvents. | |
| 3. Degradation of Agathadiol: The labdane diterpene skeleton might be sensitive to acidic conditions generated during the reaction. | 3. Buffered System: If acid-catalyzed degradation is suspected, consider using a non-acidic catalyst or adding a non-nucleophilic base to neutralize any acid formed. | |
| Difficult Work-up and Purification | 1. Residual Pyridine: If used as a catalyst and solvent, pyridine can be difficult to remove due to its high boiling point and water solubility. | 1. Acidic Work-up: During the work-up, wash the organic layer with a dilute acid solution (e.g., 1M HCl) to protonate the pyridine, making it more soluble in the aqueous phase. |
| 2. Emulsion Formation: The presence of both polar and non-polar functionalities in the reaction mixture can lead to the formation of emulsions during aqueous work-up. | 2. Brine Wash: Wash the organic layer with a saturated aqueous solution of sodium chloride (brine) to break the emulsion. | |
| 3. Co-elution of Products: The di-acetylated, mono-acetylated, and starting material may have similar polarities, making chromatographic separation challenging. | 3. Optimize Chromatography: Use a shallow solvent gradient during column chromatography to improve separation. Test different solvent systems using TLC to find the optimal conditions for separation. |
Frequently Asked Questions (FAQs)
Q1: What are the recommended starting conditions for the acetylation of agathadiol?
A1: A good starting point for the acetylation of agathadiol is to dissolve it in an anhydrous solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Use 2.2 equivalents of acetic anhydride and a catalytic amount of 4-(dimethylamino)pyridine (DMAP, ~0.1 eq.). The reaction can be initiated at 0 °C and then allowed to warm to room temperature while monitoring its progress by Thin Layer Chromatography (TLC).
Q2: How can I monitor the progress of the reaction?
A2: The progress of the reaction can be effectively monitored by TLC.[10][11][12][13][14] A suitable solvent system (e.g., hexane:ethyl acetate) should be chosen to achieve good separation between the starting material (agathadiol), the mono-acetylated intermediate, and the di-acetylated product. The spots can be visualized using a UV lamp (if the compounds are UV active) or by staining with a suitable reagent (e.g., potassium permanganate stain). A typical TLC plate for monitoring the reaction would have three lanes: one for the starting material, one for the reaction mixture, and a "co-spot" lane containing both.
Q3: What is the best way to purify the acetylated agathadiol?
A3: After the reaction is complete, a standard aqueous work-up is typically performed to remove excess reagents and water-soluble byproducts. The crude product can then be purified by column chromatography on silica gel. The choice of eluent will depend on the polarity of the products and should be determined by TLC analysis.
Q4: Is it possible to selectively acetylate only one of the hydroxyl groups?
A4: Achieving regioselective mono-acetylation of a diol can be challenging but is possible by carefully controlling the reaction conditions.[6][7][8][9] Using a stoichiometric amount of the acetylating agent (or slightly less than one equivalent) at low temperatures can favor the formation of the mono-acetylated product. The relative reactivity of the two primary hydroxyl groups in agathadiol will also play a crucial role. One hydroxyl group might be more sterically hindered than the other, allowing for selective acetylation under kinetic control.
Q5: What are some common solvents for agathadiol and its acetylated derivatives?
A5: Diterpenes like agathadiol are generally soluble in a range of organic solvents.[15][16] Good solubility can be expected in chlorinated solvents (dichloromethane, chloroform), ethers (diethyl ether, THF), and esters (ethyl acetate). The solubility in non-polar solvents like hexane will likely be lower. Acetylated derivatives will be less polar and thus more soluble in non-polar solvents.
Data Presentation
Table 1: Representative Reaction Conditions for Agathadiol Di-acetylation
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Agathadiol (eq.) | 1.0 | 1.0 | 1.0 |
| Acetic Anhydride (eq.) | 2.5 | 3.0 | 2.2 |
| Catalyst (eq.) | DMAP (0.1) | Pyridine (solvent) | DMAP (0.2) |
| Solvent | DCM | None | THF |
| Temperature (°C) | 25 | 25 | 40 |
| Time (h) | 12 | 18 | 8 |
| Yield (%) | 85 | 78 | 92 |
Note: The data presented in this table is hypothetical and intended to provide a starting point for optimization. Actual results may vary.
Table 2: TLC Data for Reaction Monitoring
| Compound | Rf Value (Hexane:Ethyl Acetate 4:1) |
| Agathadiol | 0.25 |
| Mono-acetylated Agathadiol | 0.45 |
| Di-acetylated Agathadiol | 0.70 |
Note: Rf values are representative and can vary based on the specific TLC plate, solvent system, and spotting technique.
Experimental Protocols
Protocol 1: General Procedure for the Di-acetylation of Agathadiol
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Preparation: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve agathadiol (1.0 eq.) in anhydrous dichloromethane (DCM).
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Reagent Addition: Cool the solution to 0 °C using an ice bath. To the stirred solution, add 4-(dimethylamino)pyridine (DMAP, 0.1-0.2 eq.) followed by the slow, dropwise addition of acetic anhydride (2.2-3.0 eq.).
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Reaction: Allow the reaction mixture to warm to room temperature and stir for 8-24 hours. Monitor the progress of the reaction by TLC.
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Work-up: Once the reaction is complete, dilute the mixture with DCM. Wash the organic layer sequentially with water, 1M HCl (if pyridine is used), saturated aqueous NaHCO₃, and brine.
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Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate).
Mandatory Visualization
Caption: Troubleshooting workflow for agathadiol acetylation.
Caption: Experimental workflow for agathadiol acetylation.
References
- 1. m.youtube.com [m.youtube.com]
- 2. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Electrostatic and steric effects underlie acetylation-induced changes in ubiquitin structure and function [kops.uni-konstanz.de]
- 4. The interplay between steric and electronic effects in S(N)2 reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effects of steric hindrance and electron density of ester prodrugs on controlling the metabolic activation by human carboxylesterase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Regioselective Acylation of Diols and Triols: The Cyanide Effect. | Semantic Scholar [semanticscholar.org]
- 7. datapdf.com [datapdf.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Regioselective acetylation of diols and polyols by acetate catalysis: mechanism and application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Optimizing experimental conditions: The use of TLC to follow the course of a reaction | Semantic Scholar [semanticscholar.org]
- 11. Using thin-layer chromatography to investigate the reaction | 16–18 years | Resource | RSC Education [edu.rsc.org]
- 12. chemlegin.wordpress.com [chemlegin.wordpress.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. How To [chem.rochester.edu]
- 15. mdpi.com [mdpi.com]
- 16. Isolation and structure determination of acetylated triterpenoid saponins from the seeds of Centratherum anthelminticum - PubMed [pubmed.ncbi.nlm.nih.gov]
Improving the resolution of Agathadiol diacetate in chiral chromatography.
Welcome to the technical support center for the chiral separation of Agathadiol diacetate. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the resolution of this compound enantiomers in their chromatographic experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor resolution in the chiral separation of this compound?
Poor resolution in the chiral separation of this compound typically stems from several key factors:
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Inappropriate Chiral Stationary Phase (CSP): The selection of the CSP is critical. Polysaccharide-based columns, such as those with cellulose or amylose derivatives, are often effective for diterpenes. However, if the CSP's chiral selector does not provide sufficient stereospecific interactions with the this compound enantiomers, poor separation will result.
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Suboptimal Mobile Phase Composition: The composition of the mobile phase, including the type and concentration of the organic modifier and any additives, plays a crucial role in achieving selectivity.[1]
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Incorrect Temperature: Temperature can significantly influence the thermodynamics of the separation, affecting both retention times and enantioselectivity.
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Inadequate Flow Rate: While a lower flow rate often improves resolution, an excessively low rate can lead to band broadening due to diffusion.
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Poor Peak Shape: Issues like peak tailing, fronting, or splitting can compromise resolution. These can be caused by secondary interactions with the stationary phase, column overload, or issues with the sample solvent.
Q2: I am not seeing any separation of the this compound enantiomers. What should I do first?
If you observe a single, sharp peak, it indicates a complete lack of enantiorecognition under the current conditions. The first step is to screen different chiral stationary phases. Polysaccharide-based columns are a good starting point. Consider screening a set of columns with different chiral selectors, such as those based on amylose and cellulose derivatives (e.g., CHIRALPAK® IA, IB, IC, and CHIRALCEL® OD, OJ).[2] Varying the mobile phase is also crucial; screen different organic modifiers (e.g., isopropanol, ethanol) in a nonpolar solvent like n-hexane.
Q3: My peaks are broad and tailing, which is affecting the resolution. How can I improve the peak shape?
Peak tailing is often caused by secondary interactions between the analyte and the stationary phase or by issues with the column itself. Here are some troubleshooting steps:
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Mobile Phase Additives: For neutral compounds like this compound, often no additive is needed. However, if you suspect interactions with residual silanols on the silica support, adding a small amount of a polar solvent to the mobile phase might help.
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Column Contamination: Adsorption of impurities at the head of the column can lead to poor peak shape. If using an immobilized column, flushing with a strong solvent like THF or DMF may resolve this. For coated columns, flushing with the strongest compatible solvent, like 2-propanol, is recommended.
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Check for Voids: In rare cases, a void at the head of the column can cause peak shape issues. This can result from over-pressurizing the column or dissolution of the silica support.
Q4: How does temperature affect the resolution of this compound?
Temperature plays a complex role in chiral separations. Its effect on resolution is unpredictable and should be evaluated empirically.
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Decreasing Temperature: Generally, lower temperatures increase chiral selectivity by enhancing the weaker bonding forces responsible for enantiorecognition. This often leads to better resolution, but also longer retention times.
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Increasing Temperature: Higher temperatures usually increase column efficiency and improve peak shape, which can sometimes lead to better resolution despite a potential decrease in selectivity. It is advisable to screen a range of temperatures (e.g., 10°C, 25°C, 40°C) to find the optimal condition for your separation.
Q5: Can I use gradient elution for the chiral separation of this compound?
For chiral separations, isocratic elution is much more common and generally recommended.[3] This is because the enantiomers have identical chemical properties, and the separation relies on the specific interactions with the chiral stationary phase rather than changes in the mobile phase composition. Gradients are typically not necessary and can complicate method development and reproducibility. It is crucial to ensure the column is well-equilibrated with the isocratic mobile phase before injection.[3]
Troubleshooting Guide
This section provides solutions to common problems encountered during the chiral separation of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| No Separation (Single Peak) | - Inappropriate Chiral Stationary Phase (CSP).- Incorrect mobile phase. | - Screen a variety of CSPs (e.g., amylose-based, cellulose-based).- Test different mobile phase compositions (e.g., vary the alcohol modifier and its concentration in hexane). |
| Poor Resolution (Rs < 1.5) | - Suboptimal mobile phase.- Flow rate is too high.- Temperature is not optimal.- Low column efficiency. | - Adjust the concentration of the alcohol modifier in the mobile phase.- Decrease the flow rate (e.g., from 1.0 mL/min to 0.5 mL/min).- Evaluate the effect of different temperatures (e.g., 10°C, 25°C, 40°C).- Ensure the column is properly conditioned and not contaminated. |
| Peak Tailing | - Secondary interactions with the stationary phase.- Column contamination.- Sample solvent incompatible with the mobile phase. | - Add a small amount of a more polar solvent to the mobile phase if compatible.- Flush the column with a strong, compatible solvent.- Dissolve the sample in the mobile phase or a weaker solvent. |
| Peak Fronting | - Column overload. | - Dilute the sample or reduce the injection volume. |
| Split Peaks | - Column contamination or damage at the inlet.- Sample not fully dissolved or contains particulates. | - Back-flush the column if possible, or use a guard column.- Ensure the sample is fully dissolved and filter it before injection. |
| Irreproducible Retention Times | - Inadequate column equilibration.- Fluctuations in temperature.- Mobile phase composition instability. | - Equilibrate the column with at least 20-30 column volumes of the mobile phase.[3]- Use a column oven to maintain a constant temperature.- Prepare fresh mobile phase daily and ensure it is well-mixed. |
Data Presentation: Impact of Chromatographic Parameters on Resolution
The following tables summarize hypothetical quantitative data to illustrate how different parameters can affect the chiral separation of this compound.
Table 1: Effect of Chiral Stationary Phase and Mobile Phase Composition
| Column (CSP) | Mobile Phase (n-Hexane:Alcohol, v/v) | Flow Rate (mL/min) | Temp (°C) | k1 | k2 | α | Rs |
| CHIRALPAK® IA (Amylose) | n-Hexane:IPA (90:10) | 1.0 | 25 | 2.5 | 3.0 | 1.20 | 1.8 |
| CHIRALPAK® IA (Amylose) | n-Hexane:EtOH (90:10) | 1.0 | 25 | 2.8 | 3.5 | 1.25 | 2.1 |
| CHIRALCEL® OD-H (Cellulose) | n-Hexane:IPA (90:10) | 1.0 | 25 | 3.1 | 3.3 | 1.06 | 0.8 |
| CHIRALCEL® OD-H (Cellulose) | n-Hexane:IPA (95:5) | 1.0 | 25 | 4.5 | 4.9 | 1.09 | 1.2 |
Table 2: Effect of Temperature and Flow Rate on CHIRALPAK® IA
| Mobile Phase (n-Hexane:EtOH, 90:10) | Flow Rate (mL/min) | Temp (°C) | k1 | k2 | α | Rs |
| n-Hexane:EtOH (90:10) | 1.0 | 25 | 2.8 | 3.5 | 1.25 | 2.1 |
| n-Hexane:EtOH (90:10) | 0.5 | 25 | 5.6 | 7.1 | 1.27 | 2.5 |
| n-Hexane:EtOH (90:10) | 1.0 | 15 | 3.5 | 4.5 | 1.29 | 2.4 |
| n-Hexane:EtOH (90:10) | 1.0 | 40 | 2.1 | 2.5 | 1.19 | 1.7 |
Experimental Protocols
Method 1: Chiral HPLC Method Development
1. Sample Preparation: a. Prepare a stock solution of racemic this compound at 1 mg/mL in isopropanol (IPA). b. For injection, dilute the stock solution to a working concentration of 0.1 mg/mL with the mobile phase. c. Filter the final solution through a 0.45 µm syringe filter before injection.
2. HPLC System and Conditions:
- HPLC System: An HPLC system capable of isocratic elution with UV detection.
- Chiral Column: CHIRALPAK® IA (amylose tris(3,5-dimethylphenylcarbamate)) immobilized on 5 µm silica gel, 250 x 4.6 mm.
- Mobile Phase: n-Hexane:Ethanol (90:10, v/v). Use HPLC-grade solvents.
- Flow Rate: 1.0 mL/min.
- Column Temperature: 25°C.
- Detection: UV at 210 nm.
- Injection Volume: 10 µL.
3. Method Execution and Optimization: a. Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved. b. Inject the prepared sample and record the chromatogram. c. If resolution is poor (Rs < 1.5), consider the following optimization steps: i. Mobile Phase Composition: Adjust the ratio of n-Hexane to Ethanol (e.g., 95:5 or 85:15). A lower percentage of alcohol will generally increase retention and may improve resolution. ii. Flow Rate: Decrease the flow rate to 0.5 mL/min to potentially increase efficiency and resolution. iii. Temperature: Analyze samples at different temperatures (e.g., 15°C and 40°C) to assess the impact on selectivity and resolution. iv. Alternative Modifier: Replace Ethanol with Isopropanol (IPA) and repeat the optimization steps.
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow for troubleshooting and improving the resolution in chiral chromatography.
Experimental Workflow for Chiral Method Development
Caption: A general workflow for the development of a chiral HPLC method.
References
Reducing epimerization during Agathadiol diacetate synthesis.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing epimerization during the synthesis of agathadiol diacetate.
Troubleshooting Guide
Epimerization at chiral centers of agathadiol can lead to the formation of undesired stereoisomers, complicating purification and potentially affecting the biological activity of the final compound. The following table outlines potential causes of epimerization during the acetylation of agathadiol and suggests corrective actions.
| Issue | Potential Cause | Recommended Solution |
| Presence of diastereomeric impurities in the final product | Epimerization at stereogenic centers. The chiral centers in the agathadiol molecule may be susceptible to isomerization under certain reaction conditions. | Optimize reaction conditions by using milder reagents and lower temperatures. The use of non-basic or sterically hindered non-nucleophilic bases can minimize proton abstraction that may lead to epimerization. |
| Inconsistent reaction outcomes and variable product purity | Prolonged reaction times or excessive heat. Extended exposure to acidic or basic conditions, as well as high temperatures, can promote the formation of thermodynamic byproducts, including epimers. | Monitor the reaction progress closely using techniques like TLC or HPLC. Aim for the shortest reaction time necessary for complete conversion. If heating is required, use the lowest effective temperature. |
| Low yield of the desired diastereomer | Use of strong acids or bases as catalysts. Acidic or basic catalysts can facilitate enolate or carbocation formation, which can be intermediates in epimerization pathways. | Employ milder catalysts. For example, consider using enzymatic catalysis (e.g., lipases) or milder activating agents for the acetylation. |
| Difficult purification of the final product | Co-elution of diastereomers. Epimers often have very similar physical properties, making their separation by chromatography challenging. | Employ high-resolution chromatographic techniques. Chiral chromatography or the use of specialized stationary phases may be necessary to separate the desired diastereomer from its epimers.[1] |
Frequently Asked Questions (FAQs)
Q1: What is epimerization and why is it a concern in this compound synthesis?
A1: Epimerization is a chemical process where the configuration of a single chiral center in a molecule with multiple chiral centers is inverted. Agathadiol has several stereocenters, and a change in any of them results in the formation of a diastereomer (epimer). This is a significant concern because epimers can have different biological activities and physicochemical properties. The presence of unwanted epimers can complicate the purification process and may compromise the therapeutic efficacy and safety of the final product.
Q2: Which chiral centers in agathadiol are most susceptible to epimerization during acetylation?
A2: Based on the structure of agathadiol, the chiral centers adjacent to the hydroxyl groups or the double bond are potentially the most susceptible to epimerization. The exact susceptibility would depend on the reaction mechanism of the acetylation. For instance, if the reaction proceeds through an intermediate that flattens the stereocenter (e.g., an enolate or a carbocation), epimerization is more likely to occur at that position. A detailed mechanistic study would be required to identify the most labile center definitively.
Q3: What analytical techniques can be used to detect and quantify epimers of this compound?
A3: High-Performance Liquid Chromatography (HPLC), particularly with a chiral stationary phase, is a powerful technique for separating and quantifying diastereomers. Nuclear Magnetic Resonance (NMR) spectroscopy, specifically 2D NMR techniques like NOESY or ROESY, can also be invaluable for determining the relative stereochemistry of the product and identifying any epimeric impurities.
Q4: Can the choice of acetylating agent influence the rate of epimerization?
A4: Yes, the choice of acetylating agent and the overall reaction conditions play a crucial role. Highly reactive acetylating agents, or those that generate strongly acidic or basic byproducts, might increase the likelihood of epimerization. Using milder reagents, such as acetic anhydride with a non-nucleophilic base or enzymatic acylation, could be a better strategy to preserve the stereochemical integrity of the molecule.
Q5: Are there any specific reaction conditions that are known to minimize epimerization in diol acetylation?
A5: While specific literature on minimizing epimerization during this compound synthesis is scarce, general principles for stereoselective synthesis can be applied. These include:
-
Low Temperatures: Running the reaction at lower temperatures can help to minimize side reactions, including epimerization.
-
Mild Reagents: Employing mild and selective acetylating agents and catalysts is crucial.
-
Reaction Time: Minimizing the reaction time to what is necessary for complete conversion can prevent prolonged exposure to conditions that might favor epimerization.
-
pH Control: Maintaining a neutral or near-neutral pH, where possible, can help to avoid acid- or base-catalyzed epimerization.
Experimental Protocol: Stereoretentive Acetylation of Agathadiol
This protocol is a general guideline designed to minimize epimerization during the synthesis of this compound. Optimization may be required based on experimental observations.
Materials:
-
Agathadiol
-
Acetic anhydride (freshly distilled)
-
Pyridine (anhydrous) or a non-nucleophilic base (e.g., 2,6-lutidine)
-
Dichloromethane (DCM, anhydrous)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
TLC plates (silica gel)
-
HPLC or NMR for analysis
Procedure:
-
Dissolve agathadiol (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add anhydrous pyridine or a non-nucleophilic base (2.5 equivalents).
-
Add acetic anhydride (2.2 equivalents) dropwise to the stirred solution.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete (as indicated by the disappearance of the starting material), quench the reaction by slowly adding cold saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the purified this compound for diastereomeric purity using HPLC or NMR.
Visualizations
Caption: Reaction pathway for this compound synthesis.
Caption: Troubleshooting workflow for reducing epimerization.
References
Validation & Comparative
A Comparative Guide to Agathadiol Diacetate and Other CB1 Allosteric Modulators
For Researchers, Scientists, and Drug Development Professionals
The cannabinoid type 1 (CB1) receptor, a key component of the endocannabinoid system, is a G protein-coupled receptor (GPCR) critically involved in a myriad of physiological processes, including pain perception, appetite regulation, and memory. While direct-acting orthosteric agonists of the CB1 receptor have therapeutic potential, their clinical utility is often hampered by psychoactive side effects. Allosteric modulators, which bind to a site topographically distinct from the orthosteric ligand binding pocket, offer a promising alternative by fine-tuning the receptor's response to endogenous cannabinoids. This guide provides a comparative overview of the activity of Agathadiol diacetate, a recently identified positive allosteric modulator (PAM) of the CB1 receptor, with other well-characterized CB1 allosteric modulators.
Introduction to this compound
Quantitative Comparison of CB1 Allosteric Modulators
The following tables summarize the available quantitative data for a selection of positive and negative allosteric modulators of the CB1 receptor. This data is essential for comparing the potency and efficacy of these compounds.
Table 1: Positive Allosteric Modulators (PAMs) of the CB1 Receptor
| Compound | Type | Binding Affinity (Ki/Kb) | Cooperativity (α/β) | Functional Assay (EC50/Emax) | Orthosteric Ligand | Assay Type |
| This compound | PAM | Data not available | Data not available | Data not available | - | - |
| ZCZ011 | Ago-PAM | Data not available | Enhances [3H]CP55940 binding | pEC50 = 6.11 (G protein dissociation) | anandamide, CP55,940 | G protein dissociation, cAMP inhibition |
| GAT211 | Ago-PAM | Does not displace [3H]CP55,940 | Slows [3H]CP55,940 dissociation | Potentiates agonist signaling | CP55,940 | cAMP, β-arrestin |
| Lipoxin A4 | PAM | Does not compete with [3H]SR141716A | Enhances anandamide affinity | Potentiates anandamide effects (~386-fold) | anandamide | cAMP inhibition |
Table 2: Negative Allosteric Modulators (NAMs) of the CB1 Receptor
| Compound | Type | Binding Affinity (Ki/Kb) | Cooperativity (α/β) | Functional Assay (IC50/pIC50) | Orthosteric Ligand | Assay Type |
| ORG27569 | NAM | Data not available | Increases [3H]CP55,940 binding | pIC50 ~ 5.25 ([35S]GTPγS) | CP55,940, WIN55,212-2 | [35S]GTPγS, cAMP |
| PSNCBAM-1 | NAM | EC50 = 14.4 nM (for increasing [3H]CP55,940 binding) | Increases [3H]CP55,940 binding | IC50 = 45 nM (vs CP 55,940) | CP55,940, WIN 55,212-2 | [35S]GTPγS, SRE |
| Cannabidiol (CBD) | NAM | Data not available | Reduces agonist potency and efficacy | Reduces agonist-induced signaling | Δ⁹-THC, 2-AG | β-arrestin recruitment, ERK phosphorylation |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are outlines of key assays used to characterize CB1 allosteric modulators.
Radioligand Binding Assays
Radioligand binding assays are fundamental for determining the affinity of a ligand for a receptor and for assessing the effect of an allosteric modulator on orthosteric ligand binding.
Objective: To determine the binding affinity (Ki or Kb) of allosteric modulators and their cooperativity (α and β values) with an orthosteric radioligand.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the CB1 receptor.
-
Assay Buffer: A typical buffer consists of 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with a fixed concentration of a radiolabeled orthosteric ligand (e.g., [³H]CP55,940 for an agonist or [³H]SR141716A for an antagonist/inverse agonist) and varying concentrations of the test allosteric modulator.
-
Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: Non-linear regression analysis is used to determine the binding parameters. For allosteric modulators, data are fitted to an allosteric ternary complex model to calculate the affinity of the modulator and the cooperativity factor.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the CB1 receptor, providing insights into the efficacy of agonists and the modulatory effects of allosteric compounds.
Objective: To quantify the ability of a ligand to stimulate G protein activation and to assess how an allosteric modulator alters this stimulation.
General Protocol:
-
Membrane Preparation: CB1 receptor-expressing membranes are prepared as in the binding assay.
-
Assay Buffer: The buffer typically contains 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, and 0.1% BSA, pH 7.4.
-
Incubation: Membranes are incubated with GDP, the test agonist, the allosteric modulator, and [³⁵S]GTPγS.
-
Termination: The reaction is stopped by rapid filtration.
-
Quantification: The amount of [³⁵S]GTPγS bound to the G proteins on the filters is determined by scintillation counting.
-
Data Analysis: Data are analyzed to determine the EC₅₀ and Eₘₐₓ of the agonist in the absence and presence of the allosteric modulator.
cAMP Accumulation Assay
This assay measures the inhibition of adenylyl cyclase activity following the activation of the Gαi-coupled CB1 receptor, providing another measure of functional activity.
Objective: To determine the effect of allosteric modulators on the agonist-induced inhibition of cyclic AMP (cAMP) production.
General Protocol:
-
Cell Culture: Cells expressing the CB1 receptor are cultured to an appropriate density.
-
Pre-incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Treatment: Cells are treated with the allosteric modulator, followed by the orthosteric agonist, and then stimulated with forskolin to induce cAMP production.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA).
-
Data Analysis: The concentration-response curves for the agonist in the presence and absence of the modulator are analyzed to determine changes in potency (EC₅₀) and efficacy (Eₘₐₓ).
Visualizing a Key Signaling Pathway and Experimental Workflow
CB1 Receptor Signaling Pathway
The following diagram illustrates the canonical Gαi-mediated signaling pathway of the CB1 receptor, which is a primary target for allosteric modulation.
Caption: CB1 receptor Gαi-mediated signaling pathway.
Experimental Workflow for Characterizing CB1 Allosteric Modulators
This diagram outlines a typical workflow for the in vitro characterization of a novel compound suspected to be a CB1 allosteric modulator.
Caption: Workflow for in vitro characterization of CB1 allosteric modulators.
Conclusion
This compound represents a novel addition to the growing family of CB1 receptor positive allosteric modulators. While its discovery is promising, a significant gap in the understanding of its pharmacological profile remains due to the lack of published quantitative data. This guide highlights the necessity for further research to elucidate the precise binding and functional characteristics of this compound. The provided comparative data for other well-studied CB1 allosteric modulators, along with detailed experimental protocols, serves as a valuable resource for researchers in the field. The continued exploration of diverse chemical scaffolds, such as that of this compound, will undoubtedly contribute to the development of safer and more effective therapeutics targeting the endocannabinoid system.
Agathadiol vs. Agathadiol Diacetate: A Comparative Analysis of Bioactivity
In the realm of natural product chemistry and drug discovery, labdane diterpenoids have garnered significant attention for their diverse pharmacological activities. Among these, agathadiol, a naturally occurring diterpenoid, and its synthetic derivative, agathadiol diacetate, present interesting prospects for therapeutic applications. This guide provides a comparative overview of the known bioactivities of these two compounds, supported by available experimental data, to aid researchers and drug development professionals in their investigations.
Overview of Bioactivity
Agathadiol has been primarily identified as a positive allosteric modulator of the cannabinoid type 1 receptor (CB1R)[1]. This modulation suggests its potential in therapeutic areas where the endocannabinoid system plays a crucial role, such as in pain management, neuroprotection, and appetite regulation. While direct and extensive comparative studies on the bioactivity of agathadiol and this compound are limited in publicly available scientific literature, the acetylation of natural products is a common strategy to potentially enhance their bioavailability, stability, and efficacy. The addition of acetyl groups increases the lipophilicity of a molecule, which can influence its ability to cross cell membranes and interact with molecular targets.
Data Presentation: Bioactivity of Agathadiol
| Bioactivity | Target/Assay | Result | Reference |
| Neuromodulatory | Cannabinoid Receptor 1 (CB1R) | Positive Allosteric Modulator | [1] |
Note: The absence of data for this compound in this table highlights a significant gap in the current research landscape.
Potential Implications of Acetylation on Bioactivity
The conversion of agathadiol to this compound involves the acetylation of its two hydroxyl groups. This chemical modification can lead to several changes in its biological profile:
-
Increased Lipophilicity: The addition of two acetyl groups makes the molecule more lipid-soluble. This could potentially enhance its absorption and distribution in biological systems, possibly leading to increased potency or a different pharmacological profile.
-
Altered Target Interaction: The hydroxyl groups of agathadiol may be crucial for its interaction with the CB1 receptor or other biological targets. Acetylation of these groups could either diminish or alter this interaction, potentially leading to a different or attenuated bioactivity. Conversely, the diacetate form might be a prodrug, being metabolized back to agathadiol in vivo to exert its effect.
-
Modified Stability: Acetylation can protect the hydroxyl groups from rapid metabolic degradation, potentially prolonging the compound's half-life in the body.
A study on other labdane diterpenes has shown that acetylated derivatives can exhibit potent biological activities[2]. This suggests that this compound could possess significant bioactivities that are yet to be explored and reported.
Experimental Protocols
Detailed experimental protocols for the bioassays mentioned are crucial for the reproducibility and validation of scientific findings.
Cannabinoid Receptor 1 (CB1R) Allosteric Modulation Assay
Objective: To determine the effect of a test compound on the binding and/or signaling of the CB1 receptor in the presence of an orthosteric ligand.
Methodology:
-
Cell Culture: Human embryonic kidney (HEK) 293 cells stably expressing the human CB1 receptor are cultured in appropriate media.
-
Radioligand Binding Assay:
-
Cell membranes are prepared from the cultured cells.
-
Membranes are incubated with a fixed concentration of a radiolabeled CB1R agonist (e.g., [³H]CP55,940) and varying concentrations of the test compound (agathadiol).
-
Non-specific binding is determined in the presence of a high concentration of an unlabeled CB1R agonist.
-
The binding is allowed to reach equilibrium, after which the membranes are harvested by rapid filtration.
-
The radioactivity retained on the filters is quantified by liquid scintillation counting.
-
Data are analyzed to determine the effect of the test compound on the binding of the radioligand. An increase in binding suggests positive allosteric modulation.
-
-
Functional Assays (e.g., cAMP accumulation assay):
-
Intact cells are pre-treated with the test compound.
-
Cells are then stimulated with a CB1R agonist (e.g., WIN55,212-2) in the presence of an adenylyl cyclase activator (e.g., forskolin).
-
The intracellular cyclic adenosine monophosphate (cAMP) levels are measured using a suitable assay kit (e.g., ELISA-based).
-
A potentiation of the agonist-induced inhibition of cAMP accumulation by the test compound indicates positive allosteric modulation.
-
Visualizing the Research Landscape
The following diagrams illustrate the potential workflow for comparing the bioactivity of agathadiol and its diacetate derivative and the known signaling pathway involvement of agathadiol.
Caption: Proposed workflow for a comparative bioactivity study.
Caption: Agathadiol's modulation of the CB1 receptor signaling pathway.
Conclusion and Future Directions
The current body of scientific literature indicates that agathadiol is a promising bioactive compound, particularly as a modulator of the cannabinoid system. However, a significant knowledge gap exists regarding the bioactivity of its acetylated derivative, this compound. While acetylation is a known method to potentially improve the pharmacokinetic properties of natural products, dedicated studies are required to elucidate the specific effects on agathadiol's biological profile.
Future research should focus on direct, head-to-head comparative studies of agathadiol and this compound across a range of bioassays, including anti-inflammatory, cytotoxic, and antimicrobial evaluations. Such studies would provide the much-needed quantitative data to understand the structure-activity relationship and to determine if this compound offers any therapeutic advantages over its parent compound. This would be invaluable for guiding further preclinical and clinical development of these labdane diterpenoids.
References
Validating the Allosteric Modulation of CB1R by Agathadiol Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating and characterizing the allosteric modulation of the Cannabinoid Receptor 1 (CB1R) by Agathadiol diacetate. While Agathadiol has been identified as a positive allosteric modulator (PAM) of CB1R, detailed quantitative data on its binding and functional effects are not yet publicly available.[1][2] This document outlines the essential experimental protocols and data presentation structures necessary for such a validation, using established CB1R allosteric modulators as comparative examples.
Introduction to Allosteric Modulation of CB1R
The CB1R, a G protein-coupled receptor (GPCR), is a key therapeutic target for numerous physiological and pathological conditions.[3][4] Allosteric modulators offer a promising therapeutic strategy by binding to a site topographically distinct from the orthosteric site for endogenous ligands like anandamide and 2-arachidonoylglycerol.[5][6] This can lead to a more nuanced modulation of receptor activity, potentially avoiding the side effects associated with direct agonists or antagonists.[5] Allosteric modulators can be classified as positive (PAMs), negative (NAMs), or silent (neutral) based on their effect on the binding and/or efficacy of orthosteric ligands.
Agathadiol, a labdane diterpenoid, has been identified as a novel PAM of CB1R.[1][2] This guide provides the necessary tools to quantify its allosteric effects and compare them to other known modulators.
Comparative Analysis of CB1R Allosteric Modulators
A thorough validation of this compound's allosteric properties requires a comparative analysis with well-characterized CB1R allosteric modulators. The following tables provide a template for presenting such comparative data.
Table 1: Comparison of Binding Affinities of CB1R Allosteric Modulators
| Compound | Type | Radioligand | Assay Type | Ki (nM) | α Value | Reference |
| This compound | PAM | [³H]CP55940 | Radioligand Binding | Data not available | Data not available | |
| Org27569 | NAM | [³H]CP55940 | Radioligand Binding | ~290 | >1 (enhances binding) | [7] |
| GAT211 | PAM | [³H]CP55940 | Radioligand Binding | >10,000 | >1 (enhances binding) | [5] |
| Cannabidiol (CBD) | NAM | [³H]SR141716A | Radioligand Binding | ~2000 | <1 (reduces binding) | [7] |
Table 2: Comparison of Functional Activity of CB1R Allosteric Modulators
| Compound | Type | Orthosteric Agonist | Assay Type | EC50 (nM) | Emax (%) | β Value | Reference |
| This compound | PAM | e.g., CP55940 | cAMP Accumulation | Data not available | Data not available | Data not available | |
| Org27569 | NAM | CP55940 | cAMP Accumulation | ~300 | <100 (inhibits efficacy) | <1 | [7] |
| GAT211 | PAM | Anandamide | β-arrestin Recruitment | ~1000 | >100 (enhances efficacy) | >1 | [6] |
| Cannabidiol (CBD) | NAM | THC | β-arrestin Recruitment | ~3000 | <100 (inhibits efficacy) | <1 | [7] |
Experimental Protocols
Detailed and standardized experimental protocols are crucial for generating reproducible and comparable data. The following sections outline the methodologies for key assays used in the characterization of CB1R allosteric modulators.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of the allosteric modulator and its effect on the binding of an orthosteric ligand (α value).
Materials:
-
Membranes from cells expressing human CB1R (e.g., HEK293 or CHO cells)
-
Radiolabeled orthosteric ligand (e.g., [³H]CP55940 for an agonist, [³H]SR141716A for an antagonist/inverse agonist)
-
Unlabeled orthosteric ligand
-
Test compound (this compound)
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.1% BSA, pH 7.4)
-
Wash buffer (e.g., 50 mM Tris-HCl, 0.1% BSA, pH 7.4)
-
Glass fiber filters
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Saturation Binding: To determine the Kd of the radioligand, incubate increasing concentrations of the radioligand with a fixed amount of CB1R-expressing membranes. Non-specific binding is determined in the presence of a high concentration of unlabeled ligand.
-
Competition Binding: To determine the Ki of the test compound, incubate a fixed concentration of radioligand and membranes with increasing concentrations of the test compound.
-
Allosteric Modulation Binding: To determine the α value, perform saturation binding of the radioligand in the presence and absence of a fixed concentration of the test compound. An increase in Bmax or a decrease in Kd of the radioligand in the presence of the test compound indicates positive cooperativity (α > 1).
-
Incubate all assays at a specific temperature (e.g., 30°C) for a defined time (e.g., 60-90 minutes).
-
Terminate the binding reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold wash buffer.
-
Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Analyze the data using non-linear regression analysis to determine Kd, Ki, and α values.
cAMP Functional Assays
Objective: To measure the effect of the allosteric modulator on the functional response (cAMP accumulation) induced by an orthosteric agonist.
Materials:
-
CHO or HEK293 cells co-expressing human CB1R
-
Assay medium (e.g., DMEM with 0.1% BSA and a phosphodiesterase inhibitor like IBMX)
-
Forskolin (to stimulate adenylyl cyclase)
-
Orthosteric CB1R agonist (e.g., CP55940)
-
Test compound (this compound)
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based)
Procedure:
-
Seed the CB1R-expressing cells in 96- or 384-well plates and grow to confluency.
-
Pre-incubate the cells with the test compound (this compound) at various concentrations for a defined period.
-
Stimulate the cells with a fixed concentration (e.g., EC80) of the orthosteric agonist in the presence of forskolin.
-
Incubate for a specific time (e.g., 15-30 minutes) at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.
-
Generate concentration-response curves to determine the EC50 and Emax of the orthosteric agonist in the presence and absence of the allosteric modulator. A leftward shift in the EC50 or an increase in the Emax indicates positive allosteric modulation of efficacy (β > 1).
β-Arrestin Recruitment Assays
Objective: To assess the influence of the allosteric modulator on G protein-independent signaling by measuring β-arrestin 2 recruitment to the CB1R.
Materials:
-
Cells engineered for β-arrestin recruitment assays (e.g., U2OS or CHO cells) co-expressing CB1R fused to a reporter fragment and β-arrestin 2 fused to the complementary fragment (e.g., PathHunter® or Tango™ assay systems).
-
Assay medium
-
Orthosteric CB1R agonist (e.g., WIN55,212-2)
-
Test compound (this compound)
-
Substrate for the reporter enzyme (e.g., chemiluminescent or fluorescent)
Procedure:
-
Plate the engineered cells in appropriate multi-well plates.
-
Pre-incubate the cells with various concentrations of the test compound.
-
Add the orthosteric agonist to stimulate β-arrestin recruitment.
-
Incubate for a period specified by the assay manufacturer (typically 60-90 minutes) at 37°C.
-
Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) using a plate reader.
-
Analyze the data to determine the effect of the allosteric modulator on the agonist's potency (EC50) and efficacy (Emax) for β-arrestin recruitment.
Visualizing CB1R Allosteric Modulation and Experimental Workflows
The following diagrams, generated using Graphviz, illustrate key concepts and workflows in the validation of CB1R allosteric modulators.
Caption: Simplified CB1R signaling pathway.
Caption: Workflow for validating a CB1R allosteric modulator.
Caption: Conceptual diagram of allosteric modulation.
Conclusion
The validation of this compound as a positive allosteric modulator of CB1R is a critical step in its development as a potential therapeutic agent. This guide provides the necessary framework for conducting and presenting the required experimental data in a clear and comparative manner. By following these protocols and data presentation formats, researchers can rigorously characterize the allosteric properties of this compound and compare its profile to other modulators, thereby elucidating its therapeutic potential. The absence of publicly available quantitative data for this compound highlights the importance of conducting these validation studies.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Structure–Activity Relationship and Functional Evaluation of Cannabinoid Type-1 Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Allosteric Modulation of Cannabinoid Receptor 1—Current Challenges and Future Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Positive allosteric modulation of CB1 suppresses pathological pain without producing tolerance or dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Allosteric Modulators of the CB1 Cannabinoid Receptor: A Structural Update Review - PMC [pmc.ncbi.nlm.nih.gov]
Agathadiol Diacetate: Unraveling its Cannabinoid Receptor Cross-Reactivity - A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the cross-reactivity of a compound is paramount for predicting its therapeutic potential and off-target effects. This guide provides a comparative framework for assessing the interaction of Agathadiol diacetate with cannabinoid and other receptors. While direct experimental data on this compound is currently limited in the public domain, this document outlines the established activity of its parent compound, Agathadiol, and details the standard experimental protocols necessary for a comprehensive cross-reactivity analysis.
Executive Summary
Agathadiol, a labdane diterpenoid, has been identified as a positive allosteric modulator (PAM) of the cannabinoid 1 (CB1) receptor.[1] This finding suggests that its derivative, this compound, may also interact with the endocannabinoid system. However, to date, specific quantitative data on the binding affinity and functional activity of this compound at CB1, CB2, or other receptors is not available in peer-reviewed literature. This guide serves to bridge this information gap by presenting the known pharmacology of Agathadiol and providing detailed methodologies for the requisite experimental investigations to characterize the selectivity profile of this compound.
Comparative Analysis: Agathadiol and the Cannabinoid Receptors
While awaiting direct experimental data for this compound, the known interactions of Agathadiol with the CB1 receptor provide a foundational understanding. As a positive allosteric modulator, Agathadiol enhances the effect of the endogenous cannabinoid agonists at the CB1 receptor, rather than directly activating it. This mode of action is of significant therapeutic interest as it may offer a more nuanced modulation of the endocannabinoid system with a potentially lower risk of the side effects associated with direct agonists.
To build a comprehensive comparison, the following tables would be populated with experimental data for this compound, once available.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Ligand | Ki (nM) | Assay Type | Cell Line/Tissue |
| CB1 | This compound | - | Radioligand Binding | - |
| Reference Agonist | - | Radioligand Binding | - | |
| Reference Antagonist | - | Radioligand Binding | - | |
| CB2 | This compound | - | Radioligand Binding | - |
| Reference Agonist | - | Radioligand Binding | - | |
| Reference Antagonist | - | Radioligand Binding | - | |
| Other | This compound | - | Radioligand Binding | - |
Table 2: Functional Activity of this compound
| Receptor | Assay Type | Parameter | Value (EC50/IC50, nM) | Emax (%) |
| CB1 | cAMP Accumulation | Agonist | - | - |
| cAMP Accumulation | Antagonist | - | - | |
| β-Arrestin Recruitment | Agonist | - | - | |
| CB2 | cAMP Accumulation | Agonist | - | - |
| cAMP Accumulation | Antagonist | - | - | |
| β-Arrestin Recruitment | Agonist | - | - | |
| Other | - | - | - | - |
Experimental Protocols
To determine the cross-reactivity profile of this compound, a series of standardized in vitro assays should be performed. The following are detailed methodologies for key experiments.
Radioligand Binding Assays
Objective: To determine the binding affinity (Ki) of this compound for cannabinoid receptors (CB1 and CB2) and a panel of other relevant receptors.
Methodology:
-
Membrane Preparation: Cell membranes are prepared from cell lines stably expressing the receptor of interest (e.g., HEK293 or CHO cells) or from tissue homogenates known to express the receptor.
-
Assay Buffer: A suitable buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 1 mM CaCl2, 0.2% BSA, pH 7.4) is used for the binding reaction.
-
Radioligand: A specific radiolabeled ligand with high affinity for the target receptor (e.g., [3H]CP-55,940 for CB1 and CB2) is used.
-
Competition Binding: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound (this compound).
-
Incubation: The reaction mixture is incubated at a specific temperature (e.g., 30°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the unbound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki value is then calculated using the Cheng-Prusoff equation.
Functional Assays: cAMP Accumulation Assay
Objective: To determine the functional activity (agonist or antagonist) of this compound at G-protein coupled receptors, such as cannabinoid receptors, by measuring changes in intracellular cyclic adenosine monophosphate (cAMP) levels.
Methodology:
-
Cell Culture: Cells stably expressing the receptor of interest (e.g., CHO-K1 cells) are cultured in appropriate media.
-
Cell Plating: Cells are seeded into multi-well plates and allowed to adhere overnight.
-
Assay Medium: The culture medium is replaced with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Treatment:
-
Agonist Mode: Cells are treated with increasing concentrations of this compound.
-
Antagonist Mode: Cells are pre-incubated with increasing concentrations of this compound before being stimulated with a known agonist of the receptor.
-
-
Forskolin Stimulation: Forskolin, an adenylyl cyclase activator, is added to all wells (except the basal control) to stimulate cAMP production.
-
Incubation: The plates are incubated for a specific time (e.g., 30 minutes) at 37°C.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is determined using a competitive immunoassay kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: The data are normalized to the forskolin-induced response and analyzed using non-linear regression to determine the EC50 (for agonists) or IC50 (for antagonists) values and the maximum effect (Emax).
References
Comparative analysis of Agathadiol diacetate from different geographical sources.
This guide provides a comparative analysis of Agathadiol and its derivative, Agathadiol diacetate, with a focus on variations stemming from different geographical and botanical sources. Direct comparative data for this compound is limited in current literature; therefore, this analysis primarily focuses on the parent compound, Agathadiol, as a proxy. The physicochemical properties, biological activities, and isolation protocols are detailed to support research and drug development professionals.
Physicochemical and Sourcing Overview
Agathadiol is a labdane-type diterpenoid that has been isolated from a variety of plant species across different geographical regions. Its diacetate form, this compound, is a derivative that can be isolated directly or synthesized from the parent compound.[1]
Table 1: Physicochemical Properties of Agathadiol and this compound
| Property | Agathadiol | This compound |
| Molecular Formula | C₂₀H₃₄O₂[2] | C₂₄H₃₈O₄[1][3] |
| Molecular Weight | 306.5 g/mol [2] | 390.56 g/mol [1][3] |
| IUPAC Name | (E)-5-[(1S,4aR,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-2-en-1-ol[2] | Not available |
| CAS Number | 1857-24-5[2] | 24022-13-7[1][3] |
| Compound Type | Labdane Diterpenoid | Diterpenoid |
Table 2: Geographical and Botanical Sources of Agathadiol and its Diacetate Derivative
| Plant Source | Geographical Region (Typical) | Compound Isolated | Reference |
| Pinus yunnanensis | Yunnan, China | This compound | [1][3] |
| Juniperus communis (Juniper) | Europe, North America, Asia | Agathadiol | [1][4][5] |
| Calocedrus formosana (Taiwan Incense Cedar) | Taiwan | Agathadiol | [2][6] |
| Cryptomeria japonica (Japanese Cedar) | Japan | Agathadiol | [2] |
| Manila Copal (Resin from Agathis spp.) | Southeast Asia | Agathic Acid (precursor for semi-synthesis) | [1][4] |
Comparative Biological Activity
The primary biological activity identified for Agathadiol is its role as a positive allosteric modulator (PAM) of the Cannabinoid Type 1 (CB1) receptor.[1][4][5] This activity has been primarily characterized from Agathadiol isolated from Juniperus communis. While diterpenoids from other sources like Pinus yunnanensis and Calocedrus formosana have shown anti-inflammatory properties, specific data on Agathadiol from these plants is not available.[6][7]
Table 3: Summary of Reported Biological Activities
| Source Plant | Compound Studied | Biological Activity | Experimental Finding | Reference |
| Juniperus communis | Agathadiol | CB1 Receptor Modulation | Acts as a Positive Allosteric Modulator, enhancing receptor activity. | [1][4][5] |
| Pinus yunnanensis | Various Diterpenoids (not Agathadiol specifically) | Anti-inflammatory | Inhibition of inflammatory pathways. | [7][8] |
| Calocedrus formosana | Various Diterpenoids (not Agathadiol specifically) | Anti-neuroinflammatory | Inhibition of nitric oxide production in LPS-stimulated microglia. | [6] |
Due to the lack of direct comparative studies, it is hypothesized that Agathadiol and its diacetate derivative from different sources may exhibit varying potencies as CB1 receptor modulators or possess other bioactivities like anti-inflammatory effects, influenced by co-extracted phytochemicals or minor structural variations.
Experimental Protocols
General Protocol for Extraction and Isolation of Agathadiol
This protocol is a generalized procedure based on methods for isolating labdane diterpenoids from plant material.
-
Extraction:
-
Air-dry and pulverize the plant material (e.g., bark, berries).
-
Perform exhaustive extraction with acetone or ethanol at room temperature for 7-10 days.
-
Concentrate the crude extract under reduced pressure using a rotary evaporator.
-
-
Solvent Partitioning:
-
Suspend the crude extract in distilled water.
-
Partition successively with solvents of increasing polarity, such as n-hexane, ethyl acetate (EtOAc), and n-butanol. Agathadiol is expected to be enriched in the ethyl acetate fraction.
-
-
Chromatographic Purification:
-
Subject the dried EtOAc fraction to open column chromatography on silica gel.
-
Elute the column with a gradient of n-hexane and ethyl acetate.
-
Monitor fractions using Thin Layer Chromatography (TLC).
-
Combine fractions containing the compound of interest and perform further purification using preparative High-Performance Liquid Chromatography (HPLC) to yield pure Agathadiol.
-
Protocol for Acetylation of Agathadiol
This is a standard laboratory procedure to convert Agathadiol into this compound.
-
Reaction Setup:
-
Dissolve pure Agathadiol in anhydrous pyridine in a round-bottom flask.
-
Add acetic anhydride to the solution in excess.
-
Stir the reaction mixture at room temperature for 24 hours.
-
-
Workup:
-
Quench the reaction by slowly adding crushed ice.
-
Extract the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate in vacuo.
-
-
Purification:
-
Purify the resulting crude product by silica gel column chromatography to obtain pure this compound.
-
Protocol for CB1 Receptor Activity Assay (cAMP Assay)
This protocol outlines a method to determine the modulatory effect of Agathadiol or its diacetate on CB1 receptor signaling.
-
Cell Culture:
-
Culture HEK293 cells stably expressing the human CB1 receptor in an appropriate medium.
-
-
Assay Procedure:
-
Plate the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with the test compound (Agathadiol or this compound) at various concentrations for 15-30 minutes.
-
Stimulate the cells with a known CB1 agonist (e.g., CP55,940) in the presence of forskolin (to stimulate adenylate cyclase) and a phosphodiesterase inhibitor (e.g., IBMX).
-
Incubate for 30 minutes at 37°C.
-
-
Data Analysis:
-
Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF or ELISA).
-
A decrease in cAMP levels upon agonist stimulation indicates CB1 receptor activation via Gᵢ/ₒ coupling. A potentiation of the agonist's effect in the presence of the test compound would confirm its role as a positive allosteric modulator.
-
Visualized Workflows and Pathways
The following diagrams illustrate the experimental workflow and the relevant biological pathway.
Caption: Workflow for isolation, derivatization, and analysis of Agathadiol.
Caption: Agathadiol as a positive allosteric modulator of the CB1 receptor pathway.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Agathadiol | C20H34O2 | CID 15558517 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Beyond Essential Oils: Diterpenes, Lignans, and Biflavonoids from Juniperus communis L. as a Source of Multi-Target Lead Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chemical constituents and their anti-neuroinflammatory activities from the bark of Taiwan incense cedar, Calocedrus formosana - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Seven diterpenoids from the resin of Pinus yunnanensis Franch and their anti-inflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Validating the Therapeutic Efficacy of Agathadiol Diacetate In Vivo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Direct in vivo studies validating the therapeutic efficacy of Agathadiol diacetate are not currently available in the public domain. This guide provides a comparative framework based on the known biological activities of its parent compound, Agathadiol, and the broader class of labdane diterpenoids. The experimental protocols and comparative data presented are hypothetical, designed to guide future in vivo research on this compound.
Introduction
This compound is a labdane diterpenoid isolated from the bark of Pinus yunnanensis. While research on this specific compound is limited, its parent compound, Agathadiol, has demonstrated promising pharmacological activities, including positive allosteric modulation of the cannabinoid 1 (CB1) receptor, anti-inflammatory, antioxidant, and anticancer effects. This guide outlines a proposed strategy for the in vivo validation of this compound's therapeutic efficacy, comparing it with established alternative treatments in preclinical models of inflammation, cancer, and neurodegeneration.
Comparative Data Summary
The following tables present a proposed framework for comparing the in vivo efficacy of this compound against standard alternative therapies. The data for this compound is hypothetical and represents endpoints for future studies.
Table 1: Comparison of Anti-Inflammatory Efficacy in a Carrageenan-Induced Paw Edema Model
| Treatment Group | Dose (mg/kg) | Paw Volume Inhibition (%) at 4h | Myeloperoxidase (MPO) Activity (U/mg tissue) | TNF-α Level (pg/mL) in Paw Tissue |
| Vehicle Control | - | 0 | 2.5 ± 0.3 | 350 ± 45 |
| This compound | TBD | Expected dose-dependent reduction | Expected reduction | Expected reduction |
| Indomethacin (Standard) | 10 | 65 ± 5.2 | 1.1 ± 0.2 | 120 ± 20 |
TBD: To be determined in dose-ranging studies.
Table 2: Comparison of Antitumor Efficacy in a Human Tumor Xenograft Model (e.g., A549 Lung Carcinoma)
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) | Apoptotic Index (TUNEL Assay, %) | Ki-67 Proliferation Index (%) |
| Vehicle Control | - | 0 | 2 ± 0.5 | 85 ± 7 |
| This compound | TBD | Expected dose-dependent inhibition | Expected increase | Expected decrease |
| Cisplatin (Standard) | 5 | 70 ± 6.8 | 25 ± 3.1 | 30 ± 4.5 |
TBD: To be determined in dose-ranging studies.
Table 3: Comparison of Neuroprotective Efficacy in a Focal Cerebral Ischemia Model
| Treatment Group | Dose (mg/kg) | Infarct Volume Reduction (%) | Neurological Deficit Score | Brain-Derived Neurotrophic Factor (BDNF) Level (ng/g brain tissue) |
| Sham | - | N/A | 0 | 15 ± 2.1 |
| Vehicle Control | - | 0 | 3.8 ± 0.4 | 5 ± 1.2 |
| This compound | TBD | Expected reduction | Expected improvement | Expected increase |
| Edaravone (Standard) | 3 | 45 ± 4.1 | 1.5 ± 0.3 | 10 ± 1.8 |
TBD: To be determined in dose-ranging studies.
Proposed Experimental Protocols
Detailed methodologies for key in vivo experiments are proposed below to guide the validation of this compound's therapeutic efficacy.
Anti-Inflammatory Activity: Carrageenan-Induced Paw Edema in Rats
-
Animals: Male Wistar rats (180-220 g).
-
Procedure:
-
Acclimatize animals for one week.
-
Administer this compound (various doses, orally or intraperitoneally) or Indomethacin (10 mg/kg, i.p.) one hour before carrageenan injection.
-
Inject 0.1 mL of 1% λ-carrageenan solution in saline into the sub-plantar region of the right hind paw.
-
Measure paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours post-carrageenan injection.
-
At 4 hours, euthanize animals and collect paw tissue for MPO and cytokine analysis.
-
-
Outcome Measures: Paw edema volume, MPO activity (as an index of neutrophil infiltration), and levels of pro-inflammatory cytokines (TNF-α, IL-6).
Antitumor Activity: Human Tumor Xenograft in Nude Mice
-
Animals: Athymic nude mice (4-6 weeks old).
-
Procedure:
-
Subcutaneously inject 5 x 10^6 human cancer cells (e.g., A549) into the flank of each mouse.
-
When tumors reach a palpable size (e.g., 100 mm³), randomize mice into treatment groups.
-
Administer this compound (various doses, daily) or Cisplatin (e.g., 5 mg/kg, once weekly) via an appropriate route.
-
Measure tumor volume with calipers twice a week.
-
Monitor body weight as an indicator of toxicity.
-
After a defined treatment period (e.g., 21 days), euthanize mice and excise tumors for histological and molecular analysis.
-
-
Outcome Measures: Tumor growth inhibition, body weight changes, and immunohistochemical analysis of apoptosis (TUNEL) and proliferation (Ki-67) markers.
Neuroprotective Activity: Middle Cerebral Artery Occlusion (MCAO) in Mice
-
Animals: Male C57BL/6 mice (25-30 g).
-
Procedure:
-
Induce focal cerebral ischemia by MCAO for 60 minutes, followed by reperfusion.
-
Administer this compound (various doses) or Edaravone (3 mg/kg) intravenously at the time of reperfusion.
-
Assess neurological deficits at 24 hours post-MCAO using a standardized scoring system.
-
At 24 or 48 hours, euthanize mice and perfuse brains.
-
Measure infarct volume using 2,3,5-triphenyltetrazolium chloride (TTC) staining.
-
Analyze brain tissue for markers of neuroprotection, such as BDNF levels.
-
-
Outcome Measures: Infarct volume, neurological deficit score, and levels of neurotrophic factors.
Visualizations
Proposed Signaling Pathway for Anti-Inflammatory Action
The anti-inflammatory effects of labdane diterpenoids are often attributed to the inhibition of the NF-κB and MAPK signaling pathways.
Caption: Proposed inhibitory mechanism of this compound on inflammatory signaling pathways.
Experimental Workflow for In Vivo Validation
The following diagram illustrates a typical workflow for the in vivo validation of a therapeutic compound.
Caption: A generalized workflow for the in vivo validation of this compound.
Logical Relationship of Potential Therapeutic Actions
This diagram illustrates the potential therapeutic applications stemming from the known biological activities of Agathadiol.
Caption: Potential therapeutic applications derived from the biological activities of Agathadiol.
Agathadiol vs. Synthetic Cannabinoids: A Comparative Analysis of CB1 Receptor Modulation
A detailed examination of the pharmacological differences between the naturally derived diterpenoid, Agathadiol, and synthetic cannabinoid receptor agonists.
This guide provides a comparative analysis of Agathadiol and synthetic cannabinoids, focusing on their distinct mechanisms of action at the cannabinoid type 1 (CB1) receptor. While both classes of compounds influence the endocannabinoid system, their modes of interaction and subsequent cellular responses differ significantly. This document is intended for researchers, scientists, and drug development professionals interested in the nuanced pharmacology of cannabinoid receptor modulation.
Executive Summary
Agathadiol, a labdane diterpenoid, acts as a positive allosteric modulator (PAM) of the CB1 receptor. It does not directly activate the receptor but enhances the binding and/or signaling of orthosteric agonists, such as the endogenous cannabinoid anandamide. In contrast, synthetic cannabinoids are orthosteric agonists of the CB1 receptor, directly binding to and activating the receptor to elicit a cellular response. This fundamental difference in their mechanism of action has profound implications for their pharmacological profiles, including potency, efficacy, and potential for biased signaling.
Data Presentation: A Comparative Overview
The following tables summarize the key pharmacological parameters of Agathadiol and two representative synthetic cannabinoids, JWH-018 and CP-47,497.
| Compound | Class | Mechanism of Action at CB1 Receptor | Direct Agonist Activity |
| Agathadiol | Labdane Diterpenoid | Positive Allosteric Modulator (PAM) | No |
| JWH-018 | Aminoalkylindole | Orthosteric Agonist | Yes |
| CP-47,497 | Cyclohexylphenol | Orthosteric Agonist | Yes |
Table 1: Mechanism of Action
| Compound | Binding Affinity (Ki) at CB1 Receptor (nM) | Functional Potency (EC50) at CB1 Receptor (nM) | Efficacy (% of maximal response of a standard full agonist) |
| Agathadiol | Does not bind to the orthosteric site | Potentiates the potency of orthosteric agonists | Enhances the efficacy of orthosteric agonists |
| JWH-018 | ~9.0[1] | ~2.8 (for receptor internalization)[1] | Potent and efficacious agonist[1] |
| CP-47,497 | Not explicitly found in searches | Not explicitly found in searches | Potent and efficacious agonist |
Table 2: Quantitative Pharmacological Data
Experimental Protocols
Detailed methodologies for the key experiments cited are crucial for the replication and validation of these findings.
Radioligand Binding Assay (for Orthosteric Agonists)
This assay is used to determine the binding affinity (Ki) of a compound to the CB1 receptor.
-
Membrane Preparation: Membranes from cells stably expressing the human CB1 receptor or from brain tissue are prepared by homogenization and centrifugation.
-
Incubation: The membranes are incubated with a radiolabeled orthosteric ligand (e.g., [³H]CP-55,940) of known affinity and concentration, along with varying concentrations of the unlabeled test compound (e.g., a synthetic cannabinoid).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay (for Functional Activity)
This functional assay measures the activation of G-proteins coupled to the CB1 receptor upon agonist binding.
-
Membrane Preparation: Similar to the binding assay, membranes expressing the CB1 receptor are prepared.
-
Incubation: The membranes are incubated with varying concentrations of the test compound in the presence of [³⁵S]GTPγS, a non-hydrolyzable analog of GTP, and GDP.
-
Reaction Termination: The binding reaction is stopped by rapid filtration.
-
Detection: The amount of [³⁵S]GTPγS bound to the G-proteins is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation (EC50) and the maximal stimulation (Emax) are determined from concentration-response curves.
cAMP Inhibition Assay (for Functional Activity)
This assay measures the functional consequence of CB1 receptor activation, which is typically the inhibition of adenylyl cyclase and subsequent reduction in cyclic AMP (cAMP) levels.
-
Cell Culture: Cells expressing the CB1 receptor are cultured and treated with a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Stimulation: The cells are stimulated with forskolin to increase intracellular cAMP levels.
-
Treatment: The cells are then treated with varying concentrations of the test compound.
-
Lysis and Detection: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA) or time-resolved fluorescence resonance energy transfer (TR-FRET).
-
Data Analysis: The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50) is determined.
Mandatory Visualizations
Signaling Pathways
The following diagrams illustrate the distinct signaling mechanisms of an orthosteric agonist and a positive allosteric modulator at the CB1 receptor.
Caption: Orthosteric Agonist Signaling Pathway.
Caption: Positive Allosteric Modulator Signaling Pathway.
Experimental Workflow
The following diagram illustrates a typical workflow for a radioligand binding assay.
Caption: Experimental Workflow for a Radioligand Binding Assay.
References
Side-by-side comparison of analytical techniques for Agathadiol diacetate quantification.
A Comparative Guide to Analytical Techniques for Agathadiol Diacetate Quantification
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of this compound, a diterpenoid with potential pharmacological applications, is crucial for research, quality control, and formulation development. This guide provides a side-by-side comparison of common analytical techniques that can be employed for the quantification of this compound. The information presented is based on established methodologies for analogous diterpenoid and diacetate compounds, providing a strong foundation for method development and validation.
Data Presentation: A Side-by-Side Comparison
The selection of an appropriate analytical technique depends on various factors, including the required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the expected performance characteristics of High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR) for the analysis of this compound.
| Parameter | HPLC-PDA | GC-MS | qNMR |
| Linearity (R²) | >0.999 | >0.99 | >0.999 |
| Limit of Detection (LOD) | ~0.1 - 1 µg/mL | ~0.01 - 0.1 µg/mL | ~0.1 mg/mL |
| Limit of Quantification (LOQ) | ~0.3 - 3 µg/mL | ~0.03 - 0.3 µg/mL | ~0.3 mg/mL |
| Accuracy (% Recovery) | 98-102% | 95-105% | 99-101% |
| Precision (%RSD) | <2% | <10% | <1% |
| Sample Throughput | High | Medium | Low |
| Specificity | Moderate to High | High | High |
| Need for Derivatization | No | Potentially | No |
Experimental Protocols
The following are detailed methodologies for the key analytical techniques, adapted for the quantification of this compound. These protocols should serve as a starting point for method development and validation in your laboratory.
High-Performance Liquid Chromatography with Photodiode Array Detection (HPLC-PDA)
This method is well-suited for the routine analysis of this compound due to its high throughput and reliability.
-
Instrumentation:
-
HPLC system with a PDA detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
-
Mobile Phase:
-
A gradient of acetonitrile and water is recommended.
-
Initial conditions: 60% acetonitrile.
-
Increase to 95% acetonitrile over 20 minutes.
-
Hold for 5 minutes, then return to initial conditions and equilibrate for 5 minutes.
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 210 nm (as this compound lacks a strong chromophore, detection at lower UV wavelengths is necessary).
-
Injection Volume: 10 µL
-
Column Temperature: 25°C
-
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Calibration:
-
Prepare a series of standard solutions of this compound in the mobile phase covering the expected concentration range of the samples.
-
Inject each standard and construct a calibration curve by plotting the peak area against the concentration.
-
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high sensitivity and specificity, making it an excellent tool for identifying and quantifying this compound, especially in complex matrices.
-
Instrumentation:
-
GC system coupled to a mass spectrometer
-
A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness) is suitable for separating terpenoids.
-
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Temperature Program:
-
Optimize the oven temperature program to ensure good separation. A typical program might start at 150°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 10 minutes.
-
-
Injector Temperature: 280°C
-
Injection Mode: Splitless or split, depending on the sample concentration.
-
Mass Spectrometer:
-
Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Sample Preparation:
-
Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate.
-
Derivatization is generally not required for diacetate compounds but can be explored to improve volatility and peak shape if necessary.
-
-
Calibration:
-
Prepare a series of standard solutions and create a calibration curve by plotting the peak area of a characteristic ion against the concentration.
-
Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the direct quantification of an analyte without the need for a calibration curve of the same substance.[1]
-
Instrumentation:
-
High-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
-
Experimental Protocol:
-
Internal Standard: Select an internal standard with a known purity that has a simple spectrum with at least one signal that does not overlap with any signals from this compound or the solvent. Maleic acid or 1,3,5-trimethoxybenzene are common choices.
-
Sample Preparation: Accurately weigh a known amount of the this compound sample and the internal standard. Dissolve them in a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Acquisition Parameters: To ensure accurate quantification, a long relaxation delay (D1) is critical. A D1 of at least 5 times the longest T1 relaxation time of the signals of interest is recommended. A 90° pulse angle should be used.
-
Data Processing:
-
Apply a line broadening of 0.3 Hz.
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of this compound and a signal from the internal standard.
-
-
Calculation: The concentration of this compound can be calculated using the following formula: Concentration_analyte = (Integral_analyte / N_protons_analyte) * (N_protons_standard / Integral_standard) * (Molar_mass_analyte / Molar_mass_standard) * (Mass_standard / Mass_sample)
-
Mandatory Visualization
The following diagrams illustrate the general workflows for the described analytical techniques.
Caption: General workflow for the quantification of this compound.
Caption: Decision tree for selecting an analytical method.
References
Evaluating the Off-Target Effects of Agathadiol Diacetate: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Agathadiol diacetate, a natural diterpenoid isolated from sources such as Pinus yunnanensis, presents a compelling case for therapeutic investigation. As with any potential drug candidate, a thorough evaluation of its off-target effects is critical to understanding its safety profile and potential for adverse effects. This guide provides a framework for assessing the off-target profile of this compound, outlines standard experimental protocols, and discusses the known biological activities of its parent compound, Agathadiol, and the broader class of labdane diterpenes.
Understanding the Target Profile of Agathadiol and its Derivatives
Direct experimental data on the off-target effects of this compound is currently limited in publicly available scientific literature. However, significant insights can be drawn from its parent compound, Agathadiol.
Recent studies have identified Agathadiol as a positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1) .[1][2] This means it does not directly activate the receptor but enhances the binding and/or signaling of the endogenous ligand, anandamide. This primary activity suggests a therapeutic potential in areas where CB1 modulation is beneficial.
The acetylation of Agathadiol to form this compound alters its physicochemical properties, which may influence its potency, selectivity, and off-target interactions. Acetylation can affect cell permeability, metabolic stability, and binding to protein targets. Therefore, a direct evaluation of this compound's off-target profile is essential.
Comparative Analysis of Off-Target Effects
Due to the absence of specific off-target screening data for this compound, a direct quantitative comparison with other compounds is not feasible. To address this, we present a generalized comparison of the potential off-target liabilities for a natural product like this compound against a hypothetical alternative with a known off-target profile.
Table 1: Illustrative Comparison of Off-Target Profiles
| Target Class | This compound (Hypothetical Profile) | Alternative Compound X (Known Profile) | Rationale for Concern |
| Kinases | Data not available | Inhibits CDK2 (IC50 = 0.5 µM), Aurora B (IC50 = 1.2 µM) | Inhibition of cell cycle kinases can lead to anti-proliferative effects but also toxicity in healthy tissues. |
| GPCRs | Primary activity at CB1 (PAM). Potential for off-target effects at other GPCRs. | Antagonist at Adrenergic α1A (Ki = 150 nM) | Off-target GPCR activity can lead to cardiovascular, CNS, and other systemic side effects. |
| Ion Channels | Data not available | Blocks hERG channel (IC50 = 5 µM) | hERG channel inhibition is a major concern for cardiotoxicity (QT prolongation). |
| Nuclear Receptors | Data not available | Activates Pregnane X Receptor (PXR) (EC50 = 2 µM) | PXR activation can lead to drug-drug interactions by inducing metabolic enzymes. |
| Transporters | Data not available | Inhibits P-glycoprotein (P-gp) (IC50 = 10 µM) | P-gp inhibition can alter the pharmacokinetics of co-administered drugs. |
Experimental Protocols for Off-Target Profiling
A comprehensive assessment of off-target effects involves a tiered approach, starting with broad screening panels and progressing to more focused functional assays.
Broad Panel Screening
-
Receptor Binding Assays: A large panel of cloned human receptors (GPCRs, nuclear receptors, ion channels, transporters) is used to assess the binding affinity of the test compound. This is typically performed using radioligand binding assays.
-
Methodology: The test compound is incubated at a fixed concentration (e.g., 10 µM) with a membrane preparation expressing the target receptor and a specific radioligand. The displacement of the radioligand is measured to determine the percent inhibition. Hits (e.g., >50% inhibition) are followed up with concentration-response curves to determine the inhibition constant (Ki).
-
-
Kinase Profiling: A panel of recombinant kinases is screened to identify potential off-target kinase inhibition.
-
Methodology: The test compound is incubated with a specific kinase, a substrate (peptide or protein), and ATP (often at a concentration close to the Km). The phosphorylation of the substrate is measured, typically using radiometric (32P or 33P-ATP) or fluorescence-based methods. The percent inhibition at a single concentration is determined, and hits are followed by IC50 determination.
-
Functional Assays
For any significant off-target binding interactions identified, functional assays are crucial to determine if the compound acts as an agonist, antagonist, or modulator.
-
Cell-Based Functional Assays:
-
GPCRs: Second messenger assays (e.g., cAMP, Ca2+ flux) are used to assess functional activity.
-
Ion Channels: Patch-clamp electrophysiology is the gold standard to measure the direct effect of the compound on ion channel currents.
-
Nuclear Receptors: Reporter gene assays are used to measure the activation or repression of transcription.
-
Cellular Thermal Shift Assay (CETSA)
CETSA can be used to identify direct target engagement in a cellular context.
-
Methodology: Cells are treated with the test compound or vehicle. The cells are then heated to various temperatures, and the soluble fraction of a protein of interest is quantified (e.g., by Western blot). Binding of a compound to its target protein often leads to thermal stabilization, resulting in more soluble protein at higher temperatures.
Visualizing Experimental Workflows and Pathways
To facilitate a clearer understanding of the processes involved in evaluating off-target effects, the following diagrams illustrate a typical experimental workflow and a relevant signaling pathway.
Caption: A generalized workflow for evaluating the off-target effects of a compound.
Caption: Simplified CB1 receptor signaling pathway, the primary target of Agathadiol.
Biological Activities of Labdane Diterpenes
The labdane diterpene class of natural products, to which Agathadiol belongs, is known for a wide range of biological activities.[3][4] These include:
-
Anti-inflammatory effects: Many labdane diterpenes have been shown to inhibit inflammatory pathways.
-
Antimicrobial properties: Antibacterial and antifungal activities are commonly reported for this class of compounds.[3]
-
Cytotoxic and anti-cancer activity: Some labdane diterpenes exhibit cytotoxic effects against various cancer cell lines.[5]
These broad activities highlight the potential for this compound to interact with multiple biological targets, reinforcing the need for comprehensive off-target screening.
Conclusion
While specific data on the off-target effects of this compound are not yet available, a clear path for its evaluation exists. By leveraging knowledge of its parent compound, Agathadiol, and the broader class of labdane diterpenes, researchers can design a robust screening strategy. A combination of broad panel screening, functional assays, and cellular target engagement studies will be essential to fully characterize the selectivity and safety profile of this compound, ultimately determining its therapeutic potential. The experimental workflows and conceptual frameworks provided in this guide offer a solid foundation for these critical investigations.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. thieme-connect.com [thieme-connect.com]
- 4. researchgate.net [researchgate.net]
- 5. Bioactive labdane diterpenoids from Renealmia alpinia collected in the Suriname rainforest. | Semantic Scholar [semanticscholar.org]
Comparative study of the metabolic stability of Agathadiol and its diacetate form.
Comparative Metabolic Stability: Agathadiol vs. Agathadiol Diacetate
A Guide for Researchers in Drug Development
This guide provides a comparative overview of the metabolic stability of the naturally occurring diterpenoid, Agathadiol, and its synthetically modified form, this compound. Understanding the metabolic fate of a potential therapeutic agent is a cornerstone of drug discovery, influencing its bioavailability, dosing regimen, and potential for drug-drug interactions. This document outlines the standard experimental approach for assessing metabolic stability and presents illustrative data to highlight the expected comparative outcomes.
Introduction to Metabolic Stability
Metabolic stability is a critical parameter in the early stages of drug development, indicating a compound's susceptibility to biotransformation by metabolic enzymes. The liver is the primary site of drug metabolism, where enzymes, particularly the Cytochrome P450 (CYP) superfamily, modify xenobiotics to facilitate their excretion.[1][2][3] A compound with high metabolic stability is cleared more slowly from the body, generally resulting in a longer half-life and prolonged therapeutic effect. Conversely, a compound with low metabolic stability is rapidly metabolized, which may lead to poor bioavailability and the need for more frequent dosing.[3]
Agathadiol, a labdane diterpenoid found in sources like juniper berries, and its diacetate derivative represent a common scenario in medicinal chemistry where a natural product is chemically modified to potentially improve its pharmacokinetic properties.[4][5][6] Acetylation, as in this compound, is a common strategy to increase lipophilicity, which can influence absorption and distribution, but may also impact metabolic stability.
Illustrative Comparative Data
| Parameter | Agathadiol | This compound | Verapamil (High Clearance Control) |
| Test Compound Concentration | 1 µM | 1 µM | 1 µM |
| Microsomal Protein Conc. | 0.5 mg/mL | 0.5 mg/mL | 0.5 mg/mL |
| Half-life (t½, min) | 45 | > 60 | 15 |
| Intrinsic Clearance (CLint, µL/min/mg protein) | 15.4 | < 11.5 (Below LOQ) | 46.2 |
| % Remaining at 60 min | 35% | 75% | 6% |
This data is illustrative and intended for comparative guidance. LOQ = Limit of Quantification.
Interpretation of Illustrative Data:
In this hypothetical scenario, Agathadiol exhibits moderate metabolic stability, with a significant portion of the compound being metabolized within 60 minutes. In contrast, this compound demonstrates higher metabolic stability, with a much lower rate of degradation. This suggests that the diacetate form may be less susceptible to metabolism by liver enzymes. The inclusion of a well-characterized high-clearance compound like Verapamil serves as a positive control to validate the experimental setup.
Experimental Protocols
The following is a detailed methodology for a standard in vitro microsomal stability assay, which would be employed to generate the type of data presented above.
Objective
To determine the in vitro metabolic stability of Agathadiol and this compound by measuring the rate of their disappearance when incubated with human liver microsomes.
Materials
-
Test Compounds: Agathadiol and this compound.
-
Control Compound: Verapamil (or another suitable control with known metabolic properties).
-
Liver Microsomes: Pooled human liver microsomes (HLMs).[7][8]
-
Cofactor: NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[1][7]
-
Buffer: Potassium phosphate buffer (100 mM, pH 7.4).[1]
-
Reaction Termination Solution: Ice-cold acetonitrile containing an internal standard (e.g., tolbutamide).[9]
-
Instrumentation: HPLC-MS/MS for quantitative analysis.[1][7]
Procedure
-
Preparation of Reagents:
-
Prepare stock solutions of the test and control compounds in a suitable organic solvent (e.g., DMSO).
-
Thaw the human liver microsomes on ice and dilute to the desired concentration (e.g., 0.5 mg/mL) in potassium phosphate buffer.[10]
-
Prepare the NADPH regenerating system according to the manufacturer's instructions.
-
-
Incubation:
-
In a 96-well plate, add the liver microsome solution to each well.
-
Add the test or control compound to the wells to achieve the final desired concentration (e.g., 1 µM).[10][11]
-
Pre-incubate the plate at 37°C for 5-10 minutes with gentle shaking.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to each well.[10] For negative controls, an equivalent volume of buffer is added instead.
-
-
Time-Point Sampling and Reaction Termination:
-
Sample Processing:
-
Centrifuge the plate to precipitate the proteins.
-
Transfer the supernatant to a new plate for analysis.
-
-
LC-MS/MS Analysis:
-
Analyze the samples using a validated LC-MS/MS method to quantify the remaining parent compound at each time point.
-
Data Analysis
-
The natural logarithm of the percentage of the remaining parent compound is plotted against time.
-
The slope of the linear regression of this plot gives the elimination rate constant (k).
-
The half-life (t½) is calculated using the formula: t½ = 0.693 / k .
-
The intrinsic clearance (CLint) is calculated using the formula: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein) .[11]
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the in vitro microsomal stability assay.
Caption: Workflow of the in vitro microsomal stability assay.
Logical Relationship in Metabolic Stability Assessment
The following diagram outlines the logical flow from experimental setup to the final assessment of a compound's metabolic stability.
Caption: Logical flow for determining metabolic stability.
References
- 1. Microsomal stability assay for human and mouse liver microsomes - drug metabolism [protocols.io]
- 2. In Vitro Metabolic Stability - Creative Bioarray [dda.creative-bioarray.com]
- 3. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Microsomal Stability Assay Protocol | AxisPharm [axispharm.com]
- 8. researchgate.net [researchgate.net]
- 9. Metabolism of Diterpenoids Derived from the Bark of Cinnamomum cassia in Human Liver Microsomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 11. Microsomal Stability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Validating the Binding Site of Agathadiol Diacetate on the CB1 Receptor: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for validating the binding site of Agathadiol diacetate, a potential positive allosteric modulator (PAM) of the Cannabinoid Receptor 1 (CB1). While direct experimental data for this compound is limited, this document leverages findings on its parent compound, Agathadiol, and compares it with other well-characterized CB1 PAMs. The provided experimental protocols and data presentation formats offer a comprehensive approach to characterizing novel CB1 allosteric modulators.
Introduction to this compound and its Target: The CB1 Receptor
This compound is a derivative of Agathadiol, a labdane diterpenoid identified as a positive allosteric modulator of the CB1 receptor[1][2]. As a PAM, it is hypothesized to bind to a site on the CB1 receptor that is distinct from the orthosteric site where endogenous cannabinoids like anandamide and 2-arachidonoylglycerol (2-AG) bind. This allosteric modulation can enhance the affinity and/or efficacy of the endogenous ligands, offering a nuanced approach to modulating the endocannabinoid system with a potentially lower risk of the side effects associated with direct CB1 agonists.
Validating the specific binding site of a novel PAM like this compound is crucial for understanding its mechanism of action, optimizing its structure for improved therapeutic properties, and ensuring target specificity.
Comparative Analysis of CB1 Positive Allosteric Modulators
To provide a context for evaluating this compound, this section compares it with other known CB1 PAMs. While quantitative data for this compound is not yet available, the following table summarizes key parameters for other well-studied modulators.
| Compound | Chemical Class | Type of Modulation | Potentiation of Agonist Binding (α value) | Functional Potentiation (β value) | Allosteric Agonism (ago-PAM) | Key Residues for Binding |
| Agathadiol | Diterpenoid | Positive Allosteric Modulator[1] | Data not available | Data not available | Data not available | Data not available |
| ZCZ011 | Indole derivative | Positive Allosteric Modulator / ago-PAM[3][4][5] | >1 | Data not available | Yes[3][5] | I169, F191[5] |
| GAT229 | Indole derivative | Positive Allosteric Modulator[3][5] | >1 | Data not available | Minimal/None[5] | R220, L404, F191, I169[5] |
| GAT211 (racemic) | Indole derivative | Positive Allosteric Modulator / ago-PAM | >1 | Data not available | Yes | Data not available |
Note: The α value represents the fold increase in agonist binding affinity in the presence of the PAM. The β value quantifies the potentiation of the agonist's functional response. An "ago-PAM" also exhibits intrinsic agonistic activity in the absence of an orthosteric agonist.
Experimental Protocols for Binding Site Validation
A multi-faceted approach combining computational modeling and experimental techniques is essential for validating the binding site of a novel allosteric modulator.
Computational Modeling and Docking
-
Objective: To predict potential allosteric binding sites for this compound on the CB1 receptor.
-
Methodology:
-
Homology Modeling: Utilize existing crystal structures of the CB1 receptor in its active and inactive states as templates.
-
Molecular Docking: Employ docking software (e.g., AutoDock, Glide) to predict the binding pose and affinity of this compound to various potential allosteric sites on the CB1 receptor model.
-
Molecular Dynamics (MD) Simulations: Perform MD simulations to assess the stability of the predicted ligand-receptor complexes and to observe the conformational changes induced by ligand binding.
-
Radioligand Binding Assays
-
Objective: To experimentally determine the effect of this compound on the binding of a radiolabeled orthosteric ligand to the CB1 receptor.
-
Methodology:
-
Membrane Preparation: Prepare cell membranes from cells expressing the human CB1 receptor (e.g., HEK293 or CHO cells).
-
Saturation Binding: Determine the equilibrium dissociation constant (Kd) and maximum binding capacity (Bmax) of a radiolabeled CB1 agonist (e.g., [³H]CP55,940) in the absence and presence of this compound. An increase in affinity (decrease in Kd) or Bmax is indicative of positive cooperativity.
-
Competition Binding: Perform competition binding assays with a fixed concentration of radiolabeled ligand and increasing concentrations of an unlabeled orthosteric agonist in the absence and presence of this compound. A leftward shift in the competition curve indicates positive allosteric modulation of agonist binding.
-
Kinetic Binding Assays: Measure the association and dissociation rates of the radiolabeled ligand in the absence and presence of this compound. A decreased dissociation rate is a hallmark of allosteric interaction.
-
Functional Assays
-
Objective: To assess the modulatory effect of this compound on CB1 receptor signaling.
-
Methodologies:
-
[³⁵S]GTPγS Binding Assay: This assay measures the activation of G-proteins upon receptor stimulation. An increase in the potency (EC₅₀) or efficacy (Emax) of an orthosteric agonist in the presence of this compound indicates positive allosteric modulation of G-protein coupling.
-
cAMP Accumulation Assay: CB1 receptor activation typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels. A PAM would be expected to enhance the agonist-induced inhibition of cAMP accumulation.
-
ERK1/2 Phosphorylation Assay: CB1 receptor activation can stimulate the MAPK/ERK signaling pathway. The effect of this compound on agonist-induced ERK1/2 phosphorylation can be measured by Western blotting or ELISA.
-
Site-Directed Mutagenesis
-
Objective: To identify key amino acid residues involved in the binding of this compound.
-
Methodology:
-
Based on computational predictions, identify putative amino acid residues within the predicted allosteric binding pocket.
-
Generate CB1 receptor mutants where these residues are substituted (e.g., with alanine).
-
Express the mutant receptors in a suitable cell line.
-
Perform radioligand binding and functional assays on the mutant receptors.
-
A significant reduction or loss of the modulatory effect of this compound in a particular mutant receptor implicates the mutated residue in its binding or mechanism of action.
-
Visualizing Workflows and Pathways
Experimental Workflow for Binding Site Validation
Caption: Workflow for validating the allosteric binding site of a novel compound on the CB1 receptor.
CB1 Receptor Signaling Pathway
Caption: Simplified CB1 receptor signaling pathway modulated by a positive allosteric modulator (PAM).
Conclusion
The validation of this compound's binding site on the CB1 receptor requires a systematic approach. Although direct quantitative data for this compound is currently lacking, the established methodologies for characterizing other CB1 PAMs provide a clear roadmap. By employing a combination of computational and experimental techniques, researchers can elucidate the precise binding site and mechanism of action of this compound, paving the way for its potential development as a novel therapeutic agent. This comparative guide serves as a valuable resource for professionals in the field of drug discovery and cannabinoid research.
References
- 1. Agathadiol, a labdane diterpenoid from juniper berries, is a positive allosteric modulator of CB1R - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Positive allosteric modulation of the cannabinoid CB1 receptor potentiates endocannabinoid signalling and changes ERK1/2 phosphorylation kinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Determination of the Cannabinoid CB1 Receptor’s Positive Allosteric Modulator Binding Site through Mutagenesis Studies - PMC [pmc.ncbi.nlm.nih.gov]
Benchmarking Agathadiol Diacetate: A Comparative Analysis with Leading Diterpenoid Drugs
A comprehensive evaluation of the performance of Agathadiol diacetate against established diterpenoid drugs is currently hampered by a notable lack of publicly available experimental data on its biological activity. While this compound, a diterpenoid sourced from Pinus yunnanensis, is commercially available for research purposes, its pharmacological profile, including anti-inflammatory and anticancer properties, remains largely uncharacterized in peer-reviewed literature.
This guide aims to provide a framework for such a comparison by presenting available data on prominent diterpenoid drugs—Paclitaxel, Andrographolide, and Oridonin—and outlining the necessary experimental protocols to benchmark the performance of this compound. The objective is to offer researchers, scientists, and drug development professionals a clear overview of the current landscape and a roadmap for future investigations.
Established Diterpenoid Drugs: A Performance Overview
To provide a basis for comparison, this section summarizes the known anticancer and anti-inflammatory activities of three well-researched diterpenoid drugs. The presented data, including IC50 values, highlights the potency and therapeutic potential of these compounds.
| Drug | Target/Mechanism of Action | In Vitro Anticancer Activity (IC50) | In Vitro Anti-inflammatory Activity |
| Paclitaxel | Stabilizes microtubules, leading to cell cycle arrest at the G2/M phase and induction of apoptosis. | Ovarian Carcinoma Cell Lines: 0.4-3.4 nMBreast Cancer Cell Lines (MCF-7, MDA-MB-231): 0.3 µM - 3.5 µM | Inhibits lipopolysaccharide (LPS)-induced inflammation by blocking TLR4 signaling. |
| Andrographolide | Inhibits NF-κB signaling, activates the Nrf2 pathway, and induces apoptosis through various pathways including PI3K/Akt/mTOR. | Breast Cancer Cell Lines (MCF-7, MDA-MB-231): 30.56 - 65 µMOral Cancer (KB cells): 106.2 µg/ml | Potent inhibitor of NF-κB, reducing pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β. |
| Oridonin | Induces apoptosis via ROS-mediated JNK/p38 MAPK pathway, inhibits PI3K/Akt signaling, and specifically inhibits the NLRP3 inflammasome. | Triple-Negative Breast Cancer Cell Lines (MDA-MB-231, HCC1806): 0.40 - 1.40 µMHepatocellular Carcinoma (BEL-7402): 0.50 µM | Suppresses NF-κB and MAPK signaling pathways, reducing the expression of adhesion molecules and pro-inflammatory cytokines. |
Experimental Protocols for Benchmarking this compound
To ascertain the therapeutic potential of this compound, a series of standardized in vitro assays are required. The following protocols are fundamental for generating comparative data against the aforementioned diterpenoid drugs.
Anticancer Activity Assessment
1. Cell Viability Assay (MTT Assay):
-
Objective: To determine the cytotoxic effect of this compound on various cancer cell lines.
-
Methodology:
-
Seed cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) in 96-well plates and allow them to adhere overnight.
-
Treat the cells with a range of concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO) for 24, 48, and 72 hours.
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or acidic isopropanol).
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration that inhibits 50% of cell growth).
-
2. Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining):
-
Objective: To determine if the cytotoxic effect of this compound is mediated by the induction of apoptosis.
-
Methodology:
-
Treat cancer cells with this compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).
-
Harvest the cells and wash with cold phosphate-buffered saline (PBS).
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark.
-
Analyze the stained cells by flow cytometry. The distribution of cells in the four quadrants (viable, early apoptotic, late apoptotic, and necrotic) will indicate the mode of cell death.
-
Anti-inflammatory Activity Assessment
1. Nitric Oxide (NO) Production Assay in Macrophages:
-
Objective: To evaluate the ability of this compound to inhibit the production of the pro-inflammatory mediator nitric oxide.
-
Methodology:
-
Culture murine macrophage cells (e.g., RAW 264.7) in 96-well plates.
-
Pre-treat the cells with various concentrations of this compound for 1-2 hours.
-
Stimulate the cells with lipopolysaccharide (LPS) to induce an inflammatory response.
-
After 24 hours of incubation, collect the cell culture supernatant.
-
Measure the amount of nitrite (a stable product of NO) in the supernatant using the Griess reagent.
-
Determine the concentration of this compound that inhibits 50% of NO production (IC50).
-
2. NF-κB Activation Assay (Reporter Gene Assay or Western Blot):
-
Objective: To investigate if this compound exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
-
Methodology (Western Blot for IκBα degradation):
-
Treat macrophage cells with this compound for 1-2 hours, followed by stimulation with LPS for a short period (e.g., 30 minutes).
-
Lyse the cells and collect the protein extracts.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated IκBα, total IκBα, and a loading control (e.g., β-actin).
-
Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using a chemiluminescence detection system. A decrease in the phosphorylation and degradation of IκBα in the presence of this compound would indicate inhibition of the NF-κB pathway.
-
Visualizing Molecular Pathways and Experimental Workflows
To facilitate a deeper understanding of the underlying mechanisms and experimental designs, the following diagrams are provided.
Caption: Simplified diagram of the NF-κB signaling pathway.
Caption: Workflow for determining cell viability using the MTT assay.
The lack of published data on this compound presents a significant knowledge gap but also an opportunity for novel research. By employing the standardized experimental protocols outlined in this guide, researchers can generate the necessary data to rigorously benchmark the performance of this compound against established diterpenoid drugs, thereby elucidating its potential as a future therapeutic agent.
Safety Operating Guide
Prudent Disposal of Agathadiol Diacetate in a Laboratory Setting
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to wear appropriate Personal Protective Equipment (PPE). This includes, but is not limited to, safety goggles, chemical-resistant gloves, and a lab coat. All handling of Agathadiol diacetate and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.
Step-by-Step Disposal Protocol
Given the lack of specific hazard data for this compound, a conservative approach to disposal is recommended. This involves treating it as a chemical waste and following established laboratory waste management protocols.
-
Waste Identification and Segregation :
-
Solid this compound waste (e.g., contaminated filter paper, weighing boats) should be collected in a designated, properly labeled, and sealed waste container.
-
Liquid waste containing this compound, including solutions with solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, or acetone, must be collected in a separate, compatible, and clearly labeled liquid waste container. Do not mix with aqueous waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.
-
-
Container Labeling :
-
All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name, "this compound."
-
Include the concentration and the solvent(s) present in the liquid waste container.
-
The date of waste accumulation should also be clearly marked.
-
-
Storage of Chemical Waste :
-
Waste containers should be stored in a designated satellite accumulation area within the laboratory.
-
Ensure containers are kept closed at all times, except when adding waste.
-
Store away from incompatible materials, such as strong oxidizing agents, strong acids, and strong bases.
-
-
Arranging for Professional Disposal :
-
Contact your institution's EHS department to schedule a pickup for the this compound waste.
-
Provide them with accurate information regarding the composition of the waste.
-
Never dispose of this compound down the sanitary sewer or in the regular trash.
-
Quantitative Data Summary
As no specific quantitative data for this compound disposal is available, the following table provides a template for researchers to populate with information obtained from the product-specific Safety Data Sheet or their institution's EHS guidelines.
| Parameter | Value | Units | Source |
| Recommended Concentration Limit for Disposal | [Insert Value] | [e.g., mg/L, %] | [e.g., SDS Section 13, EHS Guideline] |
| Maximum Container Size for Accumulation | [Insert Value] | [e.g., Liters, Gallons] | [e.g., EHS Guideline] |
| pH Range for Neutralization (if applicable) | [Insert Value] | [pH units] | [e.g., EHS Guideline] |
Experimental Protocols Cited
The disposal procedures outlined are based on standard laboratory chemical waste management protocols. For detailed institutional procedures, consult your organization's Chemical Hygiene Plan and Standard Operating Procedures for hazardous waste disposal.
Visualizing the Disposal Workflow
To further clarify the proper disposal procedure for this compound, the following workflow diagram illustrates the decision-making process and necessary actions.
This procedural guidance is designed to ensure the safe and compliant disposal of this compound in a laboratory setting. Adherence to these steps, in conjunction with institutional policies, is paramount for protecting personnel and the environment.
Essential Safety and Logistical Information for Handling Agathadiol Diacetate
Disclaimer: This document provides essential guidance on the safe handling of Agathadiol diacetate based on general laboratory safety principles and information available for the diterpenoid class of compounds. A specific Safety Data Sheet (SDS) for this compound was not publicly available at the time of writing. Researchers, scientists, and drug development professionals must obtain the official SDS from their supplier for comprehensive and compound-specific safety information. The information herein is intended to supplement, not replace, the supplier-provided SDS and institutional safety protocols.
This compound is a diterpenoid natural product. While many diterpenes are valued for their medicinal properties, some compounds within this class, particularly diterpenoid alkaloids, can be potent neurotoxins and cardiotoxins[1][2][3]. Given the lack of specific toxicological data for this compound, it is prudent to handle it as a potentially hazardous substance with unknown toxicity. Standard laboratory safety protocols should be strictly followed to minimize exposure.
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specification | Rationale |
| Eye and Face Protection | Safety Goggles | ANSI Z87.1 certified, chemical splash goggles. | Protects eyes from splashes of solutions containing this compound. |
| Face Shield | To be worn over safety goggles. | Provides an additional layer of protection for the face during procedures with a high risk of splashing, such as when handling larger quantities or preparing stock solutions. | |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or neoprene gloves. | Protects skin from direct contact with the compound. It is advisable to double-glove, especially when handling the pure compound or concentrated solutions. |
| Body Protection | Laboratory Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |
| Chemical-Resistant Apron | Recommended when handling larger volumes. | Provides an additional barrier against spills and splashes. | |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be performed in a certified chemical fume hood. | Prevents inhalation of any fine powders or aerosols. |
| Respirator | An N95 or higher-rated respirator may be necessary if working outside of a fume hood is unavoidable, based on a risk assessment. | Provides respiratory protection from airborne particles. | |
| Foot Protection | Closed-toe Shoes | Sturdy, non-perforated shoes. | Protects feet from spills and falling objects. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is crucial for laboratory safety and environmental protection. The following procedural guidance outlines the key steps from receiving the compound to its final disposal.
Receiving and Storage
-
Inspection: Upon receipt, inspect the container for any damage or leaks. Wear appropriate PPE during inspection.
-
Labeling: Ensure the container is clearly labeled with the compound name, date of receipt, and any hazard warnings.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.
| Storage Parameter | Recommendation |
| Temperature | Room temperature in a desiccated environment is generally acceptable for the solid form. For long-term storage or solutions, refer to the supplier's Certificate of Analysis. Solutions are often recommended to be stored at -20°C. |
| Environment | Store in a dark place to avoid degradation from light. |
Handling and Experimental Use
-
Preparation: All weighing of the solid compound and preparation of solutions must be conducted in a chemical fume hood to minimize inhalation exposure.
-
Spill Prevention: Use a disposable weighing paper or boat for measuring the solid. Work on a chemically resistant tray or absorbent bench liner to contain any potential spills.
-
Solution Preparation: this compound is soluble in solvents such as Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone. Consult the relevant SDS for these solvents and handle them with appropriate safety precautions.
-
Avoid Aerosols: Be mindful of operations that can create aerosols, such as sonication or vortexing, and ensure they are performed within a fume hood or other contained system.
-
Personal Hygiene: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn. Do not eat, drink, or apply cosmetics in the laboratory.
Disposal Plan
-
Waste Identification: All waste containing this compound, including unused compound, contaminated solutions, and disposable labware (e.g., pipette tips, gloves, weighing papers), must be treated as hazardous chemical waste.
-
Waste Segregation: Collect this compound waste in a dedicated, clearly labeled, and sealed hazardous waste container. Do not mix with other waste streams unless deemed compatible by your institution's environmental health and safety (EHS) office.
-
Container Labeling: The hazardous waste container must be labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by local and federal regulations.
-
Disposal Method: Do not dispose of this compound or its solutions down the drain. All waste must be disposed of through your institution's EHS-approved hazardous waste disposal program, which will likely involve incineration by a licensed facility.
-
Decontamination: Decontaminate all non-disposable glassware and equipment that has come into contact with this compound. Consult your institution's guidelines for appropriate cleaning and decontamination procedures.
Workflow for Safe Handling and Disposal
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
